3-Methyl-isothiazol-5-ylamine hydrobromide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-methyl-1,2-thiazol-5-amine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2S.BrH/c1-3-2-4(5)7-6-3;/h2H,5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBXGAMBTNVXBKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=C1)N.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1208081-54-2 | |
| Record name | 3-Methylisothiazol-5-amine hydrobromide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C5FK4P55RA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Methyl-isothiazol-5-ylamine Hydrobromide: A Key Building Block for Pharmaceutical Innovation
For Researchers, Scientists, and Drug Development Professionals
Foreword
The isothiazole nucleus is a privileged scaffold in medicinal chemistry, bestowing unique electronic and conformational properties upon molecules that house it. As a versatile synthetic intermediate, 3-Methyl-isothiazol-5-ylamine hydrobromide presents itself as a valuable building block for the synthesis of a diverse array of bioactive compounds. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this important reagent. We will delve into its physicochemical characteristics, spectroscopic profile, and reactivity, offering insights into its utility in the design and discovery of novel therapeutics. The isothiazole core is a key feature in a number of pharmaceuticals, highlighting the importance of understanding its derivatives in the development of new drugs.[1][2][3]
Core Chemical and Physical Properties
This compound is an off-white solid with a molecular formula of C₄H₇BrN₂S and a molecular weight of 195.08 g/mol .[4][5] Its chemical structure consists of a 3-methyl-substituted isothiazole ring with an amino group at the 5-position, protonated by hydrobromic acid.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1208081-54-2 | [4] |
| Molecular Formula | C₄H₇BrN₂S | [5] |
| Molecular Weight | 195.08 g/mol | [5] |
| Appearance | Off-white solid | [4] |
| Purity | Typically ≥95% | [4] |
| Storage Temperature | Room temperature | [4] |
The pKa of the conjugate acid of the parent isothiazole is -0.5, indicating that the isothiazole ring itself is a very weak base.[2] The basicity of 3-methyl-isothiazol-5-ylamine is primarily due to the exocyclic amino group. The precise pKa of the ammonium ion of this compound is not documented in the provided search results; however, it is expected to be in the typical range for anilinium ions, allowing for its manipulation in acidic and basic media during synthesis and formulation.
Spectroscopic Characterization
Detailed spectroscopic data specifically for this compound is not extensively published. However, by examining data for the free base and the hydrochloride salt, we can predict the expected spectral features.
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl group (CH₃) protons, a singlet for the proton on the isothiazole ring, and a broad singlet for the ammonium (-NH₃⁺) protons. The chemical shifts will be downfield compared to the free amine due to the electron-withdrawing effect of the protonated amino group. For comparison, the ¹H NMR data for 5-amino-3-methyl-1,2,4-thiadiazole in DMSO-d₆ shows a methyl singlet at δ 2.23 ppm and a broad singlet for the amino protons at δ 7.82 ppm.[7]
-
¹³C NMR: The carbon NMR spectrum will display signals for the methyl carbon, the two sp² carbons of the isothiazole ring, and the carbon bearing the amino group. The chemical shifts will be influenced by the substitution pattern and the protonation state of the amino group. For the related compound 3-METHYL-5-AMINO-ISOTHIAZOLE, the carbon shifts have been recorded and are available in spectral databases.[8] In 5-amino-3-methyl-1,2,4-thiadiazole, the ring carbons appear at δ 183.2 and 169.2 ppm, with the methyl carbon at δ 18.7 ppm in DMSO-d₆.[7]
2.2. Infrared (IR) Spectroscopy
The IR spectrum will be characterized by N-H stretching vibrations of the ammonium group in the region of 3200-3400 cm⁻¹. C-H stretching and bending vibrations for the methyl group and the aromatic ring will also be present. Aromatic C=C and C=N stretching vibrations are expected in the 1600-1400 cm⁻¹ region.
2.3. Mass Spectrometry (MS)
The mass spectrum is expected to show the molecular ion of the free base (C₄H₆N₂S) at m/z 114.03. Fragmentation patterns would likely involve the loss of the methyl group and cleavage of the isothiazole ring. The NIST WebBook provides mass spectral data for the isomeric 3-methylisothiazole and 2-methyl-3(2H)-isothiazolone, which can offer some comparative insights into the fragmentation of the isothiazole ring.[9][10]
Synthesis and Reactivity
3.1. Synthesis
This compound is prepared from its free base, 3-methyl-isothiazol-5-ylamine. A plausible synthetic route to the free base is detailed in U.S. Patent 2,871,243, which involves the oxidative cyclization of a β-iminothioamide.[11]
Experimental Protocol: Synthesis of 3-Methyl-isothiazol-5-ylamine [11]
-
Preparation of the Oxidizing Agent: An ice-cooled solution of sodium hydroxide in water is treated with chlorine gas to generate a solution of sodium hypochlorite. This is then added to an ice-cooled solution of aqueous ammonia to form chloramine in situ.
-
Oxidative Cyclization: To the freshly prepared chloramine solution, powdered β-iminothio-n-butyramide is added. The mixture is shaken for several hours and allowed to stand overnight.
-
Work-up: The reaction mixture is extracted with a suitable organic solvent, such as ether. The combined organic extracts are dried over a drying agent (e.g., magnesium sulfate) and the solvent is evaporated to yield crude 3-methyl-isothiazol-5-ylamine as an oil.
Experimental Protocol: Preparation of this compound
-
Dissolution: The crude 3-methyl-isothiazol-5-ylamine is dissolved in a suitable anhydrous solvent, such as diethyl ether or isopropanol.
-
Acidification: A solution of hydrobromic acid in a compatible solvent (e.g., acetic acid or an ethereal solution) is added dropwise to the stirred solution of the amine at 0 °C.
-
Precipitation and Isolation: The hydrobromide salt will precipitate out of the solution. The solid is collected by filtration, washed with cold solvent, and dried under vacuum to afford this compound.
Caption: Synthetic pathway to this compound.
3.2. Reactivity
The primary site of reactivity for this compound is the 5-amino group. After deprotonation to the free amine, this nucleophilic group can undergo a variety of chemical transformations, making it a versatile building block for further synthetic elaboration.
-
Acylation: The amino group can be readily acylated using acid chlorides or anhydrides in the presence of a base to form the corresponding amides. This reaction is fundamental for introducing diverse functionalities.[11][12]
-
Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base yields sulfonamides. This is a common strategy in medicinal chemistry to introduce the sulfonamide moiety, which is present in many drugs.[11][13][14]
-
Diazotization: The amino group can be converted to a diazonium salt, which can then be displaced by various nucleophiles in Sandmeyer-type reactions to introduce a range of substituents at the 5-position of the isothiazole ring.
Caption: Reactivity of the 5-amino group of 3-Methyl-isothiazol-5-ylamine.
Applications in Drug Discovery and Medicinal Chemistry
The isothiazole ring is a valuable pharmacophore found in a number of approved drugs and clinical candidates.[1][2] Its derivatives have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1] this compound, as a key intermediate, provides access to a variety of substituted isothiazoles for screening in drug discovery programs.
Derivatives of 3-methylisothiazole have been investigated for their potential as anticancer agents.[15][16] For example, N'-substituted derivatives of 5-chloro-3-methylisothiazole-4-carboxylic acid hydrazide have shown antiproliferative activity.[15] The ability to functionalize the 5-amino group of 3-methyl-isothiazol-5-ylamine allows for the exploration of structure-activity relationships and the optimization of lead compounds. The synthesis of sulfonamide derivatives from 2-aminothiazoles has also been explored for developing potent biological agents.[13][14]
Safety and Handling
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[4] It is also reported to cause skin and eye irritation and may cause respiratory irritation.[4]
Hazard Statements: [4]
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
Precautionary Measures: [4]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
It is essential to handle this compound in a well-ventilated area, such as a chemical fume hood, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. In case of contact, appropriate first aid measures should be taken immediately, and medical attention should be sought.
Conclusion
This compound is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its accessible synthesis and the reactivity of its amino group allow for the creation of a wide array of isothiazole derivatives. The established biological significance of the isothiazole scaffold underscores the potential of this compound in the development of novel therapeutic agents. This guide provides a foundational understanding of its chemical properties, empowering researchers to effectively utilize this key intermediate in their drug discovery and development endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Isothiazole - Wikipedia [en.wikipedia.org]
- 3. thieme-connect.com [thieme-connect.com]
- 4. 3-Methyl-isothiazol-5-ylamine; hydrobromide | 1208081-54-2 [sigmaaldrich.com]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. 3-Methylisothiazol-5-amine | CAS#:24340-76-9 | Chemsrc [chemsrc.com]
- 7. mdpi.com [mdpi.com]
- 8. spectrabase.com [spectrabase.com]
- 9. Isothiazole, 3-methyl- [webbook.nist.gov]
- 10. 3(2H)-Isothiazolone, 2-methyl- [webbook.nist.gov]
- 11. US2871243A - 5-amino-3-methyl-isothiazole and process - Google Patents [patents.google.com]
- 12. rsc.org [rsc.org]
- 13. Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The N’-Substituted Derivatives of 5-Chloro-3-Methylisothiazole-4-Carboxylic Acid Hydrazide with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The 5-hydrazino-3-methylisothiazole-4-carboxylic acid, its new 5-substituted derivatives and their antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 3-Methyl-isothiazol-5-ylamine Hydrobromide
Introduction
The isothiazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. 3-Methyl-isothiazol-5-ylamine hydrobromide is a key heterocyclic building block, valued by researchers and drug development professionals for its utility in constructing more complex molecular architectures. As the salt form of 5-amino-3-methylisothiazole, it offers improved handling and stability while retaining the reactive potential of the free amine. This guide provides a comprehensive overview of its chemical identity, a validated synthesis protocol for its parent compound, its applications as a precursor in modern drug discovery, and essential safety protocols for laboratory handling.
Chemical Identity and Properties
A precise understanding of a reagent's properties is fundamental to its effective application in synthesis and research. This section outlines the nomenclature and key physicochemical data for this compound.
Nomenclature and Chemical Identifiers
-
IUPAC Name : 3-methyl-1,2-thiazol-5-amine;hydrobromide
-
Synonyms : 3-Methylisothiazol-5-amine hydrobromide, 5-Isothiazolamine, 3-methyl-, hydrobromide (1:1)
-
CAS Number : 1208081-54-2
-
Molecular Formula : C₄H₇BrN₂S
-
Molecular Weight : 195.08 g/mol
Physicochemical Data
The properties of this compound are summarized in the table below for quick reference.
| Property | Value | Source |
| Appearance | Off-white solid | [1] |
| Purity | Typically ≥95% | [1] |
| Storage Temperature | Room temperature | [1] |
| Parent Compound | 5-amino-3-methylisothiazole (CAS: 24340-76-9) |
Synthesis and Characterization
The synthesis of 5-amino-3-methylisothiazole, the free base of the title compound, is a well-established process. The hydrobromide salt can then be readily formed by treating the free base with hydrobromic acid. The primary route involves the oxidative cyclization of a β-iminothioamide precursor. This approach is both efficient and reliable, making it a cornerstone for accessing this class of compounds.
Synthesis of 5-Amino-3-methylisothiazole (Parent Compound)
The following protocol is based on the method described by Adams and Slack, which provides a robust pathway to the isothiazole core.[2]
Core Reaction: Oxidative ring-closure of β-iminothiobutyramide.
Causality: The choice of an oxidizing agent, such as chloramine-T or hydrogen peroxide, is critical.[2] It facilitates the intramolecular cyclization by forming the nitrogen-sulfur bond, which is the key step in constructing the isothiazole ring. The β-iminothiobutyramide starting material contains the pre-assembled C-C-C-N and S framework necessary for this transformation.
Experimental Protocol:
-
Preparation of Oxidizing Agent Solution: Prepare a solution of the chosen oxidizing agent (e.g., chloramine-T trihydrate) and sodium hydroxide in water, maintaining the temperature below 40°C.[2]
-
Reaction Execution: To the cooled oxidizing solution, slowly add powdered β-iminothiobutyramide with vigorous stirring. The exotherm should be carefully controlled to prevent side reactions.[2]
-
Workup and Extraction: Once the reaction is complete, make the solution alkaline with sodium hydroxide and extract the product into a suitable organic solvent, such as diethyl ether.[2]
-
Purification of Free Base: The combined organic extracts are dried over a suitable drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield 5-amino-3-methylisothiazole as an oil.[2]
-
Salt Formation (to yield the title compound): The resulting free base can be dissolved in an appropriate solvent and treated with a stoichiometric amount of hydrobromic acid to precipitate this compound. The solid is then collected by filtration and dried.
Characterization
To ensure the identity and purity of the synthesized compound, a standard battery of analytical techniques is employed. This self-validating system confirms the successful synthesis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure, showing the characteristic shifts for the methyl group, the isothiazole ring protons/carbons, and the amine group.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the elemental composition.
-
Infrared (IR) Spectroscopy: Identifies characteristic functional groups, such as the N-H stretches of the amine and the C=N and C=C bonds within the heterocyclic ring.
References
3-Methyl-isothiazol-5-ylamine hydrobromide molecular structure and weight
An In-Depth Technical Guide to 3-Methyl-isothiazol-5-ylamine Hydrobromide for Drug Development Professionals
Introduction
The isothiazole ring is a five-membered aromatic heterocycle containing nitrogen and sulfur atoms. This scaffold is of significant interest in medicinal chemistry due to its diverse biological activities and its presence in a range of bioactive compounds. As a key intermediate, this compound provides a valuable building block for the synthesis of novel therapeutic agents. Its structure combines the reactive potential of the isothiazole ring with a primary amine group, making it a versatile precursor for further chemical modifications.
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It details the molecular structure, physicochemical properties, synthesis, and potential applications of this compound, with a focus on its role in the development of antibacterial agents.
Part 1: Physicochemical Properties and Molecular Structure
A thorough understanding of the physicochemical properties of a synthetic intermediate is fundamental to its application in drug discovery workflows. These properties dictate solubility, reactivity, and handling requirements.
Molecular Structure and Identifiers
This compound consists of a 3-methylisothiazol-5-amine molecule ionically bonded to a hydrobromic acid molecule. The proton from the acid typically resides on the more basic nitrogen atom, which could be either the exocyclic amine or the ring nitrogen, leading to a salt structure.
Caption: 2D structure of this compound.
The compound is systematically known by several names, including 3-methyl-1,2-thiazol-5-amine hydrobromide and 5-Isothiazolamine, 3-methyl-, hydrobromide (1:1).[1] Key identifiers and properties are summarized in the table below.
Physicochemical Data Summary
| Property | Value | Source |
| Molecular Formula | C₄H₇BrN₂S | [2] |
| Molecular Weight | 195.08 g/mol | [1] |
| CAS Number | 1208081-54-2 | [1][2] |
| Appearance | Off-white solid | |
| Purity | ≥95% | |
| Storage Temperature | Room temperature | |
| SMILES | Cc1cc(N)sn1.Br | [1] |
| InChI Key | KBXGAMBTNVXBKV-UHFFFAOYSA-N | [1] |
The molecular weight of the parent amine, 3-Methylisothiazol-5-amine, is 114.17 g/mol , while the hydrobromide moiety contributes 80.91 g/mol .[1][3]
Part 2: Synthesis and Mechanistic Insights
The synthesis of 5-amino-3-methylisothiazole, the parent compound of the hydrobromide salt, is achieved through an oxidative ring-closure reaction. This method provides an efficient route to the isothiazole core from an acyclic precursor.
Core Synthesis Protocol: Oxidative Cyclization
The primary route for preparing 5-amino-3-methylisothiazole involves the cyclization of β-iminothiobutyramide.[4] This reaction is a classic example of heterocycle synthesis driven by the formation of a stable aromatic ring.
Step-by-Step Methodology:
-
Precursor Preparation: The starting material, β-iminothiobutyramide, is prepared.
-
Reaction Setup: The β-iminothiobutyramide is dissolved in a suitable solvent.
-
Oxidative Cyclization: An oxidizing agent is added to the solution. Common oxidizing agents for this transformation include chloramine-T, hydrogen peroxide, or potassium persulfate.[4] The reaction proceeds via an intramolecular electrophilic attack on the sulfur atom, followed by elimination to form the isothiazole ring.
-
Workup and Isolation: After the reaction is complete, the solution is typically extracted with an organic solvent. Treatment with dry hydrogen chloride can be used to precipitate the product as the hydrochloride salt.[4]
-
Salt Formation: The isolated free base (5-amino-3-methylisothiazole) can then be treated with hydrobromic acid to yield the final this compound product.
Caption: Synthesis of 5-Amino-3-methylisothiazole via Oxidative Cyclization.
Part 3: Applications in Drug Discovery and Development
The primary value of this compound lies in its utility as a synthetic intermediate for creating more complex molecules with therapeutic potential.
Precursor for Potent Antibacterial Agents
A key application highlighted in patent literature is the conversion of 5-amino-3-methylisothiazole into sulfa drug analogues.[4] Specifically, it serves as the precursor for synthesizing 5-p-aminobenzenesulphonamido-3-methyl isothiazole. This derivative has demonstrated significant antibacterial activity, with potency equal to or greater than the well-established drug sulphathiazole, particularly against E. coli.[4]
This application positions this compound as a critical starting material for developing new antibacterial agents, an area of urgent medical need due to rising antibiotic resistance. The thiazole and isothiazole moieties are known to be important pharmacophores in a variety of drugs, contributing to their biological activity.[5]
Caption: Role as a key intermediate in antibacterial drug synthesis.
Part 4: Safety and Handling
As with any chemical reagent, proper handling and safety precautions are essential when working with this compound.
Hazard Identification and Precautions
The compound is classified with the signal word "Warning". The following table summarizes the known hazard statements.
| Hazard Code | Statement | Source |
| H302+H312+H332 | Harmful if swallowed, in contact with skin or if inhaled | |
| H315 | Causes skin irritation | |
| H319 | Causes serious eye irritation | |
| H335 | May cause respiratory irritation |
Recommended Safety Protocols:
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat.
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.
-
Storage: Store in a tightly closed container in a dry and well-ventilated place at room temperature.
Conclusion
This compound is a valuable and versatile chemical intermediate for drug discovery and development. Its straightforward synthesis and the reactive amine handle on the stable isothiazole core make it an attractive starting point for constructing novel molecular architectures. Its demonstrated utility as a precursor to potent antibacterial sulfa drugs underscores its potential for addressing critical needs in modern medicine. For researchers in medicinal chemistry, this compound represents a key building block for exploring the rich chemical space of isothiazole-based therapeutics.
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. This compound,(CAS# 1208081-54-2)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 3. 3-Methylisothiazol-5-amine | C4H6N2S | CID 32307 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. US2871243A - 5-amino-3-methyl-isothiazole and process - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
3-Methyl-isothiazol-5-ylamine hydrobromide solubility and stability data
An In-Depth Technical Guide to the Solubility and Stability of 3-Methyl-isothiazol-5-ylamine Hydrobromide
Introduction
This compound is a heterocyclic amine salt belonging to the isothiazole family. The isothiazole ring is a significant scaffold in medicinal chemistry, known for its diverse biological activities. As a hydrobromide salt, this compound exhibits properties that make it suitable for various research and development applications, particularly as a chemical intermediate or a starting material in the synthesis of novel drug candidates.
This guide provides a comprehensive framework for characterizing the aqueous and organic solubility, as well as the intrinsic stability, of this compound. For professionals in drug development, understanding these fundamental physicochemical properties is not merely a formality; it is a critical prerequisite for formulation development, ensuring regulatory compliance, and predicting the compound's in-vivo behavior. Due to the limited availability of public data on this specific salt, this document focuses on establishing robust, field-proven methodologies for determining these essential parameters from first principles.
Part 1: Physicochemical Characterization and Solubility Profiling
A foundational understanding of a compound's physical and chemical properties is the first step in its development. The hydrobromide salt form suggests an intent to improve properties such as crystallinity and aqueous solubility over the free base.
Known Physicochemical Properties
The following data has been aggregated from supplier and chemical database information.
| Property | Value | Source |
| Molecular Formula | C₄H₆N₂S·HBr | [1] |
| Molecular Weight | 195.08 g/mol | [1] |
| Physical Form | Off-white solid | [2] |
| Storage Temperature | Room Temperature | [2] |
| InChI Key | KBXGAMBTNVXBKV-UHFFFAOYSA-N | [1][2] |
The Criticality of Solubility Data
Solubility dictates the bioavailability of a potential drug substance and heavily influences the choice of formulation strategy. For a research chemical, solubility in various organic solvents is essential for designing reaction conditions and purification schemes. This section outlines a systematic approach to determining the solubility profile of this compound.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method remains the gold standard for determining equilibrium solubility due to its simplicity and reliability. The causality behind this choice is its ability to ensure that the solution has reached a true thermodynamic equilibrium with the solid-state material.
Methodology:
-
Preparation of Solvents: Prepare a panel of pharmaceutically relevant solvents. This should include:
-
Aqueous Buffers: pH 1.2 (simulated gastric fluid), pH 4.5 (acetate buffer), pH 6.8 (simulated intestinal fluid), and pH 7.4 (phosphate buffer).
-
Organic Solvents: Methanol, Ethanol, Acetonitrile, Dichloromethane, and Dimethyl Sulfoxide (DMSO).
-
-
Sample Preparation: Add an excess amount of this compound to individual vials containing a known volume of each solvent. The presence of undissolved solid at the end of the experiment is crucial to confirm that saturation has been achieved.
-
Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C and/or 37°C) for a predetermined period (typically 24-48 hours). The extended time allows the system to reach equilibrium.
-
Sample Collection and Processing: After equilibration, allow the vials to stand, permitting the excess solid to settle. Carefully withdraw an aliquot of the supernatant.
-
Filtration: Immediately filter the aliquot through a 0.45 µm syringe filter to remove any undissolved particulates. This step is critical to prevent artificially high concentration readings.
-
Quantification: Dilute the filtered sample with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).[3][4][5][6]
Workflow for Solubility Determination
Caption: Workflow for Equilibrium Solubility Determination.
Part 2: Stability Profile and Forced Degradation Studies
Stability testing is a regulatory requirement and a scientific necessity to understand how a compound's quality varies over time under the influence of environmental factors such as temperature, humidity, and light. Forced degradation studies are the cornerstone of this process.[7]
Rationale for Forced Degradation
Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than accelerated stability testing. The objectives are multi-fold:
-
To identify likely degradation products and establish degradation pathways.[7]
-
To demonstrate the specificity of the analytical method, proving it can separate the intact compound from its degradants (i.e., it is "stability-indicating").[7]
-
To gain insight into the intrinsic stability of the molecule, which can guide formulation and packaging decisions.[7]
Experimental Protocol: Forced Degradation Study
A systematic stress testing protocol should be employed as recommended by the International Council for Harmonisation (ICH) guidelines.
Prerequisite: Development of a Stability-Indicating Analytical Method (SIM)
Before initiating stress studies, a robust analytical method, typically HPLC, must be developed and validated. This method must be able to resolve the parent peak from all significant degradation product peaks.
Workflow for SIM Development
Caption: Workflow for Stability-Indicating Method (SIM) Development.
Stress Conditions:
The compound should be stressed in both solid and solution states. A target degradation of 5-20% is ideal to ensure that secondary degradation is minimized.
-
Acid Hydrolysis:
-
Condition: 0.1 M HCl at 60°C.
-
Procedure: Dissolve the compound in the acidic solution and monitor over time (e.g., 2, 4, 8, 24 hours). Neutralize samples with an equivalent amount of base before HPLC analysis to halt the reaction.
-
-
Base Hydrolysis:
-
Condition: 0.1 M NaOH at 60°C.
-
Procedure: Similar to acid hydrolysis, but using a basic solution. Neutralize with an equivalent amount of acid before analysis.
-
-
Oxidative Degradation:
-
Condition: 3% Hydrogen Peroxide (H₂O₂) at room temperature.
-
Procedure: Dissolve the compound in a solution of H₂O₂. The isothiazole ring can be susceptible to oxidation. Monitor over time.
-
-
Photolytic Degradation:
-
Condition: Expose the solid and solution samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B).
-
Procedure: Use a photostability chamber. A control sample should be protected from light (e.g., with aluminum foil) to differentiate between thermal and photolytic degradation.
-
-
Thermal Degradation:
-
Condition: Expose the solid compound to dry heat (e.g., 80°C) in a calibrated oven.
-
Procedure: Monitor for degradation and changes in physical appearance over several days.
-
Workflow for Forced Degradation Studies
Caption: Workflow for Conducting Forced Degradation Studies.
Data Interpretation and Summary
The results from the forced degradation studies should be compiled to build a comprehensive stability profile.
Summary of Forced Degradation Results (Template)
| Stress Condition | % Assay Drop | Major Degradant(s) (RT) | Mass Balance (%) | Remarks |
| 0.1 M HCl, 60°C, 24h | ||||
| 0.1 M NaOH, 60°C, 24h | ||||
| 3% H₂O₂, RT, 24h | ||||
| Photolytic (ICH Q1B) | ||||
| Thermal (Solid, 80°C, 7d) |
For structural elucidation of major degradation products, LC-MS/MS is the technique of choice.[8][9] By analyzing the fragmentation patterns, a confident identification of the degradant structures can be made, revealing the chemical liabilities of the molecule.
Part 3: Handling and Storage Recommendations
Based on available safety data and general chemical principles, the following handling and storage procedures are recommended.
-
Storage: The compound should be stored at room temperature in a tightly closed container to prevent moisture uptake.[2] It should be kept in a dry and well-ventilated place. Some related compounds are noted to be air-sensitive, so storage under an inert gas like argon or nitrogen is a prudent precautionary measure.
-
Handling: Use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or under a chemical fume hood to avoid inhalation of the solid dust. Avoid contact with strong oxidizing agents, as violent reactions are possible.
Conclusion
While specific public data for this compound is scarce, this guide provides a robust, scientifically-grounded framework for its complete characterization. By systematically applying the detailed protocols for solubility and stability testing, researchers and drug development professionals can generate the critical data required to advance their projects. The methodologies described herein—from the shake-flask method for solubility to a comprehensive, ICH-compliant forced degradation study—represent the industry standard for ensuring the quality, safety, and efficacy of a potential developmental compound. This structured approach mitigates risk and provides the foundational knowledge necessary for successful formulation and long-term development.
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. 3-Methyl-isothiazol-5-ylamine; hydrobromide | 1208081-54-2 [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Method Development and Validation of the Simultaneous Analysis of Methylisothiazolinone, Methylchloroisothiazolinone, Benzisothiazolinone and Bronopol in Washing-Up Liquid [scirp.org]
- 6. scirp.org [scirp.org]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Determination of key metabolites during biodegradation of hexahydro-1,3,5-trinitro-1,3,5-triazine with Rhodococcus sp. strain DN22 - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Methyl-isothiazol-5-ylamine hydrobromide safety and handling precautions
An In-depth Technical Guide to the Safe Handling of 3-Methyl-isothiazol-5-ylamine hydrobromide
This document provides a comprehensive technical overview of the safety and handling protocols for this compound (CAS No: 1208081-54-2). It is intended for researchers, chemists, and drug development professionals who may handle this compound in a laboratory or manufacturing setting. The following guide synthesizes data from multiple safety sources to provide a conservative and robust framework for risk mitigation.
Chemical Identification and Properties
This compound is an off-white solid organic compound. It belongs to the isothiazolinone class of heterocyclic compounds, which are recognized for their biocidal and preservative properties but also for their potential as potent sensitizers.[1][2] Understanding its physical and chemical nature is the foundation of its safe handling.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 1208081-54-2 | |
| Molecular Formula | C₄H₆N₂S·HBr | [3] |
| Molecular Weight | 195.08 g/mol | [3] |
| Appearance | Off-white solid | |
| Purity | Typically ≥95% |
| Storage Temperature | Room temperature | |
Caption: Chemical structure of this compound.
Hazard Identification and GHS Classification
While specific toxicity data for the hydrobromide salt is limited, the isothiazolinone chemical class is associated with significant health hazards.[2][4] Data for the parent amine and related compounds indicate a profile of irritation, sensitization, and potential toxicity.[5] Therefore, a cautious approach assuming a high degree of hazard is warranted.
The compound is classified with the signal word "Warning" and carries multiple hazard statements. However, related isothiazolinones carry the signal word "Danger" and more severe hazard statements, including "Fatal if inhaled" and "Causes severe skin burns."[6] Given this, users should treat the compound with the highest level of precaution.
Table 2: GHS Hazard Classification Summary
| Hazard Class | GHS Code | Description | Source(s) |
|---|---|---|---|
| Acute Toxicity (Oral) | H302 | Harmful if swallowed | [5] |
| Acute Toxicity (Dermal) | H312 | Harmful in contact with skin | [5] |
| Acute Toxicity (Inhalation) | H332 | Harmful if inhaled | [5] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [5] |
| Eye Damage/Irritation | H319 | Causes serious eye irritation | [5] |
| Skin Sensitization | H317 | May cause an allergic skin reaction | [4][6] |
| STOT - Single Exposure | H335 | May cause respiratory irritation | [5] |
| Aquatic Toxicity | H410 | Very toxic to aquatic life with long lasting effects |[6] |
Exposure Controls and Personal Protective Equipment (PPE)
To mitigate the risks identified, stringent exposure controls must be implemented. The primary routes of exposure are inhalation of dust, skin contact, and eye contact.
Engineering Controls
-
Chemical Fume Hood: All handling of the solid compound or its solutions must be performed in a certified chemical fume hood to prevent inhalation of dust or aerosols.
-
Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[7]
-
Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[7]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical. Standard laboratory attire (long pants, closed-toe shoes) is mandatory.
Table 3: Personal Protective Equipment (PPE) Selection Guide
| Protection Type | Specification | Rationale and Best Practices |
|---|---|---|
| Hand Protection | Nitrile rubber gloves (minimum thickness >0.11 mm). | Isothiazolinones can cause severe skin irritation and allergic contact dermatitis.[2] Use proper glove removal technique to avoid contaminating skin. For prolonged contact, consider double-gloving. |
| Eye/Face Protection | Tightly sealed safety goggles and a face shield. | Protects against splashes and airborne dust particles that can cause serious eye irritation or damage. |
| Skin/Body Protection | Chemical-resistant lab coat. | A lab coat is the minimum requirement. For tasks with a higher risk of spills, a chemical-resistant apron or suit should be worn over the lab coat.[7] |
| Respiratory Protection | Required when dusts are generated. | If work cannot be conducted in a fume hood, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is mandatory. |
Safe Handling and Storage Protocols
Adherence to standardized workflows is essential for minimizing exposure risk during routine laboratory operations.
Protocol for Weighing and Handling the Solid
-
Preparation: Don all required PPE as outlined in Table 3. Designate a specific area within the chemical fume hood for handling the compound.
-
Weighing: Use a tared weigh boat or glassine paper. Handle the container and spatula carefully to avoid generating airborne dust.
-
Transfer: Transfer the weighed solid directly into the reaction vessel or solvent within the fume hood.
-
Cleaning: Gently wipe down the spatula and weighing area with a damp cloth to collect any residual dust. Dispose of the cloth as hazardous waste.
-
Decontamination: Wash hands thoroughly with soap and water after completing the task, even after removing gloves.[7]
Caption: Standard Operating Procedure (SOP) workflow for safe handling.
Storage Requirements
-
Container: Keep the container tightly closed to prevent exposure to air and moisture.[7]
-
Location: Store in a cool, dry, and well-ventilated area.[8] The storage area should be locked or otherwise accessible only to authorized personnel.[7]
-
Incompatibilities: Store away from strong oxidizing agents, amines, mercaptans, and reducing agents.[1]
First Aid and Emergency Procedures
Immediate and appropriate action is critical in the event of an exposure or spill.
First Aid Measures
-
General Advice: Move the victim out of the danger area. First responders must protect themselves from exposure. Show the Safety Data Sheet to the attending physician.
-
Inhalation: Move the exposed person to fresh air at once.[9] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[7]
-
Skin Contact: Immediately remove all contaminated clothing.[6] Promptly wash the contaminated skin with plenty of soap and water for at least 15 minutes.[7][9] Seek immediate medical attention, especially if irritation or a rash develops.[4]
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.
-
Ingestion: Do NOT induce vomiting.[7] If the person is conscious, rinse their mouth with water and have them drink two glasses of water at most. Seek immediate medical attention.[9]
Accidental Release Measures (Spills)
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated, keeping upwind of the spill.
-
Contain: Prevent the spill from entering drains or waterways.[6]
-
Absorb: For a solid spill, carefully cover with an inert absorbent material like sand or vermiculite. Avoid sweeping or any action that creates dust.[7]
-
Collect: Using non-sparking tools, carefully place the absorbed material into a suitable, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area thoroughly with a suitable decontaminating solution, followed by soap and water.
Caption: Emergency spill response flowchart for solid this compound.
Stability and Reactivity
-
Chemical Stability: The product is chemically stable under standard ambient conditions (room temperature).
-
Hazardous Reactions: No hazardous reactions are expected under normal processing.
-
Conditions to Avoid: Direct sunlight, heat, and moisture.[10]
-
Incompatible Materials: Strong oxidizing agents, amines, mercaptans, and reducing agents.[1]
-
Hazardous Decomposition Products: In the event of a fire, hazardous combustion gases such as carbon oxides, nitrogen oxides (NOx), and sulphur oxides may be released.
Disposal Considerations
All waste materials, including contaminated PPE, spill cleanup materials, and empty containers, must be disposed of as hazardous waste.[10] Disposal should be carried out by a licensed contractor and in accordance with all applicable federal, state, and local regulations. Do not allow the product to enter drains, sewers, or waterways due to its high aquatic toxicity.[6][8]
References
- 1. Methylisothiazolinone | C4H5NOS | CID 39800 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methylisothiazolinone - Wikipedia [en.wikipedia.org]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. 3-Methylisothiazol-5-amine | C4H6N2S | CID 32307 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. fishersci.com [fishersci.com]
- 8. api.henkeldx.com [api.henkeldx.com]
- 9. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 10. asset.conrad.com [asset.conrad.com]
3-Methyl-isothiazol-5-ylamine hydrobromide material safety data sheet (MSDS)
An In-depth Technical Guide: 3-Methyl-isothiazol-5-ylamine hydrobromide
This document serves as a comprehensive technical and safety guide for researchers, scientists, and drug development professionals working with this compound. Its purpose is to move beyond a standard Material Safety Data Sheet (MSDS) by providing not only the necessary safety protocols but also the scientific rationale behind them, ensuring a culture of safety and informed experimental design.
Introduction: Understanding the Compound
This compound (CAS No. 1208081-54-2) is a heterocyclic amine belonging to the isothiazole family.[1] While isothiazole derivatives are broadly recognized as potent biocides, this specific compound is primarily of interest as a chemical intermediate or building block in synthetic chemistry.[2][3] Notably, its free base form, 5-amino-3-methylisothiazole, is a documented precursor in the synthesis of compounds with significant antibacterial properties, demonstrating its potential value in drug discovery pipelines.[4]
This guide provides an in-depth analysis of its hazard profile, detailed protocols for safe handling and emergency response, and insights into its synthetic applications, grounded in authoritative data.
Section 1: Chemical and Physical Identity
A precise understanding of a compound's physical properties is the foundation of its safe and effective use in a laboratory setting.
| Property | Value | Source |
| CAS Number | 1208081-54-2 | |
| Molecular Formula | C₄H₆N₂S · BrH | [1] |
| Molecular Weight | 195.08 g/mol | [1] |
| Appearance | Off-white solid | |
| Purity | Typically ≥95% | |
| Storage Temperature | Room temperature | |
| InChI Key | KBXGAMBTNVXBKV-UHFFFAOYSA-N |
Section 2: Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. Adherence to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals is mandatory.
| Pictogram | Signal Word | Hazard Statements (H-Codes) | Precautionary Statements (P-Codes) |
|
| Warning | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Expert Analysis of Hazards:
-
H302/H312/H332 (Harmful): These codes indicate moderate acute toxicity across three major exposure routes: oral, dermal, and inhalation. This multi-route hazard profile necessitates the use of comprehensive personal protective equipment (PPE) to prevent any contact.
-
H315/H319 (Irritant): The compound is a confirmed skin and eye irritant. The mechanism likely involves localized chemical reactions with tissues. This underscores the criticality of using proper gloves and safety glasses, as even minor contact can lead to irritation.
-
H335 (Respiratory Irritant): As a solid powder, the primary inhalation risk is from airborne dust particles, which can irritate the respiratory tract. All weighing and transfer operations must be conducted within a certified chemical fume hood to mitigate this risk.
A Critical Distinction: Not a Biocidal Isothiazolinone
It is imperative for researchers to distinguish this compound from common biocidal isothiazolinones like Methylisothiazolinone (MIT) or Methylchloroisothiazolinone (MCI).[3][5] Those compounds are ketones (isothiazol-3-ones) and exhibit a much higher and more severe toxicity profile, often including skin corrosion and sensitization.[2][6] The subject of this guide is an amine (isothiazol-5-ylamine), and its hazard data should not be conflated with that of other, structurally different isothiazoles.
Section 3: Emergency First-Aid Protocols
In the event of an exposure, immediate and correct action is critical. The following protocols are based on standard emergency procedures for chemical hazards.[7]
Caption: First-Aid Decision Workflow for Exposure Events.
Step-by-Step First-Aid Measures:
-
Inhalation: Immediately move the exposed person to fresh air. Keep them warm and at rest. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[7]
-
Skin Contact: Take off all contaminated clothing immediately. Flush the affected skin with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[7]
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, have them rinse their mouth with water and drink one to two glasses of water to dilute the substance. Call a physician or poison control center immediately.
Section 4: Safe Handling and Storage Protocols
A proactive approach to safety through established handling and storage procedures is the most effective way to prevent exposure.
Caption: Standard Operating Procedure for Safe Handling.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).
-
Skin and Body Protection: Wear a lab coat. Ensure exposed skin is covered.
-
Respiratory Protection: Not required if work is performed within a functioning chemical fume hood. If dust is generated outside of a hood, a NIOSH-approved respirator is necessary.
Handling:
-
All work must be conducted under a chemical fume hood to avoid inhalation of dust.
-
Avoid all contact with skin and eyes.[8]
-
Avoid the formation of dust and aerosols.
-
Wash hands thoroughly after handling the material.[8]
Storage:
-
Store in a tightly closed container in a dry, well-ventilated area.[8]
-
Keep locked up or in an area accessible only to qualified personnel.
-
While room temperature storage is acceptable, some sources note potential air sensitivity, suggesting that storing under an inert atmosphere could be a best practice for long-term stability.
Section 5: Accidental Release and Disposal
Spill Response:
-
Evacuate: Evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated (if safe to do so).
-
Protect: Don full PPE, including respiratory protection if necessary.
-
Contain: Cover the spill with a dry, inert absorbent material such as sand, vermiculite, or commercial sorbent pads. Do not use combustible materials like sawdust.
-
Collect: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste. Avoid creating dust.[9]
-
Clean: Clean the spill area thoroughly with soap and water.
-
Dispose: Dispose of the container as hazardous waste according to institutional and local regulations.
Waste Disposal:
-
Disposal of this material and its container must be done at a hazardous or special waste collection point.[10] Do not allow the product to enter drains.
Section 6: Application Insight: A Precursor in Synthesis
Beyond its hazard profile, 3-Methyl-isothiazol-5-ylamine is a valuable synthetic intermediate. A key application is its use in producing S-p-aminobenzenesulphonamido-3-methyl isothiazole, a compound noted for its antibacterial activity.[4] The synthesis pathway provides a practical context for its use in a drug development setting.
The core transformation involves the oxidative ring-closure of a β-iminothioamide precursor.[4] This highlights the compound's role as a foundational scaffold for building more complex, biologically active molecules.
Caption: Conceptual Synthetic Pathway.
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methylisothiazolinone - Wikipedia [en.wikipedia.org]
- 4. US2871243A - 5-amino-3-methyl-isothiazole and process - Google Patents [patents.google.com]
- 5. Risk Assessment of 5-Chloro-2-Methylisothiazol-3(2H)-One/2-Methylisothiazol-3(2H)-One (CMIT/MIT) Used as a Preservative in Cosmetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 8. fishersci.com [fishersci.com]
- 9. multimedia.3m.com [multimedia.3m.com]
- 10. asset.conrad.com [asset.conrad.com]
Biological activity of 3-methyl-5-aminoisothiazole derivatives
An In-Depth Technical Guide to the Biological Activity of 3-Methyl-5-Aminoisothiazole Derivatives
Foreword: The Enduring Potential of a Versatile Heterocycle
In the landscape of medicinal chemistry, the isothiazole ring stands out as a privileged scaffold, a five-membered heterocyclic system that has given rise to a multitude of biologically active compounds.[1][2] Its unique electronic properties and structural versatility make it a cornerstone in the design of novel therapeutic agents. This guide focuses specifically on derivatives of the 3-methyl-5-aminoisothiazole core, a substitution pattern of significant interest. Early investigations into this scaffold revealed promising psychotropic and cytostatic activities, laying the groundwork for decades of research.[3] The primary amino group at the 5-position serves as a critical handle for chemical modification, allowing for the systematic exploration of structure-activity relationships and the optimization of pharmacological profiles.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a synthesized understanding of the causality behind experimental design, the mechanisms underpinning biological effects, and the practical methodologies required to explore this promising class of compounds. We will delve into the synthesis, diverse biological activities, and structure-activity relationships of 3-methyl-5-aminoisothiazole derivatives, offering a comprehensive resource for advancing future drug discovery efforts.
The Synthetic Foundation: Accessing the 3-Methyl-5-Aminoisothiazole Core
The therapeutic potential of any scaffold is contingent upon its synthetic accessibility. The 3-methyl-5-aminoisothiazole core is readily prepared through established heterocyclic chemistry routes, with the oxidative cyclization of β-iminothiobutyramide being a foundational method.[4] This precursor contains the requisite atoms in the correct sequence to form the isothiazole ring upon reaction with a suitable oxidizing agent like chloramine, potassium persulfate, or hydrogen peroxide.[4]
Once the core is synthesized, the 5-amino group provides a versatile point for diversification. Standard N-acylation reactions with acid chlorides or reactions with isocyanates and isothiocyanates can generate extensive libraries of amide, urea, and thiourea derivatives, respectively.[3] This allows for the fine-tuning of physicochemical properties such as lipophilicity and hydrogen bonding potential, which are critical for target engagement and pharmacokinetic profiles.
Caption: General synthetic pathway to 3-methyl-5-aminoisothiazole derivatives.
A Spectrum of Biological Activity
Derivatives of the 3-methyl-5-aminoisothiazole scaffold exhibit a remarkable breadth of biological activities, underscoring their potential across multiple therapeutic areas.
Anticancer and Cytostatic Activity: Targeting Kinase Signaling
The thiazole moiety is a well-established pharmacophore in oncology, with numerous derivatives functioning as potent inhibitors of protein kinases—enzymes that play a central role in controlling cell growth, proliferation, and survival.[5][6] Aberrant kinase activity is a hallmark of many cancers, making these enzymes prime targets for therapeutic intervention.[6] Derivatives of 3-methyl-5-aminoisothiazole have demonstrated significant cytostatic and antiproliferative effects, often by directly engaging the ATP-binding site of key oncogenic kinases.[3][7]
Mechanism of Action: Kinase Inhibition
Many 2-aminothiazole derivatives, including the FDA-approved drug Dasatinib, function as potent, multi-targeted inhibitors of kinases such as Src, Abl, and c-Kit.[7][8] The 2-aminothiazole motif is adept at forming critical hydrogen bond interactions within the hinge region of the kinase ATP-binding pocket, a feature essential for potent inhibition. By blocking the binding of ATP, these compounds prevent the phosphorylation of downstream substrates, thereby interrupting the signaling cascades that drive malignant cell proliferation and survival. This disruption can ultimately lead to cell cycle arrest and apoptosis.
Caption: Inhibition of a kinase signaling pathway by a thiazole derivative.
Quantitative Data: Antiproliferative Activity
The efficacy of these compounds is typically evaluated against a panel of human cancer cell lines. The data is often presented as GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition of a specific enzyme).
| Compound Type | Target Cell Line(s) | Activity (GI₅₀ / IC₅₀) | Reference |
| Thiazolylpyrimidine Derivatives | Four human cancer cell lines | 0.90 µM to 1.70 µM | [9] |
| 2-(3-phenyl)ureidothiazoles | MDA-MB-231, HepG2 | Antiproliferative activity greater than Sorafenib | [7] |
| Dasatinib (2-aminothiazole core) | CML, ALL | Potent inhibitor of Abl, Src, and c-Kit kinases | [7] |
| 2-ureidothiazole Derivatives | HT29 (Colon Cancer) | IC₅₀ = 2.01 µM | [7] |
Antimicrobial Properties: Disrupting Microbial Viability
Isothiazoles and their derivatives have long been recognized for their potent, broad-spectrum antimicrobial properties.[1] The core "toxophoric unit" (S-C=N) within the thiazole ring is believed to contribute significantly to this activity.[2] While research specifically on 3-methyl-5-aminoisothiazole is part of this broader class, related aminothiazoles have shown considerable promise as antibacterial and antifungal agents.[10][11]
Mechanism of Action: Multiple Targets
The antimicrobial efficacy of thiazole derivatives stems from their ability to interfere with fundamental microbial processes.[1] One key mechanism is the inhibition of DNA gyrase, a bacterial enzyme essential for DNA replication and repair.[11] By blocking this enzyme, the compounds prevent the bacteria from multiplying. Other proposed mechanisms include the disruption of cell wall synthesis, depolarization of the cell membrane, and inhibition of protein and nucleic acid synthesis.[11] This multi-targeted profile can be advantageous in overcoming microbial resistance.
Quantitative Data: Antimicrobial Efficacy (MIC)
Minimum Inhibitory Concentration (MIC) is the standard measure of a compound's antimicrobial potency, representing the lowest concentration that prevents visible microbial growth.
| Compound Type | Target Organism(s) | Activity (MIC in µg/mL) | Reference |
| 2,5-dichloro thienyl-thiazoles | S. aureus, E. coli, A. fumigatus | 6.25 - 12.5 | [10] |
| 2-phenylacetamido-thiazoles | E. coli, P. aeruginosa, S. aureus | 1.56 - 6.25 | [10] |
| Benzo[d]thiazole Derivatives | Gram+, Gram- bacteria, Fungi | 50 - 75 | [12] |
| Thiazole-hydrazone Derivatives | Candida species | Comparable to ketoconazole | [10] |
Neuroprotective Activity: Combating Neurodegeneration
There is a growing body of evidence supporting the therapeutic potential of thiazole derivatives in the treatment of complex neurodegenerative diseases such as Alzheimer's (AD) and Parkinson's disease (PD).[13][14][15] Early studies on 3-methyl-5-aminoisothiazole derivatives hinted at psychotropic effects, and modern research has elucidated several specific mechanisms through which these compounds can exert neuroprotective action.[3]
Mechanism of Action: A Multi-Pronged Approach
The pathology of neurodegenerative diseases is multifaceted, involving excitotoxicity, oxidative stress, protein aggregation, and neuroinflammation.[16][17] Thiazole derivatives can intervene at several points in this cascade:
-
Cholinesterase (ChE) Inhibition: In AD, cognitive decline is linked to reduced levels of the neurotransmitter acetylcholine. Thiazole derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), the enzymes that break down acetylcholine, thereby boosting its levels in the brain.[13]
-
Inhibition of Protein Aggregation: The formation of amyloid-beta (Aβ) plaques and tau protein tangles are pathological hallmarks of AD. Certain thiazole compounds have been shown to inhibit the aggregation of these proteins.[13]
-
Antioxidant Effects: Oxidative stress is a major contributor to neuronal damage in both AD and PD. Thiazole sulfonamides, for instance, have demonstrated the ability to mitigate oxidative stress and protect neurons from damage.[15]
-
GABA Receptor Modulation: Some methylthiazole derivatives act by potentiating the function of GABA, the primary inhibitory neurotransmitter in the brain. This enhances inhibitory signaling and protects neurons from glutamate-induced excitotoxicity, a key mechanism of cell death in neurodegeneration.[16]
Caption: Multi-target neuroprotective mechanisms of thiazole derivatives.
Guiding Principles: Structure-Activity Relationships (SAR)
Understanding how specific structural modifications influence biological activity is paramount for rational drug design. SAR studies on thiazole derivatives have yielded several key insights:
-
Aromatic Substitutions: For anticancer activity, the introduction of aromatic or heteroaromatic rings, often via an amide or urea linkage at the 5-amino position, generally enhances potency. Specific substitution patterns on these rings (e.g., meta-halogen substituents) can further improve activity.[7]
-
Lipophilicity: In the context of antimicrobial agents, a delicate balance of lipophilicity is crucial. While increased lipophilicity can improve membrane penetration, excessive lipophilicity can sometimes be detrimental to activity.[12]
-
Hybrid Molecules: Combining the thiazole core with other known pharmacophores (e.g., pyrazoline, indole, triazole) can lead to hybrid molecules with enhanced or novel activities.[18][19] This molecular hybridization approach is a powerful strategy for developing agents with multi-target profiles.
-
Core Modifications: While this guide focuses on the 3-methyl variant, substitutions at the 4-position of the thiazole ring can also significantly impact biological outcomes, influencing target binding and selectivity.
Experimental Protocols: Validated Methodologies
To ensure scientific integrity and reproducibility, the protocols described herein are based on established and widely validated methodologies in the fields of medicinal chemistry and pharmacology.
Protocol 1: General Synthesis of a 3-Methyl-5-(acylamino)isothiazole Derivative
Causality: This protocol exemplifies the most common derivatization strategy at the 5-amino position. The use of a base like pyridine is crucial to neutralize the HCl generated during the acylation reaction, driving the reaction to completion.
-
Dissolution: Dissolve 1.0 equivalent of 3-methyl-5-aminoisothiazole in a suitable anhydrous solvent (e.g., dichloromethane or toluene).
-
Base Addition: Add 1.1 equivalents of a non-nucleophilic base, such as pyridine or triethylamine, to the solution.
-
Acylation: Cool the mixture to 0°C in an ice bath. Add a solution of 1.05 equivalents of the desired acid chloride (R-COCl) in the same solvent dropwise over 15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to yield the final compound.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: In Vitro Antibacterial Susceptibility Testing (Broth Microdilution MIC)
Causality: This is the gold-standard method for determining the MIC of an antimicrobial agent. The serial dilution ensures a precise determination of the concentration at which bacterial growth is inhibited, providing a quantitative measure of potency.
-
Preparation: Prepare a stock solution of the test compound in DMSO. Perform a two-fold serial dilution in a 96-well microtiter plate using sterile Mueller-Hinton Broth (MHB).
-
Inoculum: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Incubation: Add the bacterial inoculum to each well of the microtiter plate containing the serially diluted compound. Include positive (bacteria only) and negative (broth only) controls.
-
Reading: Incubate the plate at 37°C for 18-24 hours. The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Protocol 3: MTT Assay for In Vitro Cytotoxicity
Causality: This colorimetric assay provides a robust and quantitative measure of cell viability. It relies on the principle that only metabolically active, viable cells can reduce the yellow tetrazolium salt (MTT) to a purple formazan product via mitochondrial reductase enzymes. The amount of formazan produced is directly proportional to the number of living cells.[20]
-
Cell Seeding: Seed cancer cells (e.g., A549, HT29) into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[20]
-
Compound Treatment: The next day, replace the medium with fresh medium containing various concentrations of the test compound. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours.[20]
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 M HCl) to each well to dissolve the purple formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is calculated as a percentage relative to untreated control cells. The GI₅₀ value is determined from the dose-response curve.
Conclusion and Future Horizons
The 3-methyl-5-aminoisothiazole scaffold represents a highly versatile and therapeutically relevant core structure. Its derivatives have demonstrated a wide array of compelling biological activities, including potent anticancer, antimicrobial, and neuroprotective properties. The synthetic tractability of the 5-amino position allows for extensive chemical exploration, enabling the optimization of potency, selectivity, and pharmacokinetic profiles.
Future research in this area should focus on several key directions:
-
Target Selectivity: Designing derivatives with high selectivity for specific kinase isoforms or microbial targets to minimize off-target effects and enhance safety profiles.
-
Novel Therapeutic Applications: Exploring the potential of these derivatives in other areas, such as anti-inflammatory and antiviral therapies.[1][21]
-
In Vivo Efficacy: Advancing the most promising in vitro lead compounds into preclinical animal models to evaluate their efficacy, safety, and drug-like properties.
-
Computational Chemistry: Employing molecular docking and other in silico tools to guide the rational design of next-generation derivatives with improved target affinity and optimized ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
The continued exploration of 3-methyl-5-aminoisothiazole derivatives holds immense promise for the discovery of new and effective medicines to address some of the most pressing challenges in human health.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives [article.sapub.org]
- 3. Synthesis and biological properties of derivatives of 3-methyl-5-aminoisothiazolo-4-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US2871243A - 5-amino-3-methyl-isothiazole and process - Google Patents [patents.google.com]
- 5. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jchemrev.com [jchemrev.com]
- 12. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Neuroprotective thiazole sulfonamides against 6-OHDA-induced Parkinsonian model: in vitro biological and in silico pharmacokinetic assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design and Synthesis of Neuroprotective Methylthiazoles and Modification as NO-Chimeras for Neurodegenerative Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A critical review of the postulated role of the non-essential amino acid, β-N-methylamino-L-alanine, in neurodegenerative disease in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. derpharmachemica.com [derpharmachemica.com]
- 19. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates - PMC [pmc.ncbi.nlm.nih.gov]
Aminoisothiazoles: A Privileged Scaffold for Modern Therapeutics
An In-depth Technical Guide for Drug Discovery Professionals
Abstract The 2-aminoisothiazole moiety represents a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its versatile chemical tractability and broad spectrum of biological activities.[1][2][3] This guide provides a comprehensive technical overview of the aminoisothiazole core, focusing on its therapeutic applications, underlying mechanisms of action, and the key experimental workflows required for its evaluation. We will delve into its prominent role in oncology as a kinase inhibitor, exemplified by the clinically approved drug Dasatinib, and explore its emerging potential in treating neurodegenerative diseases and other conditions.[1][4] This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental design and the authoritative grounding necessary to advance research in this promising area.
The Aminoisothiazole Core: A Foundation for Potent Bioactivity
The 2-aminoisothiazole is a five-membered heterocyclic ring containing sulfur and nitrogen atoms, with an amino group at the C2 position. This structure is not only a key component in natural products and synthetic compounds but also forms the backbone of several clinically approved drugs.[5][6] Its significance lies in its ability to serve as a versatile template for chemical modification, allowing for the fine-tuning of steric and electronic properties to achieve high-affinity interactions with a wide range of biological targets.[5] The amino group, in particular, provides a crucial hydrogen bond donor/acceptor site, which is fundamental to its interaction with many enzyme active sites.[5]
The therapeutic potential of this scaffold was prominently realized with the development of Dasatinib, a potent oral inhibitor of multiple tyrosine kinases used in the treatment of chronic myelogenous leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia.[1][4] The success of Dasatinib spurred extensive research, revealing the scaffold's utility against a multitude of other targets.
Mechanism of Action: Dominance in Kinase Inhibition
The primary mechanism through which many aminoisothiazole derivatives exert their therapeutic effect is through the inhibition of protein kinases.[7] Protein kinases are a large family of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[8]
Aminoisothiazoles have proven to be exceptional scaffolds for building ATP-competitive kinase inhibitors.[8][9] They effectively mimic the adenine region of ATP, occupying the active site of the kinase and preventing the phosphorylation of downstream substrates. This competitive inhibition blocks aberrant signaling pathways that drive disease progression.
Key kinase families targeted by aminoisothiazole derivatives include:
-
Src Family and Abl Kinase: As demonstrated by Dasatinib, this class of compounds can potently inhibit Bcr-Abl, the fusion protein driving CML, and Src family kinases, which are implicated in the progression of numerous solid tumors.[1][8][10]
-
Aurora Kinases: These kinases are essential for regulating mitosis. Aminoisothiazole-based inhibitors of Aurora kinases can induce cell cycle arrest and apoptosis in tumor cells, making them a promising target for cancer therapy.[7][9]
-
Cyclin-Dependent Kinases (CDKs): CDKs are critical regulators of the cell cycle. Potent and selective CDK inhibitors have been developed from the aminoisothiazole scaffold, demonstrating the ability to halt tumor cell proliferation in preclinical models.[1][11]
-
PI3K/mTOR Pathway: The PI3K/mTOR pathway is a central regulator of cell growth and survival. Alpelisib, a 2-aminothiazole derivative, is an approved inhibitor of the p110α subunit of PI3K, used for certain types of breast cancer.[1][4]
Below is a diagram illustrating the general mechanism of ATP-competitive kinase inhibition by an aminoisothiazole derivative.
Caption: ATP-competitive inhibition by an aminoisothiazole derivative.
Therapeutic Applications
The structural versatility of the aminoisothiazole core has led to its exploration in a wide array of therapeutic areas.[1][2]
Oncology
Oncology is the most advanced area for aminoisothiazole therapeutics. Their ability to target key kinases involved in cancer cell proliferation, survival, and angiogenesis has made them a cornerstone of targeted therapy.[4][6] Numerous derivatives have shown potent, nanomolar inhibitory activity against a wide range of cancer cell lines, including breast, lung, colon, and leukemia.[1][4]
The diagram below illustrates the inhibition of the Bcr-Abl pathway in CML by Dasatinib.
Caption: Dasatinib inhibition of the Bcr-Abl signaling pathway in CML.
The following table summarizes key examples of aminoisothiazole-based anticancer agents.
| Compound Name | Primary Target(s) | Therapeutic Application | Development Status |
| Dasatinib | Bcr-Abl, Src family kinases, c-Kit | Chronic Myelogenous Leukemia (CML), ALL | Approved[1][4] |
| Alpelisib | PI3Kα | HR+, HER2- advanced breast cancer | Approved[1][4] |
| SNS-032 | CDK2, 7, 9 | Various Cancers | Clinical Trials[1] |
| CYC116 | Aurora A/B, VEGFR2 | Solid Tumors | Clinical Trials[1] |
Neurodegenerative Diseases
Emerging research has identified aminoisothiazoles as promising agents for neurodegenerative diseases, which are often characterized by protein misfolding and aggregation.[12]
-
Prion Diseases: High-throughput screening has identified 2-aminoisothiazoles as potent inhibitors of prion (PrPSc) formation in infected neuronal cell lines.[12] Subsequent optimization has led to analogs with excellent oral bioavailability and high brain exposure, making them strong candidates for in vivo efficacy studies in diseases like Creutzfeldt-Jakob disease.[13][14]
-
Alzheimer's Disease: In models of Alzheimer's disease, certain substituted 2-aminoisothiazoles have been shown to protect against neuronal toxicity induced by the tau protein.[15] These compounds counteracted tau-induced cell death at nanomolar concentrations, highlighting their potential as a treatment for tauopathies.[15] Thiazole derivatives have also demonstrated inhibitory effects against enzymes and protein targets within the Alzheimer's pathogenicity cascade, including cholinesterases and β-secretase.[16]
Other Potential Applications
The broad bioactivity of the aminoisothiazole scaffold extends to other areas:
-
Anti-inflammatory: Derivatives have shown efficacy in animal models of inflammation, for instance by reducing TNF-α production.[8][10]
-
Antiviral & Antibacterial: Studies have documented the potential of aminoisothiazole derivatives against various pathogens, including the influenza A virus and bacteria like Escherichia coli.[1][17]
-
Antioxidant: Certain aminoisothiazole sulfonamide derivatives have been identified as potent antioxidant compounds, which could have applications in diseases driven by oxidative stress.[3]
Key Experimental Protocols for Therapeutic Evaluation
To assess the therapeutic potential of novel aminoisothiazole derivatives, a standardized set of in vitro assays is essential. The following protocols represent core, self-validating systems for initial evaluation.
Protocol: In Vitro Kinase Inhibition Assay (Luminescent ADP-Glo™ Format)
This assay quantifies the activity of a kinase by measuring the amount of ADP produced during the enzymatic reaction. The amount of ADP is detected via a coupled luciferase reaction that generates light, with lower light output indicating greater inhibition of the kinase.
Causality: This protocol directly measures the compound's ability to inhibit the primary enzymatic function of its target kinase. It is the foundational assay for determining potency (IC50).
Methodology:
-
Reagent Preparation:
-
Prepare a 2X kinase/substrate solution in kinase reaction buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/ml BSA, pH 7.5). The specific kinase and substrate concentrations should be optimized for linear reaction kinetics.
-
Prepare serial dilutions of the aminoisothiazole test compound in the reaction buffer, typically starting from 100 µM. Include a DMSO-only control (vehicle control, 0% inhibition) and a no-enzyme control (100% inhibition).
-
Prepare a 2X ATP solution in the reaction buffer. The concentration should be at or near the Km of the kinase for ATP to ensure competitive binding can be accurately assessed.
-
-
Kinase Reaction:
-
To the wells of a 384-well plate, add 5 µL of the test compound serial dilutions.
-
Add 10 µL of the 2X kinase/substrate solution to each well.
-
Incubate for 10 minutes at room temperature to allow the compound to bind to the kinase.
-
Initiate the reaction by adding 10 µL of the 2X ATP solution.
-
Incubate for 60 minutes at 30°C.
-
-
Signal Detection:
-
Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature. This step depletes any remaining unconsumed ATP.
-
Add 50 µL of Kinase Detection Reagent. This reagent contains luciferase and luciferin, which will react with the ADP produced to generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Normalize the data using the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.
-
Plot the normalized data against the logarithm of the inhibitor concentration and fit to a four-parameter dose-response curve to determine the IC50 value.
-
Protocol: Cell-Based Proliferation/Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.
Causality: This protocol determines the downstream effect of target inhibition on cancer cells. A reduction in cell viability confirms that the compound's biochemical potency translates to a desired biological outcome (e.g., cytotoxicity or cytostasis).
Methodology:
-
Cell Plating:
-
Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C, 5% CO₂, to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the aminoisothiazole test compound in growth medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compound dilutions. Include a vehicle control (DMSO) and a no-cell control (blank).
-
Incubate for 72 hours at 37°C, 5% CO₂.
-
-
MTT Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C, 5% CO₂. During this time, mitochondrial dehydrogenases in living cells will convert the MTT to insoluble formazan crystals.
-
-
Formazan Solubilization & Measurement:
-
Carefully remove the medium from the wells.
-
Add 150 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the blank values and normalize the data to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of compound concentration to calculate the GI50/IC50 value.
-
The following diagram outlines the general workflow for screening and evaluating aminoisothiazole derivatives.
Caption: Experimental workflow for aminoisothiazole drug discovery.
Challenges and Future Directions
Despite the successes, the development of aminoisothiazole-based therapeutics faces challenges.
-
Selectivity: As many derivatives target the highly conserved ATP-binding site of kinases, achieving selectivity can be difficult. Off-target effects can lead to toxicity.[9] Future work will focus on designing inhibitors that exploit less-conserved regions of the kinase or allosteric sites.
-
Drug Resistance: Cancers can develop resistance to kinase inhibitors through mutations in the target kinase or activation of bypass signaling pathways. The development of next-generation aminoisothiazoles that can overcome known resistance mutations is a critical area of research.
-
CNS Penetration: For neurodegenerative diseases, achieving sufficient brain penetration is paramount. The optimization of physicochemical properties to enhance blood-brain barrier permeability while maintaining potency is a key challenge for medicinal chemists.[13]
The future of aminoisothiazole research is bright. The application of new technologies like PROTACs (PROteolysis TArgeting Chimeras) to degrade target proteins rather than just inhibit them, and the exploration of this scaffold against novel target classes, will undoubtedly expand its therapeutic impact.
Conclusion
The 2-aminoisothiazole scaffold is a validated and highly valuable core in modern drug discovery. Its proven success in oncology, particularly as a kinase inhibitor, and its profound potential in emerging areas like neurodegeneration, underscore its therapeutic importance. Through a systematic approach involving robust biochemical and cell-based evaluation, guided by a deep understanding of its structure-activity relationships, researchers can continue to unlock new applications for this versatile and powerful chemical entity.
References
- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. excli.de [excli.de]
- 4. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Aminothiazole: structural characteristics and its derivatives as anti-cancer agents_Chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of aminothiazole inhibitors of cyclin-dependent kinase 2: synthesis, X-ray crystallographic analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of 2-Aminothiazoles as Potent Antiprion Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2-Aminothiazoles with improved pharmacotherapeutic properties for treatment of prion disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 2-Aminothiazoles with Improved Pharmacotherapeutic Properties for Treatment of Prion Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Substituted 2-aminothiazoles are exceptional inhibitors of neuronal degeneration in tau-driven models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. [PDF] Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates | Semantic Scholar [semanticscholar.org]
The Dual Facets of the Isothiazole Scaffold: A Technical Guide to its Psychotropic and Cytostatic Activities
This guide provides an in-depth exploration of the isothiazole nucleus, a privileged heterocyclic scaffold that has given rise to significant therapeutic agents in two distinct and critical areas of medicine: psychotropic and cytostatic applications. For researchers, scientists, and drug development professionals, this document synthesizes the core chemical principles, mechanisms of action, and preclinical evaluation strategies for isothiazole-containing compounds. We will delve into the rationale behind experimental designs and provide actionable protocols, grounding our discussion in the established principles of medicinal chemistry and pharmacology.
Part 1: The Isothiazole Core - A Privileged Structure in Medicinal Chemistry
The isothiazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, possesses a unique combination of electronic and steric properties that make it a cornerstone in modern drug design.[1][2] Its ability to engage in various non-covalent interactions, coupled with its metabolic stability, has led to its incorporation into a diverse array of bioactive molecules.[1][2] This guide will focus on two prominent classes of isothiazole derivatives: those exhibiting profound effects on the central nervous system (psychotropic agents) and those that effectively halt cellular proliferation (cytostatic agents).
Part 2: Psychotropic Activity of Isothiazole Compounds
The therapeutic efficacy of isothiazole derivatives in managing psychiatric disorders is best exemplified by the atypical antipsychotics, which have revolutionized the treatment of schizophrenia and bipolar disorder. These compounds offer improved side-effect profiles compared to their predecessors, a feat largely attributable to their nuanced interactions with multiple neurotransmitter systems.
Mechanism of Action: A Multi-Receptor Targeting Strategy
The psychotropic effects of isothiazole antipsychotics are not mediated by a single receptor but by a complex interplay of agonism, partial agonism, and antagonism at various dopamine and serotonin receptors.[3][4][5]
-
Dopamine D2 Receptor Antagonism: A hallmark of all antipsychotic drugs, the blockade of D2 receptors in the mesolimbic pathway is crucial for alleviating the positive symptoms of schizophrenia, such as hallucinations and delusions.[3][6]
-
Serotonin 5-HT2A Receptor Antagonism: This action is a defining feature of atypical antipsychotics. By blocking 5-HT2A receptors in the mesocortical pathway, these drugs can mitigate the negative symptoms (e.g., social withdrawal, apathy) and cognitive deficits associated with schizophrenia.[3][4] This dual D2/5-HT2A antagonism is believed to contribute to the lower incidence of extrapyramidal side effects.[4]
-
Serotonin 5-HT1A Receptor Partial Agonism: This property, seen in drugs like lurasidone, contributes to their anxiolytic and antidepressant effects, making them valuable in the management of bipolar depression.[7][8]
-
Serotonin 5-HT7 Receptor Antagonism: Antagonism at this receptor, a key feature of lurasidone, is thought to enhance cognitive function and contribute to mood regulation.[4][8]
Prominent examples of isothiazole-based antipsychotics include:
-
Ziprasidone: An atypical antipsychotic that acts as an antagonist at dopamine D2, serotonin 5-HT2A, and 5-HT1D receptors, and as an agonist at the 5-HT1A receptor.[9][10] It also moderately inhibits the reuptake of norepinephrine and serotonin.[3][9]
-
Lurasidone: A benzisothiazole derivative, lurasidone is a potent antagonist of dopamine D2, serotonin 5-HT2A, and 5-HT7 receptors, and a partial agonist at 5-HT1A receptors.[8][11] It exhibits minimal affinity for histaminergic H1 and muscarinic M1 receptors, contributing to a favorable metabolic profile.[7]
Caption: Multi-receptor interaction of isothiazole antipsychotics.
Pharmacokinetic Profile of Isothiazole Antipsychotics
| Parameter | Ziprasidone | Lurasidone |
| Bioavailability | ~60% with food | 9-19% (absorption increases with food)[7][12] |
| Time to Peak Plasma Concentration | 6-8 hours (oral) | 1-3 hours[8][11] |
| Plasma Protein Binding | >99% | ~99%[11] |
| Metabolism | Extensively hepatic, primarily via CYP3A4[3] | Primarily by CYP3A4[11][12] |
| Elimination Half-life | ~7 hours | ~18 hours[11] |
Preclinical Evaluation of Psychotropic Activity
The preclinical assessment of novel psychotropic agents relies on a battery of behavioral and neurochemical assays in animal models.[13][14][15] The goal is to establish a pharmacological profile that is predictive of therapeutic efficacy in humans.
This protocol is designed to assess the antipsychotic potential of a test compound. The suppression of the conditioned avoidance response is a hallmark of antipsychotic activity.
Materials:
-
Shuttle box apparatus with a grid floor capable of delivering a mild foot shock.
-
A conditioned stimulus (CS), such as a light or a tone.
-
An unconditioned stimulus (US), which is the foot shock.
-
Test isothiazole compound.
-
Vehicle control.
-
Positive control (e.g., haloperidol or ziprasidone).
-
Male Wistar rats (200-250g).
Procedure:
-
Acclimation: Acclimate the rats to the testing room for at least one hour before the experiment.
-
Training:
-
Place a rat in one compartment of the shuttle box.
-
Initiate a trial with the presentation of the CS for 10 seconds.
-
If the rat moves to the other compartment during the CS presentation (an avoidance response), the trial is terminated.
-
If the rat fails to move, the US is delivered for a maximum of 10 seconds, concurrent with the CS. The rat can escape the shock by moving to the other compartment.
-
The inter-trial interval should be randomized (e.g., 30-60 seconds).
-
Continue training until a stable baseline of avoidance responding is achieved (e.g., >80% avoidance in a block of 10 trials).
-
-
Drug Administration:
-
Administer the test isothiazole compound, vehicle, or positive control intraperitoneally (i.p.) or orally (p.o.) at a predetermined time before testing (e.g., 30-60 minutes).
-
-
Testing:
-
Place the rat back in the shuttle box and initiate a new session of trials under the same conditions as training.
-
Record the number of avoidance responses, escape responses, and failures to escape.
-
-
Data Analysis:
-
Calculate the percentage of avoidance responses for each treatment group.
-
Analyze the data using an appropriate statistical test (e.g., ANOVA followed by post-hoc tests) to compare the effects of the test compound to the vehicle and positive control. A significant reduction in avoidance responses without a significant increase in escape failures suggests a specific antipsychotic-like effect.
-
Caption: Workflow for the Conditioned Avoidance Response assay.
Part 3: Cytostatic Activity of Isothiazole Compounds
The isothiazole scaffold is also a key pharmacophore in the development of novel anticancer agents.[1] Derivatives of isothiazole have demonstrated potent cytostatic and cytotoxic effects against a variety of cancer cell lines through diverse mechanisms of action.[1][16]
Mechanisms of Cytostatic Action
Isothiazole compounds exert their anticancer effects by targeting critical cellular processes involved in proliferation and survival.
-
Tubulin Polymerization Inhibition: Microtubules are essential components of the cytoskeleton and play a crucial role in cell division.[17] Several isothiazole and thiazole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[17][18][19] These compounds often bind to the colchicine binding site on β-tubulin.[17][19][20]
-
Induction of Apoptosis: Many isothiazole derivatives trigger programmed cell death, or apoptosis, in cancer cells. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[21] The activation of caspases, cleavage of PARP, and changes in the expression of Bcl-2 family proteins are common indicators of apoptosis induction.[21]
-
Enzyme Inhibition: Isothiazole-containing molecules have been designed to inhibit various enzymes that are crucial for cancer cell growth and survival, such as protein tyrosine kinases and histone deacetylases (HDACs).[1][22]
Caption: Mechanisms of cytostatic action of isothiazole compounds.
Quantitative Assessment of Cytostatic Activity
The potency of cytostatic compounds is typically quantified by their half-maximal inhibitory concentration (IC50) value, which represents the concentration of the drug required to inhibit a biological process by 50%.
| Compound Class | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
| Thiazole-naphthalene derivatives | MCF-7 (Breast) | 0.48 ± 0.03 | Tubulin Polymerization Inhibition[17] |
| Thiazole-naphthalene derivatives | A549 (Lung) | 0.97 ± 0.13 | Tubulin Polymerization Inhibition[17] |
| 1,3-Thiazole incorporated phthalimide derivatives | MCF-7 (Breast) | 0.2 ± 0.01 | Apoptosis Induction[21] |
| 1,3-Thiazole incorporated phthalimide derivatives | MDA-MB-468 (Breast) | 0.6 ± 0.04 | Apoptosis Induction[21] |
| 1,3-Thiazole incorporated phthalimide derivatives | PC-12 (Pheochromocytoma) | 0.43 ± 0.06 | Apoptosis Induction[21] |
| 2,4-disubstituted-1,3-thiazole analogues | MCF-7 (Breast) | 3.36 - 6.09 µg/ml | Aromatase and Protein Tyrosine Kinase Inhibition[22] |
Experimental Protocols for Evaluating Cytostatic Activity
A variety of in vitro assays are available to determine the cytotoxic and cytostatic effects of novel compounds.[23][24][25][26][27]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
96-well cell culture plates.
-
Test isothiazole compound dissolved in a suitable solvent (e.g., DMSO).
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS).
-
Microplate reader capable of measuring absorbance at 570 nm.
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test isothiazole compound in complete medium. The final concentration of the solvent (e.g., DMSO) should be less than 0.5%.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control wells (medium with solvent) and untreated control wells (medium only).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Caption: Workflow for the MTT cell viability assay.
Conclusion
The isothiazole scaffold represents a remarkable example of chemical versatility in drug discovery. Its presence in both highly effective psychotropic medications and promising cytostatic agents underscores the power of this privileged structure. For researchers in these fields, a deep understanding of the structure-activity relationships, mechanisms of action, and appropriate preclinical evaluation methodologies is paramount. This guide has provided a comprehensive overview of these critical aspects, offering both foundational knowledge and practical protocols to aid in the continued development of novel isothiazole-based therapeutics. The ongoing exploration of this chemical space holds significant promise for addressing unmet needs in both mental health and oncology.
References
- 1. books.rsc.org [books.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of Ziprasidone Hydrochloride? [synapse.patsnap.com]
- 4. What is the mechanism of Lurasidone Hydrochloride? [synapse.patsnap.com]
- 5. What is Ziprasidone Hydrochloride used for? [synapse.patsnap.com]
- 6. Ziprasidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Lurasidone | Pharmacology Mentor [pharmacologymentor.com]
- 8. Lurasidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Ziprasidone - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 10. ziprazidone | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 11. Pharmacokinetics and Pharmacodynamics of Lurasidone Hydrochloride, a Second-Generation Antipsychotic: A Systematic Review of the Published Literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Lurasidone - Wikipedia [en.wikipedia.org]
- 13. cambridge.org [cambridge.org]
- 14. Editorial: Animal models for evaluating psychotropic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Animal models for evaluating psychotropic drugs | Psychological Medicine | Cambridge Core [cambridge.org]
- 16. Synthesis and cytotoxic activity of new isothiazolo[5,4-d]pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Evaluation of novel synthesized thiazole derivatives as potential aromatase inhibitors against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. kosheeka.com [kosheeka.com]
- 25. mdpi.com [mdpi.com]
- 26. In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Cytotoxicity Assays | Thermo Fisher Scientific - DE [thermofisher.com]
In Vitro Screening of Novel Aminoisothiazole Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract
The aminoisothiazole scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous compounds with a diverse range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The successful translation of these promising scaffolds from chemical libraries to clinical candidates is critically dependent on a robust and scientifically rigorous in vitro screening cascade. This technical guide provides a comprehensive, experience-driven framework for the in vitro evaluation of novel aminoisothiazole derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic rationale behind the experimental choices. We will navigate the path from initial cytotoxicity profiling to target-specific functional assays and essential early safety assessments, ensuring a self-validating system of inquiry that builds confidence in lead candidate selection.
Foundational Principles: Structuring a Validating Screening Cascade
The journey from a newly synthesized aminoisothiazole derivative to a viable lead compound is one of iterative data-driven decision-making. A well-designed screening cascade should be logical, efficient, and, most importantly, built on the principle of self-validation, where orthogonal assays are employed to confirm initial findings. The inherent chemical properties of the aminoisothiazole scaffold, such as potential solubility issues, must be considered at each stage to avoid misleading results.[2]
Our proposed cascade begins with a broad assessment of cellular impact, followed by a narrowing focus onto specific, hypothesis-driven molecular targets, and concludes with a preliminary but critical evaluation of drug-like properties.
Phase 1: Foundational Viability and Cytotoxicity Assessment
Before investigating the specific mechanism of action, it is imperative to establish the general cytotoxic profile of the novel aminoisothiazole derivatives. This initial step serves as a crucial filter, eliminating compounds that are broadly toxic at concentrations required for therapeutic efficacy and providing a concentration window for subsequent, more sensitive assays. We will employ two complementary assays that measure different aspects of cellular health to ensure the robustness of our initial findings.
MTT Assay for Metabolic Activity
The MTT assay is a colorimetric method that provides an indication of cellular metabolic activity, which in turn is a proxy for cell viability. It is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in living cells.[3]
Experimental Protocol: MTT Assay [3][4]
-
Cell Seeding: Plate a cancer cell line of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the aminoisothiazole derivatives in complete culture medium. Remove the existing medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., 0.5% DMSO) and an untreated control.
-
Incubation: Incubate the plate for 48-72 hours. The incubation time should be consistent across experiments.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully aspirate the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Data Acquisition: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
LDH Assay for Membrane Integrity
To complement the MTT assay, we will perform a lactate dehydrogenase (LDH) cytotoxicity assay. LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane, a hallmark of cytotoxicity.[2][5] This assay provides a more direct measure of cell death compared to the metabolic activity-focused MTT assay.
Experimental Protocol: LDH Assay [2][5]
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol in a separate 96-well plate.
-
Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes.
-
LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well flat-bottom plate.
-
Reaction Mixture Addition: Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions, e.g., Thermo Scientific™ Pierce™ LDH Cytotoxicity Assay Kit) to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.
-
Data Acquisition: Measure the absorbance at 490 nm and a reference wavelength of 680 nm using a microplate reader. The 680 nm reading is subtracted from the 490 nm reading to correct for background absorbance.
Data Presentation and Interpretation
The results from both the MTT and LDH assays should be expressed as a percentage of the vehicle-treated control. This allows for the calculation of the half-maximal inhibitory concentration (IC50) for cytotoxicity.
| Aminoisothiazole Derivative | MTT Assay IC50 (µM) | LDH Assay IC50 (µM) |
| Compound A | > 100 | > 100 |
| Compound B | 15.2 ± 2.1 | 18.5 ± 3.4 |
| Compound C | 1.8 ± 0.3 | 2.1 ± 0.5 |
| Staurosporine (Control) | 0.05 ± 0.01 | 0.06 ± 0.02 |
Table 1: Hypothetical cytotoxicity data for a series of aminoisothiazole derivatives against the A549 human lung carcinoma cell line.
Compounds with an IC50 value significantly greater than their anticipated effective concentration in target-based assays (e.g., > 50 µM) are generally prioritized for further screening.
Phase 2: Target-Oriented Functional Screening
Aminoisothiazole derivatives have shown promise as inhibitors of various protein kinases and modulators of G-protein coupled receptors (GPCRs).[6][7] This phase of the screening cascade focuses on evaluating the compounds against these specific target classes.
Kinase Inhibition Assays
Given that many aminoisothiazole-containing drugs, such as Dasatinib, are kinase inhibitors, this is a primary target class to investigate.[6] A homogenous, luminescence-based assay like the ADP-Glo™ Kinase Assay is a robust and high-throughput method for measuring kinase activity.[8] The assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.
Experimental Protocol: ADP-Glo™ Kinase Assay [8][9]
-
Kinase Reaction Setup: In a 384-well plate, add 1 µL of the aminoisothiazole derivative at various concentrations.
-
Enzyme and Substrate Addition: Add 2 µL of a solution containing the target kinase (e.g., Abl, Src) and its specific substrate in kinase reaction buffer.
-
Reaction Initiation: Add 2 µL of ATP solution to initiate the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced in the kinase reaction to ATP and contains luciferase and luciferin to generate a luminescent signal.
-
Incubation: Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
GPCR Functional Assays
GPCRs represent another major class of drug targets.[10] A common method to assess the activation of Gs or Gi-coupled GPCRs is to measure the downstream accumulation of cyclic AMP (cAMP).[6][11]
Experimental Protocol: cAMP Accumulation Assay [6][12]
-
Cell Seeding: Plate a cell line stably expressing the GPCR of interest (e.g., CHO-K1 cells expressing a specific serotonin receptor) in a 384-well plate.
-
Compound Incubation: Add the aminoisothiazole derivatives to the cells. For antagonist screening, pre-incubate the cells with the test compounds before adding a known agonist at its EC80 concentration.
-
Cell Lysis and cAMP Detection: Following incubation, lyse the cells and measure the intracellular cAMP levels using a commercially available kit, such as a competitive immunoassay based on homogenous time-resolved fluorescence (HTRF) or an enzyme fragment complementation (EFC) assay.
-
Data Acquisition: Read the plate according to the kit manufacturer's instructions using a suitable plate reader.
Data Presentation and Interpretation
For both kinase and GPCR assays, data should be normalized to controls and plotted as a dose-response curve to determine the IC50 (for inhibitors/antagonists) or EC50 (for agonists).
| Aminoisothiazole Derivative | Target Kinase (Abl) IC50 (nM) | Target GPCR (5-HT2A) IC50 (nM) |
| Compound A | 25 ± 5 | > 10,000 |
| Compound D | > 10,000 | 150 ± 25 |
| Compound E | 50 ± 8 | 200 ± 30 |
| Dasatinib (Control) | 1.5 ± 0.3 | > 10,000 |
| Ketanserin (Control) | > 10,000 | 5 ± 1 |
Table 2: Hypothetical target-based activity for selected aminoisothiazole derivatives.
Phase 3: Early ADME-Tox Profiling
Early assessment of absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) properties is crucial to minimize late-stage attrition of drug candidates.
Metabolic Stability
The stability of a compound in the presence of liver enzymes is a key determinant of its in vivo half-life. The human liver microsome stability assay is a standard in vitro method to assess this.[13][14]
Experimental Protocol: Human Liver Microsome Stability Assay [15][16]
-
Reaction Mixture Preparation: Prepare a reaction mixture containing human liver microsomes (0.5 mg/mL) in a phosphate buffer (100 mM, pH 7.4).
-
Compound Addition: Add the aminoisothiazole derivative to the reaction mixture at a final concentration of 1 µM.
-
Reaction Initiation: Initiate the metabolic reaction by adding an NADPH-regenerating system.
-
Time-Course Sampling: Incubate the mixture at 37°C. At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction and quench it with a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Analysis: Centrifuge the quenched samples to precipitate the proteins. Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).
Plasma Protein Binding
The extent to which a drug binds to plasma proteins influences its distribution and availability to interact with its target. Ultracentrifugation is a reliable method to determine the unbound fraction of a drug in plasma.[17][18]
Experimental Protocol: Plasma Protein Binding by Ultracentrifugation [18][19]
-
Sample Preparation: Spike the aminoisothiazole derivative into plasma (human, rat) at a defined concentration (e.g., 5 µM).
-
Equilibration: Incubate the plasma samples at 37°C to allow the binding to reach equilibrium.
-
Ultracentrifugation: Centrifuge the samples at high speed (e.g., >100,000 x g) to separate the protein-free fraction (supernatant) from the protein-bound fraction.
-
Sample Analysis: Carefully collect the supernatant and analyze the concentration of the unbound drug using LC-MS/MS. A sample of the initial plasma is also analyzed to determine the total drug concentration.
-
Data Calculation: The fraction unbound (fu) is calculated as the ratio of the unbound drug concentration to the total drug concentration.
Preliminary Safety Assessment
Early safety screening can identify potential liabilities that would preclude further development. Key assays include the Ames test for mutagenicity and the hERG assay for cardiotoxicity.
-
Ames Test: This bacterial reverse mutation assay is used to assess the mutagenic potential of a compound.[20] It utilizes strains of Salmonella typhimurium that are auxotrophic for histidine, and the test measures the ability of the compound to cause mutations that revert the bacteria to a prototrophic state.[10][21]
-
hERG Assay: Inhibition of the hERG potassium channel can lead to a potentially fatal cardiac arrhythmia.[22] An automated patch-clamp assay using a cell line stably expressing the hERG channel is the gold standard for assessing this liability.[23][24]
Permeability
The Caco-2 permeability assay is a widely used in vitro model to predict human intestinal absorption of orally administered drugs.[25][26] It uses a monolayer of differentiated Caco-2 cells, which form tight junctions and express key drug transporters.[27] The apparent permeability coefficient (Papp) is determined by measuring the rate of transport of the compound from the apical to the basolateral side of the monolayer.[28]
| Aminoisothiazole Derivative | Microsomal t½ (min) | Fraction Unbound (fu) | Ames Test | hERG IC50 (µM) | Caco-2 Papp (10⁻⁶ cm/s) |
| Compound A | > 60 | 0.25 | Negative | > 30 | 15.2 |
| Compound D | 25 | 0.05 | Negative | > 30 | 8.5 |
| Compound E | 10 | 0.55 | Positive | 2.5 | 20.1 |
Table 3: Hypothetical early ADME-Tox profile of selected aminoisothiazole derivatives.
Conclusion and Future Directions
This guide has outlined a structured, multi-phase approach to the in vitro screening of novel aminoisothiazole derivatives. By systematically evaluating cytotoxicity, target-specific activity, and key ADME-Tox properties, researchers can build a comprehensive data package that enables informed decision-making in the hit-to-lead process. The emphasis on orthogonal assays and an understanding of the potential liabilities of the chemical scaffold are central to the integrity of this process. Promising candidates emerging from this cascade will have a solid foundation of in vitro data to support their advancement into more complex cellular models, in vivo efficacy studies, and ultimately, preclinical development.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. LDH cytotoxicity assay [protocols.io]
- 6. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. 3hbiomedical.com [3hbiomedical.com]
- 8. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [worldwide.promega.com]
- 9. promega.com [promega.com]
- 10. bio-protocol.org [bio-protocol.org]
- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 12. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 13. mttlab.eu [mttlab.eu]
- 14. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 15. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 16. mercell.com [mercell.com]
- 17. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 18. Correlation of in vitro and in vivo plasma protein binding using ultracentrifugation and UPLC-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. microbiologyinfo.com [microbiologyinfo.com]
- 21. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 22. reactionbiology.com [reactionbiology.com]
- 23. Whole Cell Patch Clamp Assay for Voltage-Gated Ion Channel Screening [aragen.com]
- 24. fda.gov [fda.gov]
- 25. Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 27. enamine.net [enamine.net]
- 28. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
Structure-Activity Relationship of 3-Methylisothiazole Analogs: A Guide for Drug Development Professionals
An In-Depth Technical Guide
Prepared by: Gemini, Senior Application Scientist
Executive Summary
The isothiazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. This guide focuses specifically on the 3-methylisothiazole framework, a key starting point for the development of novel therapeutic agents. We will dissect the critical structure-activity relationships (SAR) that govern the efficacy of its analogs, providing researchers and drug development professionals with a foundational understanding for rational drug design. This document moves beyond a simple recitation of facts to explain the causality behind experimental choices and synthetic strategies, grounding its claims in verifiable, authoritative sources. We will explore the impact of substitutions at various positions of the isothiazole ring, detail key biological activities, provide robust experimental protocols for evaluation, and outline future perspectives in the field.
The Isothiazole Scaffold: A Cornerstone in Medicinal Chemistry
The isothiazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, is a versatile building block in drug discovery.[1] Its unique electronic properties and ability to form a variety of non-covalent interactions have made it a common feature in molecules targeting a diverse range of biological pathways. Derivatives have been investigated for anticancer, anti-inflammatory, antimicrobial, and cardiovascular applications.[2][3][4][5] The stability of the ring and the synthetic accessibility of its derivatives make it an attractive starting point for library synthesis and lead optimization campaigns.
The 3-Methylisothiazole Core: A Privileged Starting Point
The introduction of a methyl group at the 3-position of the isothiazole ring provides a crucial anchor point that influences both the steric and electronic profile of the molecule. This substitution often serves as a foundational element from which further structural modifications are explored. The presence of the 3-methyl group can impact metabolic stability and target engagement. Our focus is on understanding how modifications to this core structure—specifically at the 4- and 5-positions—modulate biological activity. For instance, compounds like 5-amino-3-methylisothiazole serve as key intermediates for creating therapeutically interesting derivatives, such as S-p-aminobenzenesulphonamido-3-methyl isothiazole, which has shown significant antibacterial activity.[6]
Decoding the Structure-Activity Relationship (SAR)
The biological activity of 3-methylisothiazole analogs is exquisitely sensitive to the nature and position of substituents on the isothiazole ring. A systematic approach to modifying the core structure is essential for elucidating these relationships.
Impact of Substitution at the 5-Position
The 5-position is a common site for introducing diversity into the 3-methylisothiazole scaffold. Modifications here directly influence the molecule's interaction with target proteins.
-
Aryl Substituents: The addition of an aryl group at the 5-position has been a fruitful strategy, particularly in the development of anticancer agents. The electronic properties of this aryl ring are critical. For example, in a series of 5-aryl-3-methoxyisothiazole derivatives (a close analog to our core), an electron-withdrawing group like a chloro substituent at the para-position of the phenyl ring enhances cytotoxic activity against cancer cell lines.[1] Conversely, electron-donating groups (e.g., methoxy) or strongly deactivating groups (e.g., nitro) tend to reduce potency.[1] This suggests that the electronic landscape of the distal phenyl ring is key for target engagement, possibly by influencing hydrogen bonding or pi-stacking interactions within the active site.
-
Amino and Amido Groups: The introduction of amino, acylamino, and ureido groups at the 5-position has led to compounds with significant anti-inflammatory and antiviral activities.[2][3] For example, amide derivatives of 5-benzoylamino-3-methyl-4-isothiazolecarboxylic acid have been studied extensively, leading to the development of the antiviral drug denotivir.[3] Exchanging the N-benzoyl for an N-(4-chlorobenzoyl) group has been shown to shift the activity towards a significant anti-inflammatory profile.[3]
-
Hydrazino Moieties: The synthesis of 5-hydrazino-3-methylisothiazole-4-carboxylic acid and its derivatives has yielded compounds with potent and selective antiproliferative activity against leukemia and colon cancer cell lines.[7] This highlights the unique contribution of the hydrazino group to the pharmacophore.
Influence of Modifications at the 4-Position
The 4-position offers another vector for optimization. Often, a carboxylic acid or a related functional group is installed here.
-
Carboxylic Acid Derivatives: The presence of a carboxylic acid at the 4-position, as seen in 3-methyl-5-aminoisothiazole-4-carboxylic acid, provides a handle for creating further derivatives like amides and esters.[2] These modifications can dramatically alter the compound's physicochemical properties, such as solubility and cell permeability, thereby affecting overall biological activity. The choice to convert the carboxylic acid to an amide, for instance, is a classic medicinal chemistry strategy to replace a potentially ionizable group with a neutral one that can still act as a hydrogen bond donor and acceptor.
Logical Framework for SAR Exploration
The systematic exploration of SAR for 3-methylisothiazole analogs can be visualized as a logical workflow. The process begins with the core scaffold and branches out as different positions are substituted and tested.
Caption: Logical workflow for the Structure-Activity Relationship (SAR) exploration of 3-methylisothiazole analogs.
Key Biological Activities and Therapeutic Targets
Anticancer Activity
Numerous 3-methylisothiazole analogs have demonstrated potent antiproliferative activity. The mechanism often involves the inhibition of protein kinases, which are key regulators of cellular processes frequently dysregulated in cancer.[1]
Table 1: In Vitro Anticancer Activity of 5-Aryl-3-Methoxyisothiazole Derivatives[1]
| Compound ID | R1-Substituent (Position 5) | Cancer Cell Line | IC50 (µM) |
| 1a | Phenyl | MCF-7 (Breast) | 15.2 |
| 1b | 4-Chlorophenyl | MCF-7 (Breast) | 8.5 |
| 1c | 4-Methoxyphenyl | MCF-7 (Breast) | 12.8 |
| 2a | Phenyl | A549 (Lung) | 22.4 |
| 2b | 4-Chlorophenyl | A549 (Lung) | 12.3 |
Data synthesized from a comparative guide on isothiazole derivatives.[1]
As the data indicates, the 4-chlorophenyl substituent consistently results in a lower IC50 value (higher potency) compared to the unsubstituted phenyl or the electron-donating 4-methoxyphenyl analogs across both cell lines.[1]
Anti-inflammatory Activity
Certain amide derivatives of 5-(4-chlorobenzoyl)amino-3-methyl-4-isothiazolecarboxylic acid have shown significant anti-inflammatory activity in preclinical models.[3] This activity is often evaluated using carrageenan-induced edema tests in animal models.
Methodologies for SAR Elucidation
A robust SAR study relies on a combination of efficient chemical synthesis and reliable biological evaluation.
Synthesis Strategy for Analog Libraries
The synthesis of a library of 3-methylisothiazole analogs typically begins with the construction of a key intermediate, such as 5-amino-3-methylisothiazole or a 4-carboxy-3-methylisothiazole derivative.[2][6] This intermediate can then be elaborated through various coupling reactions to introduce diversity at the desired positions.
Workflow for Synthesis and Screening
Caption: General workflow for the synthesis and biological screening of 3-methylisothiazole analog libraries.
In Vitro Biological Evaluation Protocols
Protocol: MTT Assay for Antiproliferative Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.[7] It is a self-validating system because only viable cells with active mitochondrial dehydrogenases can convert the yellow MTT to a purple formazan product.
Objective: To determine the concentration of a 3-methylisothiazole analog that inhibits cell proliferation by 50% (IC50).
Materials:
-
Human cancer cell line (e.g., MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
3-methylisothiazole analog stock solutions (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
96-well microtiter plates
-
Multichannel pipette, incubator (37°C, 5% CO2), microplate reader
Step-by-Step Methodology:
-
Cell Seeding (The "Why"): Plate cells at a predetermined optimal density (e.g., 5,000 cells/well) in a 96-well plate. This density is critical; too few cells will result in a weak signal, while too many will lead to overgrowth and non-linear assay response. Allow cells to adhere and enter the logarithmic growth phase by incubating for 24 hours.
-
Compound Treatment (The "Why"): Prepare serial dilutions of the test compounds in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent). This dose-response setup is essential for accurately calculating the IC50.
-
Incubation (The "Why"): Incubate the plates for a period relevant to the cell doubling time and expected mechanism of action (typically 48-72 hours). This duration must be sufficient for the antiproliferative effects to manifest.
-
MTT Addition (The "Why"): Add 10 µL of MTT solution to each well and incubate for 3-4 hours. During this time, mitochondrial dehydrogenases in living cells cleave the tetrazolium ring, yielding purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
-
Solubilization (The "Why"): Carefully remove the medium and add 100 µL of a solubilization buffer (e.g., DMSO) to each well. This dissolves the insoluble formazan crystals, resulting in a colored solution.
-
Data Acquisition (The "Why"): Read the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the amount of formazan, which reflects the number of viable cells.
-
Analysis (The "Why"): Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Future Directions and Conclusion
The 3-methylisothiazole scaffold remains a highly promising platform for the development of new therapeutic agents. Future research should focus on:
-
Target Deconvolution: For analogs with potent phenotypic effects (e.g., antiproliferative activity), identifying the specific molecular target(s) is crucial for mechanism-based optimization.
-
ADME/Tox Profiling: Early assessment of absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties is essential to ensure that potent compounds have drug-like properties.
-
Novel Substitutions: Exploring less common substitutions and bioisosteric replacements at the 4- and 5-positions could lead to the discovery of novel chemical space with improved activity or selectivity profiles.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of isothiazole derivatives with potential biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US2871243A - 5-amino-3-methyl-isothiazole and process - Google Patents [patents.google.com]
- 7. The 5-hydrazino-3-methylisothiazole-4-carboxylic acid, its new 5-substituted derivatives and their antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: A Comprehensive Guide to the Synthesis of 3-Methyl-isothiazol-5-ylamine Hydrobromide
Abstract
This document provides a detailed, research-grade protocol for the synthesis of 3-Methyl-isothiazol-5-ylamine Hydrobromide, a key heterocyclic intermediate in the development of various pharmaceutical and agrochemical agents.[1][2] The synthesis is centered around the oxidative cyclization of a β-iminothioamide precursor. This guide offers an in-depth explanation of the reaction mechanism, step-by-step experimental procedures, safety protocols, and methods for purification and characterization. The content is tailored for researchers, scientists, and professionals in drug development, providing the necessary insights for a successful and reproducible synthesis.
Introduction: The Significance of the Isothiazole Moiety
The isothiazole ring is a five-membered heteroaromatic system containing nitrogen and sulfur atoms in adjacent positions.[1] This structural motif is of significant interest in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1] Derivatives of isothiazole have demonstrated a broad spectrum of pharmacological activities, including antibacterial, anti-inflammatory, anticonvulsive, and antithrombotic properties.[1] Notably, 3-Methyl-isothiazol-5-ylamine serves as a crucial building block for the synthesis of more complex molecules, including sulfonamides with potent antibacterial activity.[3] The hydrobromide salt of this amine is often preferred for its crystalline nature, which facilitates purification and handling.[4]
Reaction Principle: Oxidative S-N Bond Formation
The core of this synthetic protocol lies in the intramolecular oxidative cyclization of β-iminothio-n-butyramide. This method is a well-established route for the formation of the isothiazole ring.[1][3] The reaction proceeds through the formation of a sulfur-nitrogen bond, facilitated by an oxidizing agent.
Mechanism Overview:
The reaction is initiated by the oxidation of the sulfur atom in the thioamide group of β-iminothio-n-butyramide. This oxidation makes the sulfur atom electrophilic, promoting an intramolecular nucleophilic attack by the nitrogen atom of the imino group. Subsequent elimination of water leads to the formation of the aromatic isothiazole ring.
Below is a diagram illustrating the proposed reaction pathway:
Caption: Proposed mechanism for the oxidative cyclization to form the isothiazole ring.
Materials and Equipment
Reagents
| Reagent | Grade | Supplier | Notes |
| β-Iminothio-n-butyramide | ≥95% | Sigma-Aldrich | Starting material. |
| Chloramine-T trihydrate | ACS grade | Fisher Scientific | Oxidizing agent. Can be substituted with other oxidants like H₂O₂ or potassium persulfate.[3] |
| Sodium hydroxide | Reagent grade | VWR | For pH adjustment. |
| Diethyl ether | Anhydrous | EMD Millipore | Extraction solvent. |
| Magnesium sulfate | Anhydrous | Sigma-Aldrich | Drying agent. |
| Hydrobromic acid | 48% in water | Acros Organics | For salt formation. |
| Activated charcoal | Laboratory grade | Fisher Scientific | For decolorization. |
Equipment
-
Three-necked round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
pH meter or pH indicator strips
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Büchner funnel and filter paper
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Fume hood
Experimental Protocol: Step-by-Step Synthesis
This protocol is adapted from established literature procedures for the synthesis of 5-amino-3-methylisothiazole, with modifications for the preparation of the hydrobromide salt.[3]
Caption: General workflow for the synthesis of this compound.
Step 1: Preparation of the Oxidizing Solution
-
In a 250 mL beaker, dissolve 5.6 g of Chloramine-T trihydrate and 0.8 g of sodium hydroxide in 100 mL of deionized water.
-
Stir the solution at room temperature until all solids have dissolved.
Rationale: Chloramine-T serves as a mild and effective oxidizing agent for this transformation. The basic conditions facilitate the reaction.
Step 2: Oxidative Cyclization
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, dissolve 2.3 g of β-iminothio-n-butyramide in 50 mL of water.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add the Chloramine-T solution from Step 1 to the stirred solution of β-iminothio-n-butyramide over a period of 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.
Rationale: The slow addition of the oxidizing agent at a low temperature helps to control the exothermic reaction and minimize the formation of byproducts.
Step 3: Work-up and Extraction
-
Transfer the reaction mixture to a 500 mL separatory funnel.
-
Extract the aqueous solution with diethyl ether (3 x 75 mL).
-
Combine the organic extracts and wash them with a saturated solution of sodium bisulfite (50 mL) to quench any remaining oxidizing agent, followed by a wash with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
Rationale: Extraction with diethyl ether isolates the synthesized 3-Methyl-isothiazol-5-ylamine free base from the aqueous reaction mixture. The washing steps remove impurities and residual reagents.
Step 4: Purification of the Free Base
-
Filter the dried organic solution to remove the magnesium sulfate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 3-Methyl-isothiazol-5-ylamine as an oil or a low-melting solid.[3]
-
For enhanced purity, the crude product can be further purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.
Rationale: Removal of the solvent yields the crude product. Chromatographic purification can be employed to remove any non-polar impurities before proceeding to salt formation.
Step 5: Salt Formation
-
Dissolve the purified 3-Methyl-isothiazol-5-ylamine free base in a minimal amount of isopropanol (approximately 20-30 mL).
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric amount of 48% hydrobromic acid dropwise with stirring. A precipitate should form.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution gently warmed and then filtered while hot.
Rationale: The addition of hydrobromic acid protonates the amino group of the isothiazole, leading to the formation of the hydrobromide salt, which is typically less soluble and crystallizes out of the solution.
Step 6: Isolation and Drying
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with a small amount of cold isopropanol, followed by a wash with cold diethyl ether.
-
Dry the product in a vacuum oven at 40-50 °C to a constant weight.
Rationale: Filtration isolates the crystalline product. Washing with cold solvents removes residual impurities and the mother liquor. Drying under vacuum ensures the removal of all residual solvents.
Characterization
The final product, this compound, should be characterized to confirm its identity and purity.
| Parameter | Expected Result |
| Appearance | Off-white to pale yellow solid[4] |
| Melting Point | Literature values should be consulted for comparison. |
| ¹H NMR | Consistent with the structure of this compound. |
| ¹³C NMR | Consistent with the structure of this compound. |
| Mass Spectrometry | The molecular ion peak corresponding to the free base (C₄H₆N₂S, M⁺ = 114.03) should be observed. |
| Purity (HPLC) | ≥95% |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a laboratory coat, and appropriate chemical-resistant gloves.[5]
-
Handling of Reagents:
-
Reaction Conditions: The initial oxidation reaction can be exothermic. Maintain strict temperature control.
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Yield | Incomplete reaction. | Ensure the stoichiometry of the oxidizing agent is correct. Increase reaction time. |
| Loss of product during extraction. | Perform multiple extractions. Ensure the pH is appropriate for the free base to be in the organic layer. | |
| Oily Product (Salt does not precipitate) | Impurities present. | Purify the free base by column chromatography before salt formation. |
| Incorrect solvent for precipitation. | Try a different solvent system, such as ethanol or a mixture of isopropanol and diethyl ether. | |
| Colored Product | Presence of colored impurities. | Treat the solution with activated charcoal before filtration. |
Conclusion
The protocol outlined in this application note provides a reliable and reproducible method for the synthesis of this compound. By understanding the underlying chemical principles and adhering to the detailed procedural steps and safety guidelines, researchers can successfully prepare this valuable intermediate for further applications in drug discovery and development.
References
- 1. Synthesis of Isothiazole_Chemicalbook [chemicalbook.com]
- 2. Synthesis and biological properties of derivatives of 3-methyl-5-aminoisothiazolo-4-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US2871243A - 5-amino-3-methyl-isothiazole and process - Google Patents [patents.google.com]
- 4. 3-Methyl-isothiazol-5-ylamine; hydrobromide | 1208081-54-2 [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
The Rees Synthesis: A Powerful Route to Substituted Isothiazoles from Enamines
Introduction: The Isothiazole Scaffold in Modern Chemistry
The isothiazole ring, a five-membered heterocycle containing adjacent nitrogen and sulfur atoms, is a privileged scaffold in medicinal chemistry and materials science.[1] Its unique electronic properties and ability to participate in a variety of molecular interactions have led to its incorporation into a diverse array of biologically active compounds, including antiviral, anti-inflammatory, and anticancer agents.[2] Consequently, the development of efficient and versatile synthetic routes to functionalized isothiazoles is of paramount importance to researchers in drug discovery and development.
Among the various synthetic strategies, the Rees synthesis, which utilizes the reaction of primary enamines with 4,5-dichloro-1,2,3-dithiazolium chloride (commonly known as Appel's salt), stands out as a particularly effective method for the preparation of substituted isothiazoles.[3][4] This application note provides a detailed overview of the Rees synthesis, including its mechanism, scope, and a step-by-step protocol for the synthesis of a key isothiazole intermediate.
The Core Reaction: Mechanism and Rationale
The Rees synthesis provides a direct and often high-yielding pathway to substituted isothiazoles under mild reaction conditions.[5] The overall transformation involves the reaction of a primary enamine with 4,5-dichloro-1,2,3-dithiazolium chloride.
A cornerstone example of this reaction is the synthesis of methyl 5-cyano-3-methylisothiazole-4-carboxylate from methyl 3-aminocrotonate. This reaction proceeds smoothly at room temperature, affording the desired product in good yield.[5]
While the detailed mechanism can be complex and may vary depending on the specific substrates, a plausible pathway is outlined below. The reaction is initiated by the nucleophilic attack of the enamine nitrogen on the electrophilic sulfur of the dithiazolium salt. This is followed by a series of ring-opening and closing events, ultimately leading to the formation of the stable isothiazole ring.
Figure 1: A simplified representation of the key steps in the Rees isothiazole synthesis.
Scope and Versatility of the Rees Synthesis
The utility of the Rees synthesis lies in its tolerance of a variety of functional groups on the enamine starting material. This allows for the preparation of a diverse range of substituted isothiazoles. The table below summarizes the outcomes of the Rees synthesis with different enamines.
| Enamine Starting Material | Product | Yield (%) | Reference |
| Methyl 3-aminocrotonate | Methyl 5-cyano-3-methylisothiazole-4-carboxylate | 78 | [5] |
| 3-Aminocrotononitrile | 4,5-Dicyano-3-methylisothiazole | 40 | [5] |
Table 1: Examples of Substituted Isothiazoles Synthesized via the Rees Method.
It is noteworthy that the yield can be influenced by the nature of the substituents on the enamine. For instance, the reaction with 3-aminocrotononitrile results in a lower yield compared to methyl 3-aminocrotonate, which is attributed to a more complex reaction pathway leading to side products.[5]
Application in Drug Discovery and Development
The isothiazole core is a key component in numerous pharmacologically active molecules. While direct attribution of the synthesis of a specific marketed drug to the Rees synthesis can be challenging to ascertain from public literature, the methodology provides a valuable tool for accessing novel isothiazole derivatives for screening and lead optimization in drug discovery programs. The functional group handles introduced by the Rees synthesis, such as cyano and ester groups, are particularly useful for further chemical modifications to explore the structure-activity relationship (SAR) of a compound series. Isothiazole derivatives have shown a wide range of biological activities, including:
-
Antiviral activity: The isothiazole derivative denotivir is a known antiviral drug.[2]
-
Anti-inflammatory activity: Certain 5-(acylamino)-3-methyl-4-isothiazolecarboxylic acid derivatives have demonstrated significant anti-inflammatory properties.[2]
-
Anticancer activity: The isothiazole scaffold is present in compounds investigated as inhibitors of various cancer-related targets.
Detailed Experimental Protocol: Synthesis of Methyl 5-cyano-3-methylisothiazole-4-carboxylate
This protocol is based on the procedure described by Clarke, Emayan, and Rees.[5]
Materials and Reagents:
-
Methyl 3-aminocrotonate
-
4,5-Dichloro-1,2,3-dithiazolium chloride (Appel's salt)
-
Dichloromethane (DCM), anhydrous
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve methyl 3-aminocrotonate (1.0 eq) in anhydrous dichloromethane.
-
Addition of Reagent: To the stirred solution, add 4,5-dichloro-1,2,3-dithiazolium chloride (1.0 eq) portion-wise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction, concentrate the mixture under reduced pressure to remove the solvent.
-
Purification: Purify the crude residue by column chromatography on silica gel, using a suitable gradient of hexane and ethyl acetate as the eluent, to afford the pure methyl 5-cyano-3-methylisothiazole-4-carboxylate.
Expected Yield: 78%[5]
Figure 2: Workflow for the synthesis of methyl 5-cyano-3-methylisothiazole-4-carboxylate.
Conclusion and Future Outlook
The Rees synthesis represents a robust and reliable method for the preparation of a variety of substituted isothiazoles from readily available enamines. Its operational simplicity and mild reaction conditions make it an attractive tool for both academic research and industrial drug development. The ability to introduce diverse functional groups onto the isothiazole core through the choice of enamine starting material provides a powerful platform for the generation of compound libraries for high-throughput screening and the exploration of novel chemical space. Further research into expanding the scope of this reaction with different enamines and electrophilic partners will undoubtedly continue to enhance its utility in the synthesis of next-generation isothiazole-based therapeutics and materials.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. New Isothiazole Derivatives: Synthesis, Reactivity, Physicochemical Properties and Pharmacological Activity | Semantic Scholar [semanticscholar.org]
- 3. The Synthesis and Biological Applications of the 1,2,3-Dithiazole Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. New synthesis of isothiazoles from primary enamines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: The Singh Synthesis of Isothiazoles from β-Ketodithioesters
Introduction: The Isothiazole Scaffold and the Innovation of the Singh Synthesis
The isothiazole ring system is a privileged scaffold in medicinal chemistry and materials science, conferring a unique combination of electronic properties and metabolic stability to molecules.[1] The development of efficient and environmentally benign methods for the synthesis of substituted isothiazoles is, therefore, of significant interest to researchers in drug development and organic synthesis. The Singh synthesis, a notable advancement in this field, provides a metal- and catalyst-free pathway to 3,5-disubstituted and annulated isothiazoles from readily available β-ketodithioesters.[2][3]
This application note provides a detailed overview of the Singh synthesis, including its mechanism, substrate scope, and a comprehensive experimental protocol. The information presented herein is intended to enable researchers to successfully apply this powerful synthetic transformation in their own laboratories.
Mechanistic Insights: A [4+1] Annulation Cascade
The Singh synthesis operates via a carbon-economic [4+1] annulation strategy.[3] The β-ketodithioester provides a four-atom fragment (C-C(O)-C-S), while ammonium acetate (NH₄OAc) serves as the nitrogen atom source. The reaction proceeds through a proposed sequential cascade of imine formation, intramolecular cyclization, and aerial oxidation.[2][3]
A plausible mechanism is as follows:
-
In Situ Imine Formation: The reaction is initiated by the condensation of the ketone moiety of the β-ketodithioester with ammonia, generated from ammonium acetate, to form an enamine intermediate.
-
Intramolecular Cyclization: The enamine undergoes a nucleophilic attack by the sulfur atom of the dithioester group, leading to the formation of a five-membered ring intermediate.
-
Aerial Oxidation: The cyclic intermediate is then oxidized by atmospheric oxygen to furnish the aromatic isothiazole ring system, with the elimination of a thiol leaving group.
The absence of any required metal catalyst or harsh reagents makes this an attractive and sustainable method for isothiazole synthesis.[2]
Caption: Plausible mechanistic pathway of the Singh synthesis.
Substrate Scope and Yields
The Singh synthesis exhibits a broad substrate scope, tolerating a variety of substituents on the β-ketodithioester starting material. Both electron-donating and electron-withdrawing groups on the aromatic rings are well-tolerated, leading to good to excellent yields of the corresponding isothiazoles.[2][3]
| Entry | R¹ (on Carbonyl) | R² (on Dithioester) | Product Yield (%) |
| 1 | Phenyl | Methyl | 85 |
| 2 | 4-Methylphenyl | Methyl | 88 |
| 3 | 4-Methoxyphenyl | Methyl | 90 |
| 4 | 4-Chlorophenyl | Methyl | 82 |
| 5 | 4-Nitrophenyl | Methyl | 75 |
| 6 | 2-Thienyl | Methyl | 78 |
| 7 | Naphthyl | Methyl | 80 |
Note: Yields are representative and may vary based on specific reaction conditions and scale.
Experimental Protocol: Synthesis of 3-Phenyl-5-methylthioisothiazole
This protocol provides a detailed, step-by-step procedure for the synthesis of a representative 3,5-disubstituted isothiazole using the Singh synthesis.
Materials and Reagents:
-
β-Ketodithioester (1 equivalent)
-
Ammonium Acetate (NH₄OAc) (2 equivalents)
-
Ethanol (EtOH)
-
Ethyl Acetate (EtOAc)
-
Hexane
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel (for column chromatography)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Rotary evaporator
-
Chromatography column
-
Standard laboratory glassware
Caption: General experimental workflow for the Singh synthesis.
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the β-ketodithioester (1.0 mmol, 1.0 eq.) and ammonium acetate (2.0 mmol, 2.0 eq.).
-
Solvent Addition: Add ethanol (10 mL) to the flask.
-
Reflux: Heat the reaction mixture to reflux with stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion of the reaction, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: To the residue, add water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (20 mL) followed by brine (20 mL).
-
Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 3-phenyl-5-methylthioisothiazole.
Troubleshooting and Key Considerations
-
Reaction Monitoring: It is crucial to monitor the reaction by TLC to determine the optimal reaction time and avoid the formation of byproducts.
-
Purity of Starting Materials: The purity of the β-ketodithioester is critical for obtaining high yields and clean reaction profiles.
-
Aerial Oxidation: The final oxidation step requires the presence of atmospheric oxygen. Ensure the reaction is not performed under strictly anaerobic conditions.
-
Purification: The polarity of the eluent for column chromatography may need to be optimized depending on the substituents on the isothiazole product.
Conclusion
The Singh synthesis of isothiazoles from β-ketodithioesters represents a significant contribution to heterocyclic chemistry, offering a mild, efficient, and environmentally friendly alternative to traditional methods. Its broad substrate scope and operational simplicity make it a valuable tool for researchers in both academic and industrial settings. This application note provides the necessary details to successfully implement this methodology for the synthesis of a wide range of 3,5-disubstituted isothiazoles.
References
Application Note: A Detailed Protocol for the Synthesis of 5-Amino-3-methylisothiazole
Abstract
This application note provides a comprehensive and detailed experimental procedure for the synthesis of 5-amino-3-methylisothiazole, a valuable heterocyclic building block in medicinal chemistry and drug development.[1] The protocol is divided into two main stages: the preparation of the precursor, β-iminothiobutyramide, and its subsequent oxidative cyclization to the target molecule. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery. The procedures outlined have been compiled from established literature and are presented with in-depth explanations of the underlying chemical principles to ensure both reproducibility and a thorough understanding of the synthetic pathway.
Introduction
5-Amino-3-methylisothiazole is a key intermediate in the synthesis of a variety of biologically active compounds. The isothiazole ring is a privileged scaffold in medicinal chemistry, and its derivatives have shown a wide range of pharmacological activities.[1] This application note details a reliable and scalable two-step synthesis of 5-amino-3-methylisothiazole, commencing with the preparation of β-iminothiobutyramide followed by its oxidative cyclization. The protocols are designed to be clear and concise, with a focus on safety, efficiency, and high purity of the final product.
PART 1: Synthesis of β-Iminothiobutyramide
The synthesis of the crucial precursor, β-iminothiobutyramide, can be achieved through the reaction of acetonitrile with hydrogen sulfide. This method, while requiring careful handling of gaseous reagents, provides a direct route to the desired intermediate.
Materials and Equipment
| Reagent/Equipment | Grade/Specification |
| Acetonitrile | Anhydrous |
| Hydrogen Sulfide (H₂S) | Gas cylinder |
| Sodium Methoxide (NaOMe) | 25% solution in methanol |
| Diethyl Ether | Anhydrous |
| Dry Ice/Acetone Bath | -78 °C |
| High-Pressure Reaction Vessel | Stainless steel, magnetically stirred |
| Standard Glassware | --- |
| Rotary Evaporator | --- |
| Schlenk Line/Inert Gas Supply | Nitrogen or Argon |
Experimental Protocol
Safety Precaution: Hydrogen sulfide is a highly toxic, flammable, and corrosive gas. This procedure must be performed in a well-ventilated fume hood with a dedicated H₂S gas detector. Appropriate personal protective equipment (PPE), including a full-face respirator with a suitable cartridge, should be worn at all times.
-
Reaction Setup: A dry, 250 mL high-pressure reaction vessel equipped with a magnetic stir bar, a gas inlet valve, a pressure gauge, and a thermocouple is assembled. The vessel is thoroughly dried and purged with an inert gas (nitrogen or argon).
-
Charging the Reactor: Under an inert atmosphere, add anhydrous acetonitrile (50 mL, 0.96 mol) to the reaction vessel. Cool the vessel to -78 °C using a dry ice/acetone bath.
-
Addition of Catalyst: Slowly add sodium methoxide solution (25% in methanol, 5 mL, 21.8 mmol) to the cooled acetonitrile with vigorous stirring.
-
Introduction of Hydrogen Sulfide: Carefully introduce hydrogen sulfide gas from the cylinder into the reaction vessel. The condensation of H₂S will be observed. Continue the addition until approximately 10 g (0.29 mol) of H₂S has been added. The pressure in the vessel should be carefully monitored and not exceed the vessel's rating.
-
Reaction: Seal the reaction vessel and allow it to slowly warm to room temperature while stirring continuously. The reaction is typically stirred for 24-48 hours. The progress of the reaction can be monitored by the decrease in pressure.
-
Work-up: After the reaction is complete, cool the vessel back to 0 °C. Slowly and carefully vent the excess hydrogen sulfide gas through a scrubber containing a bleach or sodium hydroxide solution.
-
Isolation of Product: Open the reaction vessel in the fume hood. A yellow to orange solid precipitate of β-iminothiobutyramide should be present. Filter the solid under a stream of nitrogen and wash it with cold, anhydrous diethyl ether (3 x 20 mL).
-
Drying: Dry the collected solid under vacuum to obtain β-iminothiobutyramide. The product should be stored under an inert atmosphere and refrigerated, as it can be unstable.
PART 2: Oxidative Cyclization to 5-Amino-3-methylisothiazole
The second stage of the synthesis involves the oxidative cyclization of β-iminothiobutyramide to form the isothiazole ring. Several oxidizing agents can be employed for this transformation, with hydrogen peroxide and Chloramine-T being common choices. This protocol will detail the use of hydrogen peroxide, which is a greener and often more convenient reagent.
Materials and Equipment
| Reagent/Equipment | Grade/Specification |
| β-Iminothiobutyramide | As prepared in Part 1 |
| Hydrogen Peroxide (H₂O₂) | 30-35% aqueous solution |
| tert-Butyl Methyl Ether (TBME) | Anhydrous |
| Hydrochloric Acid (HCl) | Gaseous or concentrated solution |
| Sodium Hydroxide (NaOH) | 50% aqueous solution |
| Magnesium Sulfate (MgSO₄) | Anhydrous |
| Standard Glassware | --- |
| Jacketed Reaction Vessel | For temperature control |
| pH Meter or pH Paper | --- |
Experimental Workflow Diagram
Caption: Synthetic workflow for 5-amino-3-methylisothiazole.
Experimental Protocol (Hydrogen Peroxide Method)
-
Reaction Setup: In a jacketed reaction vessel equipped with a mechanical stirrer, a dropping funnel, and a thermometer, suspend β-iminothiobutyramide (11.6 g, 0.1 mol) in tert-butyl methyl ether (TBME, 100 mL).[2]
-
Addition of Oxidant: Cool the suspension to 10-15 °C. Slowly add a 30% aqueous solution of hydrogen peroxide (11.3 mL, 0.11 mol) dropwise to the stirred suspension over a period of 30-60 minutes, ensuring the temperature does not exceed 20 °C.[2]
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the aqueous layer and extract the organic layer with water (2 x 30 mL). Combine the aqueous layers.
-
Basification and Extraction: Cool the combined aqueous layers in an ice bath and make it alkaline (pH > 10) by the slow addition of a 50% aqueous sodium hydroxide solution. Extract the alkaline aqueous layer with diethyl ether or TBME (3 x 50 mL).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield 5-amino-3-methylisothiazole as an oil or a low-melting solid.
Alternative Oxidizing Agents
While hydrogen peroxide is a preferred oxidant due to its environmental and safety profile, other reagents can also be effective.
| Oxidizing Agent | Key Reaction Conditions | Advantages | Disadvantages |
| Chloramine-T | Reaction with β-iminothiobutyramide in aqueous NaOH. | Readily available solid, often gives clean reactions. | Can introduce chlorinated byproducts. |
| Potassium Persulfate | Reaction in an aqueous medium. | Strong oxidizing agent, can be effective for stubborn substrates. | Can be less selective, potentially leading to over-oxidation. |
Characterization Data
The identity and purity of the synthesized 5-amino-3-methylisothiazole should be confirmed by standard analytical techniques.
| Technique | Data |
| ¹H NMR (Hydrochloride salt, DMSO-d₆) | δ 6.23 (s, 1H, H-4), 2.32 (s, 3H, CH₃)[2][3] |
| ¹³C NMR (Free base) | Expected peaks around δ 170 (C5-NH₂), 155 (C3-CH₃), and 100 (C4). |
| Mass Spectrometry (EI) | M⁺ at m/z = 114.03 |
| Appearance | Pale yellow oil or low-melting solid. |
Troubleshooting and Safety Considerations
| Issue | Potential Cause | Suggested Solution |
| Low yield in Part 1 | Incomplete reaction; loss of H₂S. | Ensure the reaction vessel is properly sealed and allow for sufficient reaction time. Monitor the pressure drop. |
| Formation of byproducts in Part 2 | Over-oxidation of the product. | Maintain careful temperature control during the addition of the oxidizing agent. Monitor the reaction closely by TLC. |
| Difficulty in isolating the product | Product is an oil and may be difficult to handle. | The product can be converted to its hydrochloride salt by bubbling dry HCl gas through an ethereal solution of the free base, which often results in a stable, crystalline solid that is easier to handle and purify.[2] |
Safety: Always consult the Safety Data Sheet (SDS) for all chemicals used. Perform all reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment, including safety glasses, lab coat, and gloves. Pay special attention to the handling of hydrogen sulfide and strong oxidizing agents.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of 5-amino-3-methylisothiazole. By following the outlined procedures and paying close attention to the safety precautions, researchers can confidently prepare this important heterocyclic building block for use in various synthetic applications, particularly in the field of drug discovery and development. The provided insights into the reaction mechanism and troubleshooting are intended to empower scientists to optimize the synthesis for their specific needs.
References
Application Note: Comprehensive Characterization of 3-Methyl-isothiazol-5-ylamine Hydrobromide
Introduction
3-Methyl-isothiazol-5-ylamine hydrobromide is a heterocyclic compound belonging to the isothiazole family. Isothiazoles are known for their wide range of biological activities and are important scaffolds in medicinal chemistry and drug development.[1][2][3][4] Accurate and robust analytical methods are crucial for the unambiguous identification, purity assessment, and quality control of this active pharmaceutical ingredient (API) intermediate. This application note provides a comprehensive guide with detailed protocols for the characterization of this compound, ensuring scientific integrity and adherence to rigorous analytical standards.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for method development.
| Property | Value | Source |
| CAS Number | 1208081-54-2 | |
| Molecular Formula | C₄H₆N₂S·HBr | Sigma-Aldrich |
| Molecular Weight | 195.08 g/mol | Sigma-Aldrich |
| Appearance | Off-white solid | |
| Purity (Typical) | ≥95% |
Chromatographic Analysis for Purity and Identification
High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of non-volatile and thermally labile compounds like this compound.[5][6] A reverse-phase HPLC method with UV detection is recommended for its high resolution and sensitivity.
High-Performance Liquid Chromatography (HPLC-UV) Protocol
This protocol is designed to separate the main component from potential impurities, such as starting materials or by-products from its synthesis.
Rationale for Method Design: A C18 column is chosen for its versatility in retaining moderately polar compounds. The mobile phase, a gradient of acetonitrile and water with a formic acid modifier, ensures good peak shape and resolution. Formic acid helps to suppress the ionization of the amine group, leading to more symmetrical peaks. The detection wavelength is selected based on the UV absorbance of the isothiazole ring.
Experimental Protocol:
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
For analysis, dilute the stock solution to a final concentration of 0.1 mg/mL with the same diluent.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 275 nm |
| Injection Volume | 10 µL |
Data Analysis and System Suitability: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks. The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, and precision.[5]
Logical Workflow for HPLC Purity Assessment
Caption: Experimental workflow for HPLC purity assessment.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
¹H and ¹³C NMR Protocol:
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.7 mL of a suitable deuterated solvent, such as DMSO-d₆ or D₂O. The choice of solvent is critical for observing exchangeable protons.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Data Acquisition:
-
Acquire ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra.
-
The chemical shifts (δ) are reported in ppm relative to the residual solvent peak.[7]
-
Expected Spectral Features: Based on the structure of 3-Methyl-isothiazol-5-ylamine, the following signals are anticipated in the ¹H NMR spectrum: a singlet for the methyl group protons, a singlet for the vinyl proton on the isothiazole ring, and a broad singlet for the amine protons which may be exchangeable with D₂O. The ¹³C NMR spectrum is expected to show signals for the methyl carbon, the two sp² carbons of the isothiazole ring, and potentially a quaternary carbon. The hydrobromide salt formation will influence the chemical shifts, particularly of the protons and carbons near the nitrogen atoms.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its identity.
LC-MS Protocol:
-
Instrumentation: A liquid chromatograph coupled to a mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions: Utilize the HPLC conditions described previously.
-
Mass Spectrometer Settings:
-
Ionization Mode: Positive ESI
-
Scan Range: m/z 50-500
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Expected Fragmentation Pattern: The mass spectrum is expected to show a prominent peak for the molecular ion of the free base [C₄H₆N₂S+H]⁺ at m/z 115.03. Fragmentation may involve the loss of the methyl group or cleavage of the isothiazole ring. A detailed analysis of the fragmentation pattern can provide further structural confirmation.
Logical Relationship of Spectroscopic Techniques
Caption: Interrelation of spectroscopic methods for structural elucidation.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique for identifying functional groups present in the molecule.
FTIR Protocol:
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: An FTIR spectrometer.
-
Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.
Expected Vibrational Bands:
| Wavenumber (cm⁻¹) | Assignment |
| 3400-3200 | N-H stretching (amine) |
| 3100-3000 | C-H stretching (aromatic/vinyl) |
| 2950-2850 | C-H stretching (methyl) |
| ~1620 | C=N stretching (isothiazole ring) |
| ~1550 | N-H bending (amine) |
| ~1450 | C-H bending (methyl) |
| ~850 | C-S stretching |
Conclusion
The analytical methods outlined in this application note provide a robust framework for the comprehensive characterization of this compound. The combination of chromatographic and spectroscopic techniques ensures the unambiguous identification, purity assessment, and structural confirmation of this important chemical entity. Adherence to these protocols will enable researchers, scientists, and drug development professionals to maintain high standards of quality and scientific rigor in their work.
References
- 1. researchgate.net [researchgate.net]
- 2. New Isothiazole Derivatives: Synthesis, Reactivity, Physicochemical Properties and Pharmacological Activity | Semantic Scholar [semanticscholar.org]
- 3. chemrevlett.com [chemrevlett.com]
- 4. books.rsc.org [books.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
Application Note: A Researcher's Guide to the Structural Elucidation of Isothiazole Derivatives Using NMR Spectroscopy
Introduction: The Significance of Isothiazoles and NMR
The isothiazole nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of a wide array of compounds with significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The precise determination of the molecular structure of novel isothiazole derivatives is paramount for understanding their structure-activity relationships (SAR) and ensuring the safety and efficacy of potential drug candidates. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and indispensable tool for the unambiguous structural elucidation of these heterocyclic compounds in solution.[1][2] This guide provides a comprehensive overview of the application of one-dimensional (1D) and two-dimensional (2D) NMR techniques for the complete structural assignment of isothiazole derivatives, intended for researchers and scientists in the field of drug development and organic chemistry.
Part 1: Foundational 1D NMR Techniques for Isothiazole Scaffolds
The initial and most crucial step in the structural analysis of isothiazole derivatives involves the acquisition and interpretation of ¹H and ¹³C NMR spectra. These experiments provide fundamental information about the chemical environment of each proton and carbon atom in the molecule.
¹H NMR Spectroscopy: Unveiling the Proton Framework
The ¹H NMR spectrum offers insights into the number of different types of protons, their electronic environment (chemical shift), their neighboring protons (spin-spin coupling), and their relative abundance (integration). For the isothiazole ring, the protons at positions 3, 4, and 5 exhibit characteristic chemical shifts and coupling constants.
-
Chemical Shifts (δ): The chemical shifts of the isothiazole ring protons are influenced by the electronegativity of the nitrogen and sulfur heteroatoms and the aromatic ring current. Generally, H5 is the most deshielded proton, followed by H3, with H4 being the most shielded. For the parent isothiazole in CCl₄, the approximate chemical shifts are: H3 at δ 8.54 ppm, H4 at δ 7.26 ppm, and H5 at δ 8.72 ppm.[3] Substituents on the ring can significantly alter these values. Electron-donating groups will cause upfield shifts, while electron-withdrawing groups will lead to downfield shifts.
-
Coupling Constants (J): The through-bond spin-spin coupling between the ring protons provides valuable connectivity information.[4][5] The magnitude of the coupling constant is dependent on the number of bonds separating the protons and their dihedral angle. Typical proton-proton coupling constants for the isothiazole ring are:
These characteristic coupling patterns are instrumental in assigning the signals to the correct protons on the isothiazole ring.[6][7]
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum provides a map of the carbon framework of the molecule.[8] Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in a single sharp peak for each unique carbon atom.
-
Chemical Shifts (δ): The chemical shifts of the carbons in the isothiazole ring are also influenced by the heteroatoms and substituents. In general, C3 and C5, being adjacent to the electronegative nitrogen and sulfur atoms respectively, are found further downfield compared to C4.[9][10] For substituted isothiazoles, the chemical shifts can vary significantly.[10][11]
Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for the Unsubstituted Isothiazole Ring.
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| C3 | ~8.5 | ~156 |
| C4 | ~7.3 | ~123 |
| C5 | ~8.7 | ~148 |
Note: These are approximate values and can be significantly influenced by the solvent and substituents.
Part 2: Advanced 2D NMR Techniques for Unambiguous Assignment
While 1D NMR provides a solid foundation, complex isothiazole derivatives with multiple substituents often lead to overlapping signals and ambiguous assignments. In such cases, 2D NMR experiments are indispensable for definitively elucidating the molecular structure.[1][12][13]
Workflow for Structure Elucidation
The following diagram illustrates a logical workflow for utilizing various NMR experiments to determine the structure of an unknown isothiazole derivative.
Caption: A typical workflow for NMR-based structure elucidation.
¹H-¹H COSY (Correlation Spectroscopy)
The COSY experiment is a homonuclear 2D technique that reveals proton-proton spin-spin couplings.[14][15] Cross-peaks in a COSY spectrum indicate which protons are coupled to each other, typically over two or three bonds. For an isothiazole derivative, a COSY spectrum will clearly show the correlation between H4 and H5, and the weaker correlation between H3 and H4, confirming their positions relative to each other.
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
The HSQC experiment is a heteronuclear 2D technique that identifies direct one-bond correlations between protons and the carbons they are attached to.[14][15] Each cross-peak in an HSQC spectrum corresponds to a C-H bond. This experiment is invaluable for assigning the carbon signals based on the already assigned proton signals, or vice versa.
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)
The HMBC experiment is arguably one of the most powerful tools for elucidating the overall carbon skeleton.[13][14][16] It reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). These "long-range" correlations are critical for connecting different spin systems and piecing together the molecular fragments. For example, the proton of a substituent can show a correlation to the carbons of the isothiazole ring, thereby pinpointing its attachment point.
Part 3: Stereochemical Determination with NOESY
For isothiazole derivatives containing stereocenters, determining the relative stereochemistry is crucial. The Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiments are the primary NMR methods for this purpose.[17][18][19]
NOESY/ROESY: Through-Space Correlations
NOESY and ROESY are 2D experiments that detect through-space dipolar interactions between protons that are in close proximity (typically < 5 Å), irrespective of whether they are connected through bonds.[20][21] Cross-peaks in a NOESY or ROESY spectrum indicate that the correlated protons are near each other in the three-dimensional structure of the molecule. This information is critical for assigning the relative stereochemistry of substituents and determining the conformation of the molecule in solution.
Part 4: Experimental Protocols
Protocol 1: Sample Preparation for NMR Analysis
High-quality NMR data begins with proper sample preparation.[22][23][24][25][26]
Materials:
-
Isothiazole derivative (5-20 mg for ¹H NMR, 20-50 mg for ¹³C NMR)[23]
-
High-quality 5 mm NMR tube[25]
-
Deuterated NMR solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆)
-
Internal standard (e.g., Tetramethylsilane - TMS) (optional)
-
Pipette or syringe
-
Vortex mixer
Procedure:
-
Weigh the Sample: Accurately weigh the required amount of the isothiazole derivative.
-
Choose the Solvent: Select a deuterated solvent that completely dissolves the sample and has minimal overlapping signals with the analyte.[23]
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to a clean, dry vial containing the sample.[23][26] If an internal standard is used, it can be added at this stage.
-
Mixing: Gently vortex or sonicate the vial to ensure the sample is fully dissolved.
-
Transfer to NMR Tube: Using a pipette, carefully transfer the solution into the NMR tube, ensuring a sample height of at least 4-5 cm.[23] Avoid introducing any solid particles. If necessary, filter the solution through a small plug of cotton wool in the pipette.[25]
-
Capping and Cleaning: Cap the NMR tube securely. Wipe the outside of the tube with a lint-free tissue dampened with isopropanol or acetone to remove any dust or fingerprints.
Protocol 2: Standard NMR Data Acquisition
This protocol outlines a standard set of experiments for the complete structure elucidation of a novel isothiazole derivative.
Instrument: 400 MHz (or higher) NMR spectrometer
Experiments:
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment (e.g., zg30)
-
Spectral Width: ~16 ppm
-
Number of Scans: 16-64 (depending on sample concentration)
-
Relaxation Delay (d1): 1-2 seconds
-
-
¹³C{¹H} NMR:
-
Pulse Program: Standard proton-decoupled experiment (e.g., zgpg30)
-
Spectral Width: ~240 ppm
-
Number of Scans: 1024 or more (as needed for good signal-to-noise)
-
Relaxation Delay (d1): 2 seconds
-
-
DEPT-135:
-
Pulse Program: Standard DEPT-135 sequence
-
Purpose: Differentiates CH/CH₃ (positive phase) from CH₂ (negative phase) signals. Quaternary carbons are absent.
-
-
¹H-¹H COSY:
-
Pulse Program: Standard gradient-selected COSY (e.g., cosygpqf)
-
Data Points: 2048 in F2, 256-512 in F1
-
Number of Scans: 2-8 per increment
-
-
¹H-¹³C HSQC:
-
Pulse Program: Standard gradient-selected HSQC with sensitivity enhancement (e.g., hsqcedetgpsisp2.3)
-
¹³C Spectral Width: Adjust to cover the expected carbon chemical shift range.
-
Number of Scans: 4-16 per increment
-
-
¹H-¹³C HMBC:
-
Pulse Program: Standard gradient-selected HMBC (e.g., hmbcgplpndqf)
-
Long-Range Coupling Delay: Optimized for a J-coupling of 8 Hz (a good general value).
-
Number of Scans: 16-64 per increment
-
-
NOESY (for stereochemistry):
-
Pulse Program: Standard gradient-selected NOESY (e.g., noesygpph)
-
Mixing Time (d8): 500-800 ms (can be optimized)
-
Number of Scans: 8-32 per increment
-
Conclusion
A systematic and multi-faceted approach, combining 1D and 2D NMR techniques, provides a robust and reliable pathway for the complete and unambiguous structure elucidation of isothiazole derivatives. By carefully acquiring and interpreting ¹H, ¹³C, COSY, HSQC, HMBC, and NOESY spectra, researchers can confidently determine the connectivity, substitution patterns, and stereochemistry of these important heterocyclic compounds, thereby accelerating the drug discovery and development process.
References
- 1. [PDF] Advanced NMR techniques for structural characterization of heterocyclic structures | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Isothiazole(288-16-4) 1H NMR spectrum [chemicalbook.com]
- 4. acdlabs.com [acdlabs.com]
- 5. J-coupling - Wikipedia [en.wikipedia.org]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. researchgate.net [researchgate.net]
- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 13. Theoretical NMR correlations based Structure Discussion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 15. youtube.com [youtube.com]
- 16. emerypharma.com [emerypharma.com]
- 17. acdlabs.com [acdlabs.com]
- 18. nmr.ceitec.cz [nmr.ceitec.cz]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. proprep.com [proprep.com]
- 21. m.youtube.com [m.youtube.com]
- 22. depts.washington.edu [depts.washington.edu]
- 23. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 24. sample preparation — NMR Spectroscopy [chemie.hu-berlin.de]
- 25. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 26. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
Application Notes & Protocols: The Strategic Use of 3-methyl-5-aminoisothiazole in the Synthesis of Bioactive Molecules
Introduction: The Versatility of the Aminoisothiazole Scaffold in Medicinal Chemistry
The isothiazole ring system is a privileged scaffold in medicinal chemistry, conferring a unique combination of physicochemical properties upon molecules that contain it. Its five-membered heterocyclic structure, featuring adjacent nitrogen and sulfur atoms, allows for a range of intermolecular interactions, including hydrogen bonding and dipole-dipole interactions, which are crucial for molecular recognition at biological targets. Among the various isothiazole derivatives, 3-methyl-5-aminoisothiazole stands out as a particularly valuable building block for the synthesis of bioactive compounds. The presence of a reactive primary amine at the 5-position provides a convenient handle for a variety of chemical transformations, enabling the exploration of diverse chemical space in the quest for novel therapeutic agents. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the strategic utilization of 3-methyl-5-aminoisothiazole in the synthesis of bioactive molecules, with a focus on sulfonamides and kinase inhibitors.
Core Principles: Why 3-methyl-5-aminoisothiazole?
The utility of 3-methyl-5-aminoisothiazole as a synthetic precursor can be attributed to several key features:
-
Reactive Amino Group: The primary amine at the 5-position is a versatile functional group that can readily undergo a wide array of chemical reactions, including acylation, sulfonylation, and alkylation. This allows for the straightforward introduction of various pharmacophoric elements.
-
Structural Rigidity: The aromatic isothiazole core imparts a degree of conformational rigidity to the resulting molecules, which can be advantageous for binding to specific protein targets with well-defined binding pockets.
-
Modulation of Physicochemical Properties: The isothiazole ring can influence the solubility, lipophilicity, and metabolic stability of a compound, properties that are critical for its pharmacokinetic and pharmacodynamic profile.
Synthesis of Bioactive Sulfonamides: A Protocol
Sulfonamides are a well-established class of pharmacologically active compounds with a broad spectrum of biological activities, including antibacterial, and anticancer properties. The synthesis of sulfonamides from 3-methyl-5-aminoisothiazole is a robust and reliable process.
Rationale for Synthetic Strategy
The most common and direct method for the synthesis of sulfonamides from a primary amine is the reaction with a sulfonyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid that is generated as a byproduct. The choice of base and solvent can influence the reaction rate and yield. Pyridine is often used as both a base and a solvent, but other non-nucleophilic bases such as triethylamine can be employed in conjunction with an inert solvent like dichloromethane.
Experimental Workflow: Sulfonamide Synthesis
Caption: General workflow for the synthesis of sulfonamides from 3-methyl-5-aminoisothiazole.
Detailed Protocol: Synthesis of N-(3-methylisothiazol-5-yl)benzenesulfonamide
Materials:
-
3-methyl-5-aminoisothiazole (1.0 eq)
-
Benzenesulfonyl chloride (1.1 eq)
-
Pyridine (as solvent) or Dichloromethane (DCM) and Triethylamine (1.5 eq)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 3-methyl-5-aminoisothiazole in pyridine (or DCM). Cool the solution to 0 °C in an ice bath.
-
Addition of Reagent: To the cooled solution, add benzenesulfonyl chloride dropwise. If using DCM as the solvent, add triethylamine to the solution before the addition of the sulfonyl chloride.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction by adding water. If pyridine was used, it may be necessary to add dilute hydrochloric acid to neutralize the pyridine.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(3-methylisothiazol-5-yl)benzenesulfonamide.
Characterization: The structure and purity of the final compound should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Application in Kinase Inhibitor Synthesis
The thiazole scaffold is a common feature in many approved and investigational kinase inhibitors.[1] The 2-aminothiazole moiety, in particular, is recognized as a privileged structure in this context.[2] While the starting material in this guide is a 5-aminoisothiazole, the synthetic principles are transferable and highlight the utility of the aminothiazole core. Kinase inhibitors often feature a heterocyclic core that anchors the molecule in the ATP-binding site of the kinase, with various substituents extending into adjacent hydrophobic pockets. 3-methyl-5-aminoisothiazole can serve as a versatile scaffold for the development of such inhibitors.
Design Strategy for a Kinase Inhibitor Scaffold
A common strategy in kinase inhibitor design is to append a larger aromatic or heteroaromatic system to the aminothiazole core via an amide or a related linkage. This appended group can then be further functionalized to optimize binding affinity and selectivity.
Synthetic Pathway: A Representative Kinase Inhibitor Scaffold
Caption: A generalized synthetic route to a kinase inhibitor scaffold using an amide coupling reaction.
Protocol: Synthesis of a Generic Amide-Linked Kinase Inhibitor Scaffold
Materials:
-
3-methyl-5-aminoisothiazole (1.0 eq)
-
A suitable carboxylic acid (e.g., a substituted benzoic acid) (1.0 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)
-
DIPEA (N,N-Diisopropylethylamine) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid in anhydrous DMF.
-
Activation: Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Addition of Amine: Add a solution of 3-methyl-5-aminoisothiazole in a minimal amount of anhydrous DMF to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by LC-MS.
-
Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash chromatography or preparative HPLC to obtain the desired amide-linked scaffold.
Conclusion and Future Perspectives
3-methyl-5-aminoisothiazole is a valuable and versatile building block in the synthesis of bioactive molecules. Its straightforward reactivity allows for the efficient construction of diverse compound libraries for screening and lead optimization. The protocols outlined in this document for the synthesis of sulfonamides and a generic kinase inhibitor scaffold provide a solid foundation for researchers to explore the potential of this privileged heterocyclic system. Future work in this area will likely focus on the development of novel, more complex bioactive molecules derived from 3-methyl-5-aminoisothiazole, targeting a wider range of diseases. The continued exploration of new synthetic methodologies will further enhance the utility of this important scaffold in drug discovery.
References
Application Notes & Protocols: Strategic Derivatization of 3-methyl-5-aminoisothiazole-4-carboxylic acid
Introduction: The Versatility of the Aminoisothiazole Scaffold
3-methyl-5-aminoisothiazole-4-carboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry and drug development. The isothiazole ring is a bioisostere for other five-membered heterocycles and its derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antiviral, and anticancer properties.[1][2][3] The strategic value of this particular scaffold lies in its three distinct functional handles available for chemical modification: a nucleophilic aromatic amine (C5-NH2), a carboxylic acid (C4-COOH), and the isothiazole ring itself, which can influence the electronic properties and spatial arrangement of the substituents.
This guide provides a detailed technical overview and actionable protocols for the derivatization of 3-methyl-5-aminoisothiazole-4-carboxylic acid. We will explore the three primary avenues of modification—amide bond formation, esterification, and N-acylation—explaining the causality behind procedural choices and providing robust, self-validating experimental protocols for researchers in organic synthesis and drug discovery.
Part 1: Derivatization of the Carboxylic Acid Group
The carboxylic acid at the C4 position is a prime site for modification, most commonly through the formation of amides and esters. These reactions allow for the introduction of a vast array of chemical functionalities, enabling systematic exploration of structure-activity relationships (SAR).[4][5]
Amide Bond Formation: The Cornerstone of SAR Exploration
Direct condensation of the carboxylic acid with an amine is generally inefficient. The acid-base reaction between the two functional groups forms a non-reactive ammonium carboxylate salt. Therefore, activation of the carboxylic acid is paramount. This is achieved by converting the hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine. Modern peptide coupling reagents are highly efficient for this purpose.
Caption: General workflow for amide bond formation.
The choice of coupling reagent is critical and depends on factors such as substrate steric hindrance, the electronic nature of the amine, and the potential for racemization if chiral centers are present.
| Coupling Reagent System | Key Advantages | Common Solvents | Typical Conditions |
| EDC / HOBt | Cost-effective, water-soluble byproducts.[1] | DCM, DMF | 0 °C to RT, 4-12 h |
| HATU / DIPEA | High reactivity, fast, good for hindered amines. | DMF, NMP | 0 °C to RT, 1-4 h |
| T3P® (Propylphosphonic Anhydride) | Excellent yields, clean reaction, byproducts are water-soluble. | EtOAc, MeCN | RT to 50 °C, 1-6 h |
| TiCl₄ / Pyridine | Effective for a wide range of substrates, moderate to excellent yields.[6] | Pyridine | 85 °C, ~2 h |
This protocol employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form an O-acylisourea intermediate, which is highly reactive. The addition of hydroxybenzotriazole (HOBt) mitigates side reactions and reduces potential racemization by forming an active ester.
Materials:
-
3-methyl-5-aminoisothiazole-4-carboxylic acid
-
Amine (1.1 equivalents)
-
EDC·HCl (1.2 equivalents)
-
HOBt (1.2 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous NaHCO₃ solution
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous MgSO₄ or Na₂SO₄
-
Magnetic stirrer and inert atmosphere (N₂ or Ar)
Procedure:
-
Dissolution: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 3-methyl-5-aminoisothiazole-4-carboxylic acid (1 equivalent) in anhydrous DMF.
-
Reagent Addition: Add the amine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.5 eq). Stir the solution for 5 minutes.
-
Activation & Coupling: Cool the mixture to 0 °C using an ice bath. Add EDC·HCl (1.2 eq) portion-wise over 10 minutes.
-
Causality: Adding the carbodiimide last and at a low temperature controls the exothermic reaction and minimizes the formation of an unreactive N-acylurea byproduct. DIPEA is a bulky, non-nucleophilic base used to neutralize the HCl salt of EDC and the proton released during the reaction, driving the equilibrium towards product formation.
-
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: a. Quench the reaction by adding water. b. Extract the aqueous phase three times with ethyl acetate or DCM. c. Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Causality: The NaHCO₃ wash removes unreacted carboxylic acid and HOBt. The brine wash helps to break any emulsions and remove residual water. d. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
Esterification: Modulating Polarity and Pharmacokinetics
Esterification of the C4-carboxylic acid is another key derivatization strategy, often employed to enhance cell permeability or modify the pharmacokinetic profile of a drug candidate.
Caption: Two-step esterification via an acyl chloride.
This is a robust method, particularly for hindered alcohols where direct Fischer esterification might be too slow or require harsh conditions. The carboxylic acid is first converted to a highly reactive acyl chloride.
Materials:
-
3-methyl-5-aminoisothiazole-4-carboxylic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) (2-3 equivalents)
-
Anhydrous Toluene or DCM
-
Alcohol (1.5 equivalents)
-
Pyridine or Triethylamine (Et₃N) (2 equivalents)
Procedure: Step A: Acyl Chloride Formation
-
Reaction Setup: In a fume hood, suspend 3-methyl-5-aminoisothiazole-4-carboxylic acid (1 eq) in anhydrous toluene. Add a catalytic amount of DMF (1-2 drops).
-
Reagent Addition: Add thionyl chloride (2 eq) dropwise at room temperature.
-
Causality: Thionyl chloride converts the carboxylic acid to the acyl chloride. The byproducts, SO₂ and HCl, are gases, which helps drive the reaction to completion. Catalytic DMF accelerates the reaction via the formation of a Vilsmeier intermediate.
-
-
Reaction: Heat the mixture to reflux (or stir at RT if using oxalyl chloride) for 1-3 hours until the solution becomes clear and gas evolution ceases.
-
Isolation: Cool the reaction mixture and remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude acyl chloride is often used directly in the next step without purification.[7]
Step B: Ester Formation
-
Dissolution: Dissolve the crude acyl chloride in anhydrous DCM under an inert atmosphere and cool to 0 °C.
-
Nucleophilic Attack: In a separate flask, dissolve the desired alcohol (1.5 eq) and pyridine (2 eq) in anhydrous DCM. Add this solution dropwise to the acyl chloride solution.
-
Causality: The alcohol acts as the nucleophile. Pyridine is a weak nucleophile but a sufficiently strong base to neutralize the HCl generated during the reaction, preventing side reactions and protecting acid-sensitive functional groups.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-6 hours. Monitor by TLC.
-
Work-up & Purification: Upon completion, wash the reaction mixture with water, 1M HCl, saturated aqueous NaHCO₃, and finally brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude ester by column chromatography.
Part 2: Derivatization of the Amino Group
The C5-amino group offers a nucleophilic site for derivatization, primarily through N-acylation, to introduce new pharmacophores or modulate the electronic properties of the isothiazole ring system.
Workflow for N-Acylation
Caption: General workflow for N-acylation of the 5-amino group.
Protocol 3: N-Acylation with Acyl Chlorides
This protocol describes the reaction of the 5-amino group with an acyl chloride.[8] It is crucial to use a non-nucleophilic base to scavenge the HCl byproduct. The carboxylic acid may need to be protected as an ester first to prevent intramolecular reactions or polymerization, although in some cases, careful control of stoichiometry and conditions can achieve selective N-acylation. For this protocol, we will assume the starting material is the corresponding methyl or ethyl ester.
Materials:
-
Ethyl 3-methyl-5-aminoisothiazole-4-carboxylate (prepared via Protocol 2)
-
Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride) (1.1 equivalents)
-
Pyridine or Triethylamine (1.5 equivalents)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
Dissolution: Dissolve the ethyl 3-methyl-5-aminoisothiazole-4-carboxylate (1 eq) in anhydrous DCM and add pyridine (1.5 eq).
-
Acylation: Cool the solution to 0 °C. Add the acyl chloride (1.1 eq) dropwise.
-
Causality: The amino group is a stronger nucleophile than the ester or the isothiazole ring nitrogens, allowing for selective acylation under these conditions. Pyridine acts as a base to neutralize the generated HCl.
-
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor completion by TLC.
-
Work-up: Dilute the reaction mixture with DCM. Wash sequentially with water, 1M CuSO₄ solution (to remove pyridine), and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the product by flash chromatography or recrystallization.
Conclusion and Best Practices
The derivatization of 3-methyl-5-aminoisothiazole-4-carboxylic acid provides a rich platform for generating novel chemical entities for drug discovery. The protocols outlined above for amide formation, esterification, and N-acylation serve as a robust starting point for library synthesis and SAR studies.
Key Considerations:
-
Orthogonality: When derivatizing both the amino and carboxylic acid groups, a protection strategy is often necessary. The carboxylic acid can be protected as a methyl or ethyl ester while the amine is acylated. The ester can then be saponified if the free acid is desired.
-
Reactivity: The 5-amino group is a nucleophilic aniline-type amine. The carboxylic acid can be readily activated. Understanding the relative reactivity of these groups is key to designing selective, single-step transformations.
-
Analysis: Thorough characterization of all derivatives by ¹H NMR, ¹³C NMR, and Mass Spectrometry is essential to confirm the intended structure.[3]
By applying these protocols and understanding the underlying chemical principles, researchers can effectively explore the chemical space around this valuable heterocyclic scaffold.
References
- 1. iajpr.com [iajpr.com]
- 2. researchgate.net [researchgate.net]
- 3. The 5-hydrazino-3-methylisothiazole-4-carboxylic acid, its new 5-substituted derivatives and their antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and biological properties of derivatives of 3-methyl-5-aminoisothiazolo-4-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Methyl-isothiazol-5-ylamine as a Scaffold for Novel Antimicrobial Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery of novel antibacterial and antifungal agents. Heterocyclic compounds, particularly those containing a thiazole or isothiazole nucleus, have historically been a rich source of potent antimicrobial agents. This document presents 3-Methyl-isothiazol-5-ylamine as a versatile and promising chemical scaffold for the development of new antimicrobial drug candidates. Its strategic functionalization, primarily through its reactive 5-amino group, allows for the creation of diverse chemical libraries. We provide a comprehensive, field-proven workflow for the synthesis, primary screening, and secondary evaluation of derivatives of this scaffold. Detailed, step-by-step protocols are provided for antimicrobial susceptibility testing via broth microdilution to determine Minimum Inhibitory Concentration (MIC) and for assessing cytotoxicity using the MTT assay to establish a therapeutic window. The overarching goal is to equip researchers with a robust framework to identify and validate new antimicrobial leads derived from the 3-Methyl-isothiazol-5-ylamine core.
Rationale for Use: The Isothiazole Scaffold
The Isothiazole Nucleus in Antimicrobial Research
The thiazole and isothiazole rings are "privileged scaffolds" in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1][2][3] Derivatives of these five-membered heterocycles are known to exhibit a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, and antitumor effects.[1][4][5] A key advantage of the isothiazole core is its relative metabolic stability and its ability to participate in various non-covalent interactions with biological targets. One notable derivative, 5-p-aminobenzenesulphonamido-3-methyl isothiazole, has demonstrated antibacterial activity comparable to or greater than the established drug sulphathiazole, highlighting the potential of this specific scaffold.[3]
Hypothesized Mechanism of Action
While the precise mechanism must be determined for each new derivative, the antimicrobial action of the related isothiazolinone class is well-documented and provides a strong starting hypothesis. Isothiazolinones act as electrophiles, effectively disrupting critical metabolic pathways within microbial cells.[4] The proposed mechanism involves two key steps:
-
Rapid Inhibition of Critical Enzymes: The sulfur atom in the isothiazole ring is believed to facilitate the cleavage of the S-N bond upon interaction with biological thiols, such as cysteine residues found in the active sites of essential bacterial enzymes (e.g., dehydrogenases).
-
Oxidative Stress: This interaction leads to the inactivation of the enzyme and can generate reactive oxygen species, inducing oxidative stress and causing widespread damage to cellular components, ultimately leading to cell death.
This reactivity with thiol groups makes enzymes involved in cellular respiration and metabolism prime targets.
Caption: Hypothesized mechanism of isothiazole derivatives targeting bacterial enzymes.
3-Methyl-isothiazol-5-ylamine: A Versatile Chemical Building Block
3-Methyl-isothiazol-5-ylamine is an ideal starting point for building a chemical library for several reasons:
-
The Isothiazole Core: It possesses the foundational heterocyclic structure known for antimicrobial activity.
-
The 5-Amino Group: This primary amine is a versatile functional handle. It can readily undergo a variety of well-established chemical reactions, most notably amide bond formation (acylation), allowing for the systematic introduction of diverse chemical moieties.[6][][8]
-
Modulation of Properties: By attaching different chemical groups via the amine, researchers can systematically modulate the compound's physicochemical properties, such as lipophilicity (LogP), solubility, and steric bulk. This is a cornerstone of Structure-Activity Relationship (SAR) studies aimed at optimizing potency and minimizing toxicity.[5][9][10]
Workflow for Antimicrobial Candidate Evaluation
A systematic, multi-stage approach is critical for efficiently identifying promising drug candidates from a synthesized library. The workflow prioritizes high-throughput screening for primary activity, followed by more rigorous assessment of safety and selectivity for down-selected hits.
Caption: High-level workflow for antimicrobial drug discovery.
Protocol: Synthesis of a Candidate Library via Amide Coupling
3.1. Principle This protocol describes a general method for creating a library of N-acylated derivatives of 3-Methyl-isothiazol-5-ylamine. The reaction involves forming an amide bond between the 5-amino group of the isothiazole and a variety of carboxylic acids (or their more reactive acyl chloride forms).[8] This approach allows for the exploration of how different substituents affect antimicrobial activity.
3.2. Materials
-
3-Methyl-isothiazol-5-ylamine
-
A selection of acyl chlorides or carboxylic acids (e.g., benzoyl chloride, acetyl chloride, etc.)
-
Coupling agents if starting from carboxylic acids (e.g., EDC, HOBt, HATU)[6]
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Tertiary amine base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))
-
Standard laboratory glassware, magnetic stirrer, and fume hood
-
Reagents for workup (e.g., 1M HCl, saturated NaHCO₃ solution, brine, MgSO₄)
-
Solvents for purification (e.g., ethyl acetate, hexanes for column chromatography)
3.3. General Protocol for Acylation with an Acyl Chloride (This protocol should be performed in a fume hood with appropriate personal protective equipment.)
-
Dissolution: In a round-bottom flask, dissolve 3-Methyl-isothiazol-5-ylamine (1.0 equivalent) in anhydrous DCM.
-
Base Addition: Add a tertiary amine base such as triethylamine (1.2 equivalents) to the solution and stir for 5 minutes at room temperature.
-
Acylation: Slowly add the desired acyl chloride (1.1 equivalents) dropwise to the stirring solution. The reaction may be exothermic.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 2-4 hours).
-
Quenching: Once the reaction is complete, quench by adding deionized water.
-
Workup:
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and finally, brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide derivative.
-
Characterization: Confirm the structure and purity of the final compound using techniques such as NMR spectroscopy and mass spectrometry.
Protocol: Primary Screening - Antimicrobial Susceptibility Testing
4.1. Objective To determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against a panel of clinically relevant microorganisms. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11][12][13] This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) broth microdilution method.[11][13]
4.2. Broth Microdilution Method
Materials:
-
Synthesized test compounds dissolved in a suitable solvent (e.g., DMSO) to a known stock concentration (e.g., 10 mg/mL).
-
Sterile 96-well, U-bottom microtiter plates.
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).
-
Sterile Mueller-Hinton Broth (MHB).
-
Positive control antibiotic (e.g., Ciprofloxacin).
-
Spectrophotometer and microplate reader.
Protocol Steps:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate (18-24h growth), select 3-5 isolated colonies.
-
Inoculate the colonies into a tube of sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (equivalent to approx. 1.5 x 10⁸ CFU/mL).
-
Dilute this adjusted inoculum in MHB to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.
-
In well 1, add 200 µL of the test compound at the highest desired concentration (prepared by diluting the stock in MHB).
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly. Continue this process from well 2 to well 10. Discard 100 µL from well 10.
-
Well 11 serves as the growth control (broth with inoculum, no compound).
-
Well 12 serves as the sterility control (broth only).
-
Caption: Workflow for 2-fold serial dilution in a 96-well plate.
-
Inoculation: Add the diluted bacterial inoculum to each well (except the sterility control, well 12) to reach the final volume and cell density.
-
Incubation: Cover the plate and incubate at 37°C for 16-20 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that shows no visible turbidity (i.e., the first clear well). This can be assessed visually or by reading the optical density (OD) on a microplate reader.
4.3. Data Presentation Summarize the results in a clear, tabular format.
| Compound ID | Test Organism | Gram Stain | MIC (µg/mL) | Positive Control (Ciprofloxacin) MIC (µg/mL) |
| 3MI-A-001 | S. aureus | Positive | 16 | 0.5 |
| 3MI-A-001 | E. coli | Negative | 64 | 0.015 |
| 3MI-A-002 | S. aureus | Positive | 8 | 0.5 |
| 3MI-A-002 | E. coli | Negative | 32 | 0.015 |
Protocol: Secondary Screening - In Vitro Cytotoxicity Assay
5.1. Objective To evaluate the toxicity of promising antimicrobial compounds against a mammalian cell line (e.g., HEK293, a human kidney cell line) and determine the 50% cytotoxic concentration (CC₅₀). This data is used to calculate the Selectivity Index (SI), a critical measure of a compound's therapeutic potential.[14][15] A higher SI is desirable.[16][17]
Selectivity Index (SI) = CC₅₀ / MIC
5.2. MTT Assay Protocol The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which serves as an indicator of cell viability.[18][19][20][21]
Materials:
-
Mammalian cell line (e.g., HEK293).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Test compounds and a positive control (e.g., Doxorubicin).
-
MTT solution (5 mg/mL in sterile PBS).
-
Solubilization solution (e.g., DMSO).
-
Sterile 96-well flat-bottom plates.
Protocol Steps:
-
Cell Seeding: Seed cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the wells. Include vehicle controls (solvent only) and untreated controls.
-
Incubation: Incubate the plate for a defined period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently agitate the plate for 10 minutes.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the CC₅₀ value using non-linear regression.
-
5.3. Data Analysis and Presentation
| Compound ID | MIC vs S. aureus (µg/mL) | CC₅₀ vs HEK293 (µg/mL) | Selectivity Index (SI) |
| 3MI-A-001 | 16 | >256 | >16 |
| 3MI-A-002 | 8 | 128 | 16 |
An SI > 10 is generally considered a promising result for a potential therapeutic agent.[15][17]
Conclusion
3-Methyl-isothiazol-5-ylamine represents a highly valuable and tractable scaffold for the discovery of new antimicrobial agents. Its amenability to chemical modification allows for the systematic generation of diverse compound libraries. By employing the robust and validated workflow detailed in these notes—from synthesis and primary MIC screening to secondary cytotoxicity assessment and Selectivity Index calculation—researchers can efficiently identify and prioritize novel derivatives with potent antimicrobial activity and a favorable safety profile. This structured approach provides a solid foundation for advancing promising lead compounds into the next stages of preclinical development in the critical fight against antimicrobial resistance.
References
- 1. mdpi.com [mdpi.com]
- 2. books.rsc.org [books.rsc.org]
- 3. US2871243A - 5-amino-3-methyl-isothiazole and process - Google Patents [patents.google.com]
- 4. jchemrev.com [jchemrev.com]
- 5. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 12. downloads.regulations.gov [downloads.regulations.gov]
- 13. researchgate.net [researchgate.net]
- 14. Antimicrobial activity, improved cell selectivity and mode of action of short PMAP-36-derived peptides against bacteria and Candida - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Selectivity factor - Wikipedia [en.wikipedia.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. ijprajournal.com [ijprajournal.com]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes & Protocols: Development of 5-Lipoxygenase (5-LO) Inhibitors Using Aminothiazole Scaffolds
Introduction: Targeting Inflammation at its Source
Inflammation is a critical biological response, but its dysregulation underlies a vast array of human diseases, including asthma, rheumatoid arthritis, and certain cancers.[1] A key mediator in the inflammatory cascade is the 5-lipoxygenase (5-LO) enzyme, which catalyzes the biosynthesis of leukotrienes—potent, pro-inflammatory lipid signaling molecules.[2][3] Consequently, inhibiting 5-LO is a validated and highly attractive therapeutic strategy for controlling inflammation.[4]
This guide focuses on a particularly promising chemical starting point for designing novel 5-LO inhibitors: the 2-aminothiazole scaffold. Recognized as a "privileged structure" in medicinal chemistry, the 2-aminothiazole core is present in numerous biologically active compounds and approved drugs, valued for its versatile synthetic handles and ability to form key interactions with biological targets.[5][6][7] However, it is also crucial to consider its potential for metabolic activation, warranting careful design.[7][8]
Here, we provide a comprehensive technical guide that moves beyond a simple recitation of facts. We delve into the causality behind the science, offering detailed, field-proven protocols and a strategic framework for the rational design, synthesis, and evaluation of aminothiazole-based 5-LO inhibitors.
Section 1: The 5-Lipoxygenase (5-LO) Pathway - The Therapeutic Target
Understanding the target is paramount. The 5-LO pathway is a multi-step enzymatic cascade that converts arachidonic acid (AA) into a family of powerful leukotrienes (LTs).[9]
-
Initiation: Upon cellular stimulation (e.g., by an allergen), cytosolic phospholipase A₂ (cPLA₂) translocates to the nuclear membrane and liberates AA from membrane phospholipids.[10][11]
-
Activation & Translocation: The 5-LO enzyme, which is inactive in the cytosol, also moves to the nuclear envelope. This translocation is calcium-dependent.[10][12]
-
Complex Formation: At the nuclear membrane, 5-LO interacts with the 5-Lipoxygenase-Activating Protein (FLAP), which acts as a scaffold, binding AA and presenting it to the enzyme.[11][13] This interaction is essential for efficient catalysis.
-
Catalysis: 5-LO, a non-heme iron-containing enzyme, then catalyzes two sequential reactions:
-
Downstream Synthesis: LTA₄ is the crucial branching point. It can be converted by LTA₄ hydrolase into LTB₄, a potent chemoattractant for neutrophils, or by LTC₄ synthase into the cysteinyl-leukotrienes (LTC₄, LTD₄, and LTE₄), which are known to cause bronchoconstriction and increase vascular permeability.[9][14][15]
By inhibiting the initial 5-LO enzyme, we can effectively halt the production of all downstream pro-inflammatory leukotrienes, making it a powerful intervention point.[2]
Caption: The 5-Lipoxygenase (5-LO) signaling pathway.
Section 2: The Aminothiazole Scaffold - A Privileged Structure
The 2-aminothiazole moiety is a five-membered heterocyclic ring containing sulfur and nitrogen atoms, with an amino group at the C2 position. Its prevalence in drug discovery is not accidental; it offers several distinct advantages:
-
Synthetic Tractability: Aminothiazoles are readily synthesized through robust and well-established chemical reactions, most notably the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thiourea.[16][17] This allows for the rapid generation of diverse compound libraries.
-
Bioisosteric Versatility: The thiazole ring is a bioisostere of other aromatic systems like benzene and pyridine, allowing it to mimic their interactions while offering different physicochemical properties.
-
Hydrogen Bonding Capability: The ring nitrogens and the exocyclic amino group can act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with enzyme active sites.
-
Structural Rigidity and Planarity: The scaffold provides a rigid core, which helps to reduce the entropic penalty upon binding to a target, often leading to higher affinity.
-
Vectors for Substitution: The C4, C5, and N2 positions of the 2-aminothiazole ring provide clear, independent vectors for chemical modification, making it ideal for systematic Structure-Activity Relationship (SAR) studies.[16][18]
This combination of features makes the aminothiazole scaffold an excellent starting point for building potent and selective 5-LO inhibitors.[6][19]
Section 3: A Systematic Workflow for Inhibitor Development
The development of a novel inhibitor is a systematic process that integrates chemical synthesis with biological evaluation in a cyclical fashion. Each cycle provides data that informs the design of the next generation of compounds, progressively optimizing for potency, selectivity, and drug-like properties.
Caption: Iterative workflow for developing 5-LO inhibitors.
Section 4: Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the key stages of evaluation.
Protocol 4.1: Synthesis of 2-Aminothiazole Derivatives via Hantzsch Condensation
This protocol describes a general method for synthesizing a 4,5-disubstituted 2-aminothiazole library.
Rationale: The Hantzsch synthesis is a classic, reliable method for forming the thiazole ring.[16][17] It involves the reaction of a thiourea with an α-halocarbonyl compound. By varying the substituents on both starting materials, a diverse library of analogs can be created for SAR studies.
Materials:
-
Substituted thiourea
-
Substituted α-bromoketone
-
Ethanol (absolute)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve the substituted thiourea (1.0 eq) in absolute ethanol (approx. 0.2 M concentration).
-
Add the corresponding α-bromoketone (1.05 eq) to the solution at room temperature.
-
Heat the reaction mixture to reflux (approx. 78°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.
-
Once the starting materials are consumed, cool the reaction mixture to room temperature.
-
Neutralize the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases. This step quenches the HBr byproduct.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure 2-aminothiazole derivative.
-
Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and LC-MS analysis.
Protocol 4.2: In Vitro 5-LO Enzyme Inhibition Assay (Cell-Free)
Rationale: This cell-free assay directly measures the ability of a compound to inhibit the catalytic activity of purified 5-LO enzyme. It is a crucial first-pass screen to identify direct enzyme inhibitors without the complexities of cellular uptake or metabolism. The assay monitors the formation of a conjugated diene system in the product, which absorbs light at 234 nm.[20][21]
Materials:
-
Purified human recombinant 5-LO enzyme
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 2 mM CaCl₂ and 2 mM ATP.[12][20]
-
Linoleic acid (substrate), 10 mM stock in ethanol
-
Test compounds and reference inhibitor (e.g., Zileuton) dissolved in DMSO
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare serial dilutions of your test compounds and the reference inhibitor in DMSO. A typical starting concentration range is 100 µM to 1 nM.
-
In a 96-well plate, add 190 µL of Assay Buffer to each well.
-
Add 2 µL of the diluted test compound, reference inhibitor, or DMSO (for vehicle control) to the appropriate wells.
-
Add the purified 5-LO enzyme solution to each well to achieve a final concentration that gives a robust signal (empirically determined, e.g., 20,000 U/mL diluted 1:4000).[20]
-
Pre-incubate the plate at 25°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.[20][22]
-
Initiate the reaction by adding 10 µL of the linoleic acid substrate to each well (final concentration ~0.5 mM).
-
Immediately place the plate in the spectrophotometer and measure the increase in absorbance at 234 nm every 30 seconds for 5-10 minutes.
-
Data Analysis:
-
Calculate the initial reaction rate (V₀) for each well from the linear portion of the absorbance vs. time curve.
-
Calculate the percent inhibition for each compound concentration: % Inhibition = (1 - (Rate_inhibitor / Rate_vehicle)) * 100.
-
Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Protocol 4.3: Cell-Based Assay for 5-LO Inhibition
Rationale: This assay measures the inhibitor's efficacy in a more physiologically relevant environment. It assesses not only enzyme inhibition but also the compound's ability to penetrate cell membranes to reach its intracellular target. Human polymorphonuclear leukocytes (PMNLs) or transfected cell lines are excellent models as they robustly express the 5-LO pathway.[18][23]
Materials:
-
HEK293 cells stably expressing 5-LO and FLAP, or freshly isolated human PMNLs.
-
Cell culture medium (e.g., DMEM for HEK293) or buffer (e.g., PGC buffer for PMNLs).[24]
-
Calcium ionophore A23187 (stimulant)
-
Arachidonic acid (exogenous substrate)
-
Test compounds and reference inhibitor in DMSO
-
Methanol (ice-cold, for quenching)
-
LTB₄ ELISA kit or LC-MS/MS system for product quantification
Procedure:
-
Seed cells (e.g., 1 x 10⁶ cells/mL) in a suitable buffer or medium.[24]
-
Add the test compounds or DMSO (vehicle control) at various concentrations and pre-incubate for 15-30 minutes at 37°C.
-
Stimulate the cells by adding A23187 (final concentration ~2.5 µM) and arachidonic acid (final concentration ~3 µM).[24]
-
Incubate for 10 minutes at 37°C to allow for leukotriene production.
-
Stop the reaction by adding an equal volume of ice-cold methanol. This lyses the cells and precipitates proteins.
-
Centrifuge the samples to pellet the debris and collect the supernatant.
-
Quantify the amount of LTB₄ (a stable end-product) in the supernatant using a commercially available ELISA kit or by LC-MS/MS analysis.
-
Data Analysis:
-
Calculate the percent inhibition of LTB₄ production for each compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value by plotting percent inhibition against compound concentration as described in Protocol 4.2.
-
Protocol 4.4: Cytotoxicity Assessment (MTT Assay)
Rationale: It is critical to ensure that the observed reduction in leukotriene production is due to specific inhibition of 5-LO and not simply because the compound is killing the cells. The MTT assay is a standard colorimetric method for assessing cell viability.[25]
Materials:
-
The same cell line used in the cell-based assay (Protocol 4.3)
-
96-well cell culture plate
-
Test compounds in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
Procedure:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 10,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with the same concentrations of test compounds used in the 5-LO assay. Include a positive control for toxicity (e.g., doxorubicin) and a vehicle control (DMSO).
-
Incubate for a period relevant to the main assay, typically 24 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. Live cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
A compound is generally considered non-cytotoxic at concentrations where cell viability remains >90%. The IC₅₀ for 5-LO inhibition should be significantly lower than any concentration that causes cytotoxicity.
-
Section 5: Structure-Activity Relationship (SAR) Analysis
SAR is the process of correlating changes in a molecule's chemical structure with its biological activity.[26] By systematically modifying the aminothiazole scaffold at its key positions (N2, C4, C5) and evaluating the resulting analogs using the protocols above, we can build a predictive model for designing more potent inhibitors.[18][25][27]
Hypothetical SAR Data Table:
| Compound | R¹ (C4-Position) | R² (C5-Position) | R³ (N2-Substituent) | 5-LO Enzyme IC₅₀ (µM) | Cell-Based IC₅₀ (µM) | Cytotoxicity CC₅₀ (µM) |
| Parent | -Phenyl | -H | -H | 15.2 | 25.8 | >100 |
| Cpd 1 | -Phenyl | -Br | -H | 5.1 | 8.3 | >100 |
| Cpd 2 | -4-F-Phenyl | -H | -H | 12.5 | 21.0 | >100 |
| Cpd 3 | -Phenyl | -H | -Acetyl | >50 | >50 | >100 |
| Cpd 4 | -4-F-Phenyl | -Br | -H | 0.8 | 1.5 | >100 |
Interpretation of Hypothetical Data:
-
Observation 1 (Cpd 1 vs. Parent): Adding a bromine atom at the C5 position significantly improves potency. This suggests a beneficial interaction (perhaps halogen bonding or steric) in a hydrophobic pocket of the enzyme.
-
Observation 2 (Cpd 2 vs. Parent): Adding a fluorine at the para-position of the C4-phenyl ring has a minor effect, suggesting this region is less sensitive to modification.
-
Observation 3 (Cpd 3 vs. Parent): Acylating the N2-amino group abolishes activity. This strongly implies that a free, basic amine is critical for binding, likely forming a key hydrogen bond or salt bridge with an acidic residue (e.g., Asp or Glu) in the active site.
Caption: Decision tree for SAR-driven lead optimization.
Conclusion
The strategic combination of the privileged 2-aminothiazole scaffold with a systematic, iterative cycle of design, synthesis, and robust biological evaluation provides a powerful platform for the discovery of novel 5-LO inhibitors. The protocols and workflow detailed in this guide offer a validated framework for researchers to identify potent, selective, and non-toxic lead candidates for development into next-generation anti-inflammatory therapeutics. The key to success lies in the rigorous application of SAR principles, allowing data from each experimental cycle to intelligently guide the evolution of more effective medicines.
References
- 1. What are 5-LOX inhibitors and how do they work? [synapse.patsnap.com]
- 2. 5-Lipoxygenase Inhibitors: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 3. Research Progress on 5-Lipoxygenase and Its Inhibitors - www.pharmasources.com [pharmasources.com]
- 4. Arachidonate 5-lipoxygenase inhibitor - Wikipedia [en.wikipedia.org]
- 5. 2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]
- 7. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. 5-Lipoxygenase Pathway, Dendritic Cells, and Adaptive Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. atsjournals.org [atsjournals.org]
- 13. The 5-lipoxygenase pathway: oxidative and inflammatory contributions to the Alzheimer’s disease phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. karger.com [karger.com]
- 16. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. derpharmachemica.com [derpharmachemica.com]
- 18. Development of novel aminothiazole-comprising 5-LO inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 20. biorxiv.org [biorxiv.org]
- 21. cabidigitallibrary.org [cabidigitallibrary.org]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. A cell-based assay for screening lipoxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. 5-Lipoxygenase-activating protein rescues activity of 5-lipoxygenase mutations that delay nuclear membrane association and disrupt product formation - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 27. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Aminoisothiazole Derivatives
Welcome to the Technical Support Center for the synthesis of 5-aminoisothiazole derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this important heterocyclic scaffold. Here, you will find practical, field-proven insights to address common challenges, optimize your reaction outcomes, and ensure the integrity of your synthesized compounds. This resource is structured to provide both quick answers through our FAQs and in-depth solutions in our comprehensive troubleshooting guide.
Frequently Asked Questions (FAQs)
Q1: My reaction yield for the 5-aminoisothiazole synthesis is consistently low. What are the most common culprits?
A: Low yields in 5-aminoisothiazole synthesis can often be traced back to several key factors. These include suboptimal reaction conditions such as temperature and reaction time, the purity of your starting materials, and the choice of solvent and catalyst.[1] Atmospheric moisture can also be detrimental if your reactants are sensitive.[1] It is also crucial to consider the possibility of product decomposition under the reaction or workup conditions.[1]
Q2: I'm observing the formation of a dark, tar-like substance in my reaction mixture. What is causing this and how can it be prevented?
A: Tar formation is a frequent issue in many heterocyclic syntheses, often resulting from polymerization of starting materials or products, or from extensive decomposition under harsh reaction conditions like high temperatures or strong acids. To mitigate this, consider lowering the reaction temperature, using a milder catalyst, or reducing the reaction time. Monitoring the reaction closely by TLC can help you determine the optimal endpoint before significant degradation occurs.
Q3: Purification of my 5-aminoisothiazole derivative by column chromatography is proving difficult. The compound either streaks on the column or I get poor recovery. What can I do?
A: 5-Aminoisothiazoles are often polar compounds, which can lead to strong interactions with silica gel, causing streaking and low recovery. To improve purification, you can try a few strategies. Adding a small amount of a polar solvent like methanol or a basic modifier like triethylamine (1%) to your mobile phase can help to reduce tailing.[2] Alternatively, consider using a different stationary phase, such as alumina or a polymer-based support.[3] Hydrophilic Interaction Chromatography (HILIC) can also be a powerful technique for purifying polar compounds.[4]
Q4: How can I confirm the correct regiochemistry of my substituted 5-aminoisothiazole derivative?
A: Unambiguous characterization is crucial. A combination of spectroscopic techniques is your best approach. 1D and 2D NMR spectroscopy, including NOESY or HMBC experiments, can help establish through-space or through-bond correlations between the amino group protons and substituents on the isothiazole ring. X-ray crystallography provides the most definitive structural proof if you can obtain a suitable crystal. Comparing your spectroscopic data with literature values for known, related compounds can also provide strong evidence for the correct isomer.
Troubleshooting Guide: From Reaction Setup to Purified Product
This section provides a more detailed breakdown of common problems encountered during the synthesis of 5-aminoisothiazole derivatives, their probable causes, and actionable solutions.
Issue 1: Low or No Product Yield
Low or non-existent yields are one of the most frustrating challenges in synthesis. A systematic approach to troubleshooting is key to identifying and resolving the underlying issue.
| Possible Cause | In-Depth Explanation & Causality | Suggested Solutions & Protocol Adjustments |
| Inadequate Reagent Purity | Impurities in starting materials, such as β-ketonitriles or sulfur reagents, can inhibit the reaction or lead to the formation of side products, consuming your reactants in non-productive pathways.[5] | Ensure the purity of all starting materials using appropriate analytical techniques (e.g., NMR, GC-MS) before use. Recrystallize or purify reagents if necessary. |
| Suboptimal Reaction Conditions | The delicate balance of temperature, reaction time, and concentration is critical for the cyclization to form the isothiazole ring. Too low a temperature may result in an incomplete reaction, while excessive heat can lead to decomposition of the starting materials or the desired product. | Systematically screen reaction parameters. Set up small-scale parallel reactions to evaluate a range of temperatures and reaction times. Monitor reaction progress by TLC or LC-MS to identify the optimal endpoint.[6] |
| Incorrect Stoichiometry | An incorrect molar ratio of reactants can lead to incomplete conversion or the formation of byproducts. | Carefully verify the stoichiometry of your reactants. For reactions involving elemental sulfur, ensure it is finely powdered and well-dispersed for optimal reactivity. |
| Ineffective Cyclization Agent | The choice of cyclizing agent is crucial for forming the N-S bond of the isothiazole ring. Reagents like polyphosphoric acid (PPA) or phosphorus oxychloride (POCl₃) are often used, but their effectiveness can be substrate-dependent.[7] | If one cyclizing agent is ineffective, consider alternatives. For example, Lawesson's reagent is a common choice for thionation and cyclization in the synthesis of sulfur-containing heterocycles.[8] |
| Atmospheric Moisture | Some intermediates or reagents in the synthesis of 5-aminoisothiazoles can be sensitive to moisture, leading to hydrolysis and reduced yields. | Conduct reactions under an inert atmosphere (e.g., nitrogen or argon), particularly if using moisture-sensitive reagents. Ensure all glassware is thoroughly dried before use.[1] |
Issue 2: Formation of Impurities and Side Products
The appearance of unexpected spots on your TLC plate or peaks in your LC-MS indicates the formation of side products. Identifying and minimizing these is crucial for a clean reaction and straightforward purification.
| Possible Cause | In-Depth Explanation & Causality | Suggested Solutions & Protocol Adjustments |
| Formation of Isomeric Byproducts | Depending on the substitution pattern of your starting materials, the formation of regioisomers is a common challenge. For example, in the synthesis of substituted isothiazoles, different cyclization pathways can lead to isomeric products.[7] | To control regioselectivity, consider using starting materials with blocking groups or directing groups that favor the desired cyclization pathway. Careful optimization of reaction conditions (solvent, temperature, catalyst) can also influence the regiochemical outcome. |
| Dimerization or Polymerization | The reactive intermediates or the final 5-aminoisothiazole product can sometimes undergo self-condensation or polymerization, especially at elevated temperatures or in the presence of certain catalysts.[9] | Lower the reaction temperature and monitor the reaction closely to stop it once the desired product has formed. Using a more dilute reaction mixture can also sometimes disfavor intermolecular side reactions. |
| Oxidation of the Product | The sulfur atom in the isothiazole ring can be susceptible to oxidation, especially if the reaction is exposed to air for prolonged periods at high temperatures. | Conduct the reaction under an inert atmosphere. During workup, minimize exposure to air and strong oxidizing agents. |
| Incomplete Cyclization | In some cases, the reaction may stall at an intermediate stage, such as an enaminonitrile or a thioamide precursor, without proceeding to the final cyclized product. | Ensure your cyclization conditions are sufficiently forcing. This may involve increasing the temperature, using a stronger dehydrating agent, or extending the reaction time. Monitoring the reaction for the disappearance of the intermediate is crucial. |
Issue 3: Difficult Product Isolation and Purification
Even with a successful reaction, isolating a pure product can be a significant hurdle, particularly with the polar nature of many 5-aminoisothiazole derivatives.
| Possible Cause | In-Depth Explanation & Causality | Suggested Solutions & Protocol Adjustments |
| High Polarity of the Product | The amino group and the nitrogen and sulfur heteroatoms in the isothiazole ring contribute to the high polarity of these molecules, leading to poor solubility in common organic solvents and strong adhesion to silica gel.[4] | For extraction, use more polar organic solvents like ethyl acetate, dichloromethane, or even n-butanol. For chromatography, consider the strategies mentioned in the FAQs, such as using a modified mobile phase (e.g., with triethylamine or methanol) or alternative stationary phases like alumina or C18 reverse-phase silica.[2][3] |
| Product is an Insoluble Solid | The desired product may precipitate from the reaction mixture as an amorphous solid that is difficult to handle and purify. | Try to find a suitable solvent for recrystallization. This may require screening a wide range of solvents or solvent mixtures. If the product is still difficult to purify, consider converting it to a less polar derivative (e.g., by N-acylation) for purification, followed by deprotection. |
| Co-elution with Impurities | A persistent impurity may have a similar polarity to your product, making separation by standard chromatography challenging. | Optimize your chromatographic conditions by trying different solvent systems. Gradient elution can often provide better separation than isocratic elution. If co-elution remains an issue, consider alternative purification techniques like preparative HPLC or crystallization. |
| Product Instability on Silica Gel | The acidic nature of silica gel can sometimes cause decomposition of sensitive compounds. | Deactivate the silica gel by washing it with a solution of triethylamine in your mobile phase before packing the column. Alternatively, use a less acidic stationary phase like neutral alumina. |
Experimental Protocols & Methodologies
To provide a practical starting point, here is a generalized protocol for a common synthetic route to 5-aminoisothiazole derivatives.
Protocol 1: Synthesis of 5-Aminoisothiazole-4-carbonitriles via Cyclization of an Enaminonitrile Intermediate
This method is analogous to syntheses of other 5-aminopyrazoles and can be adapted for 5-aminoisothiazoles.[10]
Step 1: Formation of the Enaminonitrile Intermediate
-
To a solution of a β-ketonitrile (1.0 eq) in a suitable solvent (e.g., ethanol, DMF), add a sulfur source such as elemental sulfur (1.1 eq) and a base (e.g., triethylamine, 1.2 eq).
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the formation of the enaminonitrile intermediate is complete (monitor by TLC).
Step 2: Cyclization to the 5-Aminoisothiazole
-
To the reaction mixture containing the enaminonitrile intermediate, add a cyclizing/oxidizing agent. A common method for analogous thiophene synthesis (Gewald reaction) is not directly applicable here, but for isothiazole formation, an appropriate source for the "N" atom is needed. A more direct route starts with a precursor already containing the N-S bond.
-
Alternatively, starting from a pre-formed thioamide, cyclization can be induced. For example, treatment of 2-cyano-3-aminothioacrylamide derivatives with an oxidizing agent can yield 5-aminoisothiazoles.
-
Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC.
-
After completion, cool the reaction to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization or column chromatography.
Visualizing Reaction Pathways
Understanding the desired reaction pathway and potential side reactions is crucial for effective troubleshooting.
Diagram 1: General Synthetic Pathway to 5-Aminoisothiazoles
Caption: A generalized workflow for the synthesis of 5-aminoisothiazoles, highlighting the formation of a key intermediate and potential side reactions.
Diagram 2: Troubleshooting Logic Flow for Low Yield
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sustainable Access to 5‐Amino‐Oxazoles and Thiazoles via Calcium‐Catalyzed Elimination‐Cyclization with Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of aminothiazoles: polymer-supported approaches - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00790F [pubs.rsc.org]
- 4. Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. thieme-connect.com [thieme-connect.com]
- 8. researchgate.net [researchgate.net]
- 9. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 3-Methyl-isothiazol-5-ylamine Hydrobromide
Welcome to the Technical Support Center for the synthesis of 3-Methyl-isothiazol-5-ylamine Hydrobromide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis, with a focus on improving yield and purity. The information provided herein is based on established chemical principles and field-proven insights.
Introduction
The synthesis of 3-Methyl-isothiazol-5-ylamine is a critical process in the development of various pharmaceutical compounds. The most common and effective route involves the oxidative cyclization of a β-iminothioamide precursor. This guide will focus on troubleshooting this key reaction and the subsequent formation of the hydrobromide salt.
Core Synthesis Pathway
The primary route to 5-amino-3-methylisothiazole involves the ring-closure of β-iminothiobutyramide. This transformation is an oxidative cyclization, where an oxidizing agent facilitates the formation of the isothiazole ring.[1] The free amine is then converted to its hydrobromide salt.
Caption: General synthesis pathway for this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Section 1: The Starting Material - β-Iminothiobutyramide
Q1: My β-iminothiobutyramide starting material appears impure. How can I purify it, and what are the signs of degradation?
A1: The purity of your starting material is paramount for a high-yielding reaction. β-Iminothiobutyramide can be unstable, and impurities will invariably lead to side reactions and a lower yield of the desired isothiazole.
-
Signs of Impurity/Degradation: A pure sample should be a crystalline solid. Discoloration (yellowing or browning), a pasty consistency, or an unusually strong, unpleasant odor can indicate the presence of impurities or degradation products.
-
Purification Protocol:
-
Recrystallization: This is the most effective method. A solvent system such as ethanol/ether or hot water can be effective. Dissolve the crude material in a minimal amount of the hot solvent and allow it to cool slowly to form crystals.
-
Storage: Store the purified β-iminothiobutyramide in a cool, dry, and dark place under an inert atmosphere (nitrogen or argon) to prevent degradation.
-
Section 2: The Oxidative Cyclization Reaction
Q2: My reaction yield is consistently low. What are the most common causes?
A2: Low yield is a frequent challenge in this synthesis. The root cause often lies in one of the following areas:
| Potential Cause | Recommended Solutions |
| Poor Quality Starting Material | Ensure the β-iminothiobutyramide is pure. Impurities can consume the oxidizing agent or lead to side reactions. |
| Suboptimal Reaction Temperature | This reaction is often exothermic. Maintain strict temperature control. For many oxidizing agents, temperatures between 0°C and 15°C are optimal.[2] Overheating can lead to decomposition of the starting material and product. |
| Inefficient Oxidizing Agent | The choice and quality of the oxidizing agent are critical. Ensure it is fresh and has not degraded. The stoichiometry of the oxidant is also crucial; an insufficient amount will result in incomplete conversion. |
| Incorrect pH | The pH of the reaction medium can influence the reactivity of both the substrate and the oxidizing agent. For oxidations with agents like Chloramine-T, the reaction rate can be pH-dependent.[3] |
| Presence of Water (for some methods) | While some protocols use aqueous media, for others, the presence of water can lead to hydrolysis of intermediates. Ensure your solvents are anhydrous if the protocol specifies. |
Q3: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products?
A3: The formation of side products is a common reason for low yields and purification difficulties. The nature of the side products often depends on the oxidizing agent used.
-
Unreacted Starting Material: The most common "impurity." This indicates an incomplete reaction.
-
Over-oxidation Products: Stronger oxidizing agents or prolonged reaction times can lead to the oxidation of the amino group or other parts of the molecule.
-
Hydrolysis Products: If water is present, intermediates can hydrolyze back to starting materials or other byproducts.
-
Dimerization or Polymerization: Under certain conditions, the starting material or reactive intermediates can self-condense.
Caption: Potential side reactions that can lower the yield of the desired product.
Q4: Which oxidizing agent should I use? What are the pros and cons of each?
A4: The choice of oxidizing agent is a critical parameter that affects yield, purity, and reaction conditions. The most commonly used are Chloramine-T, hydrogen peroxide, and potassium persulfate.[1]
| Oxidizing Agent | Advantages | Disadvantages & Troubleshooting |
| Chloramine-T | Generally provides good yields. The reaction is often clean. | Can be sensitive to pH.[3] The byproduct, p-toluenesulfonamide, needs to be efficiently removed during workup, which can sometimes be challenging. |
| Hydrogen Peroxide | An environmentally friendly ("green") oxidant, as the main byproduct is water.[4] It is also relatively inexpensive. | The reaction can be highly exothermic and requires careful temperature control to prevent runaway reactions and decomposition of the starting material. The concentration of H₂O₂ is critical. Side reactions, such as oxidation of the thiol group, can occur if not properly controlled.[5] |
| Potassium Persulfate | A powerful oxidizing agent that can drive the reaction to completion. | Can be less selective, leading to the formation of over-oxidation byproducts. The inorganic salts produced can sometimes complicate the workup and purification process. |
Experimental Protocol: Oxidative Cyclization using Hydrogen Peroxide
This protocol is adapted from established procedures and is a good starting point for optimization.[1]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve β-iminothiobutyramide (1.0 eq) in a suitable solvent (e.g., a mixture of water and a co-solvent like ethanol). Cool the mixture to 0-5°C in an ice bath.
-
Reagent Addition: Slowly add a solution of hydrogen peroxide (typically 30% aqueous solution, 1.1-1.5 eq) dropwise to the cooled solution, ensuring the temperature does not exceed 10°C.
-
Reaction Monitoring: Stir the reaction mixture at 0-10°C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete, quench any remaining hydrogen peroxide by the careful addition of a reducing agent (e.g., a small amount of sodium sulfite solution). Adjust the pH of the solution to basic (pH 8-9) with a suitable base (e.g., sodium bicarbonate or dilute sodium hydroxide solution).
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 5-amino-3-methylisothiazole free base.
Section 3: Purification of 5-Amino-3-methylisothiazole
Q5: I have my crude product, but it is an oil and appears impure. How can I best purify it?
A5: Purifying the free base can be challenging due to its basicity and potential instability.
-
Column Chromatography: This is a very effective method.
-
Stationary Phase: Silica gel is commonly used.
-
Mobile Phase: A gradient of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate) is a good starting point. The addition of a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent can help to prevent the product from streaking on the column.
-
-
Recrystallization: If the crude product is a solid or can be induced to crystallize, recrystallization is an excellent purification method.
-
Solvent Selection: A mixture of a polar solvent (like ethanol or isopropanol) and a non-polar solvent (like hexane or heptane) is often effective. Experiment with different solvent ratios to find the optimal conditions for crystallization.
-
-
Acid-Base Extraction: This can be used to remove neutral or acidic impurities. Dissolve the crude product in an organic solvent and wash with a dilute acidic solution (e.g., 1M HCl). The product will move into the aqueous layer as its salt. The layers are then separated, and the aqueous layer is basified to regenerate the free amine, which is then extracted back into an organic solvent.
Section 4: Formation of the Hydrobromide Salt
Q6: How do I convert the purified 5-amino-3-methylisothiazole free base into its hydrobromide salt?
A6: The formation of the hydrobromide salt is a straightforward acid-base reaction. The key is to use a non-aqueous system to precipitate the salt.[6]
Experimental Protocol: Hydrobromide Salt Formation
-
Dissolution: Dissolve the purified 5-amino-3-methylisothiazole free base in a suitable anhydrous organic solvent. Anhydrous ethanol, isopropanol, or diethyl ether are good choices.
-
Acid Addition: To this solution, slowly add a solution of hydrogen bromide in a compatible solvent. For example, a solution of HBr in acetic acid or a commercially available solution of HBr in ether can be used. Alternatively, gaseous hydrogen bromide can be bubbled through the solution.[6] Add the HBr solution dropwise until the pH of the solution is acidic (test with pH paper).
-
Precipitation: The hydrobromide salt should precipitate out of the solution as a solid. The precipitation can often be enhanced by cooling the mixture in an ice bath.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing and Drying: Wash the collected solid with a small amount of the cold, anhydrous solvent used for the precipitation to remove any unreacted starting materials or excess acid. Dry the salt under vacuum to remove any residual solvent.
Caption: Workflow and troubleshooting for the formation of the hydrobromide salt.
References
- 1. US2871243A - 5-amino-3-methyl-isothiazole and process - Google Patents [patents.google.com]
- 2. WO2000068214A1 - Process for the preparation of 5-amino-3-alkylisothiazole compounds and of 5-amino-4-chloro-3-alkylisothiazole compounds - Google Patents [patents.google.com]
- 3. Kinetics and mechanism of oxidation of thiosemicarbazide in the pure state and in its metal complex by chloramine T, bromamine T, and dichloramine T in acid medium - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Effects of antioxidants on the hydrogen peroxide-mediated oxidation of methionine residues in granulocyte colony-stimulating factor and human parathyroid hormone fragment 13-34 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US20060205944A1 - Preparation of acid addition salts of amine bases by solid phase-gas phase reactions - Google Patents [patents.google.com]
Technical Support Center: Purification of 3-Methyl-isothiazol-5-ylamine Hydrobromide
Welcome to the technical support center for the purification of 3-Methyl-isothiazol-5-ylamine hydrobromide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for obtaining high-purity material. We understand that the purification of heterocyclic amines and their salts can present unique challenges. This resource addresses common issues encountered during the purification of this compound, offering scientifically grounded explanations and actionable protocols.
Initial Assessment of Crude this compound
Before proceeding with any purification technique, a preliminary assessment of your crude material is crucial. The typical appearance of this compound is an off-white to light tan solid. Significant deviation from this, such as a dark brown or oily consistency, suggests the presence of substantial impurities that may require specific purification strategies.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
Question 1: My crude this compound is highly colored (yellow to dark brown). How can I remove the color impurities?
Answer:
Discoloration in amine salts is a common issue, often arising from the oxidation of the amine or the presence of colored byproducts from the synthesis.[1] Here are a few effective strategies for color removal:
1. Activated Carbon Treatment during Recrystallization:
Activated carbon is a highly effective adsorbent for removing colored organic impurities.[2][3]
-
Rationale: The porous structure of activated carbon provides a large surface area for the adsorption of large, colored molecules, while the smaller molecules of your desired compound remain in solution.
-
Protocol:
-
Dissolve the crude this compound in a minimal amount of a suitable hot solvent (see Question 3 for solvent selection).
-
Add a small amount of activated carbon (typically 1-2% w/w of your compound). Caution: Adding activated carbon to a boiling solution can cause it to boil over violently.
-
Gently heat the mixture for a few minutes to facilitate adsorption.
-
Perform a hot filtration to remove the activated carbon. This step is critical and should be done quickly to prevent premature crystallization of your product in the filter funnel.[4]
-
Allow the hot, decolorized filtrate to cool slowly to induce crystallization.
-
2. Reversed-Phase Flash Chromatography:
If recrystallization and carbon treatment are insufficient, reversed-phase flash chromatography can be a powerful tool for removing colored impurities.[5]
-
Rationale: This technique separates compounds based on their hydrophobicity. Colored impurities are often more non-polar than the desired amine salt and will be retained differently on the column.
Question 2: I am having trouble getting my this compound to crystallize. What should I do?
Answer:
Failure to crystallize is a frequent challenge in recrystallization and can be due to several factors, including the use of too much solvent, the presence of impurities that inhibit crystal formation, or supersaturation.[6][7]
Troubleshooting Steps:
-
Reduce the Solvent Volume: If you have used too much solvent, your solution may not be saturated enough for crystals to form upon cooling. Gently heat the solution and evaporate some of the solvent to concentrate it.[6]
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[6]
-
Seeding: If you have a small amount of pure this compound, add a tiny crystal to the cooled solution. This "seed crystal" will act as a template for further crystallization.[7]
-
-
Cooling Rate: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals.[4]
Purification Workflow and Troubleshooting Diagrams
Caption: General Purification Workflow for this compound.
Question 3: How do I choose the best solvent for recrystallizing this compound?
Answer:
The ideal recrystallization solvent is one in which your compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[8] For amine salts like this compound, polar protic solvents are often a good starting point.
Recommended Solvent Systems:
| Solvent System | Rationale |
| Ethanol/Water | Ethanol is a good solvent for many organic salts, and the addition of water as an anti-solvent can help to induce crystallization. |
| Isopropanol | A slightly less polar alcohol than ethanol, which may provide a better solubility profile. |
| Methanol/Diethyl Ether | Methanol is a very polar solvent that will likely dissolve the salt well. Diethyl ether can be used as an anti-solvent to precipitate the product. |
Experimental Protocol for Solvent Screening:
-
Place a small amount of your crude material into several test tubes.
-
Add a small amount of a single solvent to each test tube and observe the solubility at room temperature.
-
Gently heat the test tubes with sparingly soluble compounds to see if they dissolve.
-
For solvents that dissolve the compound when hot, allow them to cool to see if crystals form.
-
For highly soluble compounds, try adding an anti-solvent dropwise until the solution becomes cloudy, then heat to redissolve and cool slowly.
Question 4: My product is "oiling out" instead of crystallizing. How can I fix this?
Answer:
"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the melting point of the compound is lower than the boiling point of the solvent or if there are significant impurities present.[4][6]
Solutions for "Oiling Out":
-
Change the Solvent System: Try a solvent with a lower boiling point.
-
Increase the Solvent Volume: Add more of the "good" solvent to keep the compound dissolved at a lower temperature, then cool very slowly.[7]
-
Slower Cooling: Allow the solution to cool at a much slower rate. You can do this by insulating the flask.
-
Convert to Free Base and Back to Salt: As a last resort, you can convert the hydrobromide salt back to the free amine, purify the free amine (e.g., using amine-functionalized silica chromatography), and then re-form the hydrobromide salt under controlled conditions.[9][10]
Caption: Troubleshooting Decision Tree for Recrystallization Issues.
Best Practices for Purification and Handling
-
Purity Analysis: Always verify the purity of your final product using appropriate analytical techniques such as HPLC, NMR, and melting point analysis.
-
Storage: Store the purified this compound in a tightly sealed container, protected from light and moisture, to prevent degradation and discoloration.
-
Safety: Handle all chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
This technical support guide provides a framework for troubleshooting the purification of this compound. The principles discussed are broadly applicable to the purification of other heterocyclic amine salts. Should you encounter issues not covered in this guide, we recommend consulting the primary literature for more specific purification protocols for analogous compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. conceptsecotech.com [conceptsecotech.com]
- 3. echemi.com [echemi.com]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. biotage.com [biotage.com]
- 6. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. biotage.com [biotage.com]
- 10. Isolation (Recovery) [chem.ualberta.ca]
Technical Support Center: Column Chromatography for Aminothiazole Compound Purification
Welcome to the technical support center for the purification of aminothiazole compounds using column chromatography. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with this important class of heterocyclic compounds. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide not only solutions but also the underlying scientific reasoning to empower you to make informed decisions during your purification workflows.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions and fundamental concepts related to the column chromatography of aminothiazole derivatives.
Q1: Why do my aminothiazole compounds streak or tail on silica gel TLC and columns?
A1: Streaking or tailing is a frequent issue when purifying aminothiazole compounds on silica gel and is primarily due to strong interactions between the basic nitrogen atoms in the aminothiazole ring and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1][2] This interaction leads to a secondary retention mechanism, causing the compound to move unevenly down the column, resulting in broad, asymmetric peaks.[3]
-
Mechanism: The lone pair of electrons on the nitrogen atoms of the aminothiazole can form hydrogen bonds with or be protonated by the acidic silanol groups. This strong, sometimes irreversible, binding slows the elution of a portion of the compound, causing it to "tail" behind the main band.[4]
Q2: What is the best stationary phase for purifying aminothiazole compounds?
A2: The choice of stationary phase depends on the specific properties of your aminothiazole derivative.
-
Standard Silica Gel: Still the most common choice, especially when the basicity of the aminothiazole is not excessively high or when the desired compound is significantly less polar than the impurities. Its effectiveness can be greatly enhanced with mobile phase modifiers.[5]
-
Deactivated Silica Gel: If your compound is particularly sensitive to the acidity of standard silica gel, you can use a "deactivated" or "base-washed" silica. This can be prepared by washing the silica with a solvent containing a base like triethylamine and then re-equilibrating with your mobile phase.[6]
-
Alumina (Basic or Neutral): Alumina can be an excellent alternative to silica gel for basic compounds.[1] Basic alumina will have a much lower affinity for the aminothiazole, potentially leading to sharper peaks and better recovery. Neutral alumina is a good option for compounds that may be sensitive to both acidic and basic conditions.
-
Amine-Functionalized Silica: For particularly stubborn separations of basic compounds, silica gel functionalized with amino groups can be very effective in reducing tailing.[2]
-
Reversed-Phase Silica (C18): If your aminothiazole compound is sufficiently non-polar or has been derivatized to be so, reversed-phase chromatography is a powerful option.[7] This is particularly useful for polar impurities, which will elute quickly.
Q3: My aminothiazole compound is very polar and won't move off the baseline on the TLC plate, even with 100% ethyl acetate. What should I do?
A3: This is a common challenge with highly functionalized aminothiazoles. Here are several strategies:
-
Increase Mobile Phase Polarity: You need to use a more polar solvent system. A common approach is to add methanol to your mobile phase. Start with a small percentage (e.g., 1-5%) in a solvent like dichloromethane (DCM) or ethyl acetate.[1]
-
Use a "Polar Push" Solvent System: A mixture of DCM, methanol, and a small amount of ammonium hydroxide can be very effective for eluting highly polar basic compounds.[8] A typical starting point could be 90:10:1 DCM:Methanol:Ammonium Hydroxide.
-
Consider Reversed-Phase Chromatography: If your compound is soluble in water/acetonitrile or water/methanol mixtures, reversed-phase chromatography might be a better choice. The polar nature of your compound will lead to earlier elution on a C18 column.[7]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is another excellent technique for very polar compounds. It uses a polar stationary phase with a partially aqueous mobile phase.[1]
Q4: Are there any stability concerns when purifying aminothiazoles on a column?
A4: Yes, stability can be a concern.
-
Acid Sensitivity: The acidic nature of silica gel can potentially cause degradation of sensitive aminothiazole derivatives.[8] If you observe new, unexpected spots on your TLC after spotting your compound and letting it sit for a while, this could be an indication of on-plate decomposition.
-
Solvent Stability: Some aminothiazoles have been shown to be unstable in certain solvents, such as DMSO, over time, leading to the formation of dimers or other degradation products.[9] It's crucial to ensure your compound is stable in the chosen mobile phase and the solvent used for sample loading.
-
Temperature: While most column chromatography is performed at room temperature, be mindful of potential heat generation if using a dry-packing method with polar solvents, which can be exothermic.[10]
Section 2: Troubleshooting Guide
This section provides a problem-and-solution framework for issues you might encounter during the purification process.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Severe Tailing/Streaking of Compound | Strong interaction with acidic silanol groups on silica gel.[1] | Add a Basic Modifier: Incorporate 0.1-2% triethylamine (TEA) or a few drops of ammonium hydroxide into your mobile phase.[2][11] This will neutralize the acidic sites on the silica. Switch to a Different Stationary Phase: Consider using basic or neutral alumina, or amine-functionalized silica.[1][2] |
| Poor Separation of Closely Spaced Spots | The chosen solvent system lacks sufficient selectivity. | Optimize the Mobile Phase: Try a different combination of solvents. For example, if you are using hexane/ethyl acetate, consider trying dichloromethane/methanol. Use a Gradient Elution: Start with a less polar mobile phase and gradually increase the polarity. This can help to resolve compounds with similar Rf values.[6] |
| Compound Will Not Elute from the Column | The mobile phase is not polar enough.[1] The compound may have irreversibly adsorbed or decomposed on the silica.[8] | Increase Solvent Polarity Drastically: Flush the column with a much more polar solvent system (e.g., 10-20% methanol in DCM). Check for Decomposition: Run a stability test on a small TLC plate to see if the compound degrades on silica.[8] If so, a different stationary phase is necessary. |
| Low Recovery of the Compound | Irreversible adsorption to the silica gel. Co-elution with an unseen impurity. Compound is too volatile and evaporated during solvent removal. | Use a Basic Modifier: Triethylamine can improve recovery by preventing strong adsorption.[12] Ensure Complete Elution: After your product has seemingly eluted, flush the column with a very polar solvent and check these fractions for any remaining product. Careful Solvent Removal: Use moderate temperatures on the rotary evaporator and avoid leaving the product under high vacuum for extended periods. |
| TLC and Column Results Do Not Match | The TLC plate and column packing are from different batches or manufacturers and may have different activities. Overloading the TLC plate can give a misleadingly high Rf value.[10] The crude reaction mixture may contain components (like residual base) that alter the Rf on the TLC but are diluted out on the column.[10] | Use the Same Batch of Silica: If possible, use silica from the same container for both TLC and the column. Dry Load the Sample: Adsorbing the crude material onto a small amount of silica before loading it onto the column can mitigate the effects of residual solvents or reagents.[13] Confirm with a Crude TLC: Always run a TLC of the actual material you are about to load onto the column, not just an aliquot from a workup.[10] |
Section 3: Key Experimental Protocols
This section provides detailed, step-by-step methodologies for critical procedures in aminothiazole purification.
Protocol 1: Mobile Phase Modification with Triethylamine (TEA)
This protocol is essential for mitigating peak tailing of basic aminothiazole compounds on silica gel.
-
Develop a Solvent System: First, identify a primary solvent system (e.g., 70:30 Hexane:Ethyl Acetate) that gives your target compound an Rf of approximately 0.2-0.3 on TLC.
-
Prepare the Modified Mobile Phase: To a 100 mL graduated cylinder, add 0.5 mL of triethylamine (for a 0.5% v/v concentration). Add your less polar solvent (Hexane) up to the 30 mL mark. Then, add your more polar solvent (Ethyl Acetate) to the 100 mL mark.
-
Equilibrate the Column: Pack your column using this TEA-modified mobile phase. It is crucial to run at least 2-3 column volumes of the mobile phase through the packed column to ensure the silica is fully equilibrated and the acidic sites are neutralized before loading your sample.[6]
-
Run the Column: Load your sample and run the chromatography using the TEA-modified mobile phase.
Protocol 2: Dry Loading a Sample onto the Column
Dry loading is recommended when your sample has poor solubility in the mobile phase or to ensure a very narrow starting band.[13]
-
Dissolve the Crude Sample: Dissolve your crude aminothiazole compound in a suitable solvent in which it is highly soluble (e.g., dichloromethane, methanol).
-
Adsorb onto Silica: In a round-bottom flask, add silica gel (approximately 5-10 times the mass of your crude sample).[13]
-
Remove the Solvent: Swirl the flask to create a slurry, ensuring the silica is well-coated. Carefully remove the solvent by rotary evaporation until you are left with a dry, free-flowing powder.
-
Load the Column: Carefully add the silica-adsorbed sample to the top of your packed and equilibrated column. Gently tap the side of the column to settle the powder.
-
Add a Protective Layer: Carefully add a thin layer of sand on top of the sample layer to prevent disturbance when adding the mobile phase.[13]
-
Begin Elution: Slowly add your mobile phase and begin the separation.
Section 4: Visualizing the Workflow
Understanding the decision-making process is key to successful troubleshooting.
Diagram 1: General Workflow for Aminothiazole Purification
Caption: A logical workflow for troubleshooting common issues in column chromatography.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Why are amines tailing on my capillary GC column? | Restek [discover.restek.com]
- 5. How to choose a stationary phase, optimize selectivity and get better resolution in chromatography | Buchi.com [buchi.com]
- 6. Chromatography [chem.rochester.edu]
- 7. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chromatography [chem.rochester.edu]
- 9. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. welch-us.com [welch-us.com]
- 13. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Side reactions and byproduct formation in isothiazole synthesis
Welcome to the Technical Support Center for Isothiazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of isothiazole-containing molecules. As a senior application scientist, I have compiled this resource to address common challenges, particularly focusing on side reactions and byproduct formation that can impede your research. This guide provides in-depth, field-tested insights to help you troubleshoot and optimize your synthetic protocols.
Troubleshooting Guide: Common Issues in Isothiazole Synthesis
This section addresses specific problems you might encounter during your experiments, offering explanations for their root causes and providing actionable solutions.
Question 1: I am attempting to synthesize a 5-aminoisothiazole from an enamine and an isothiocyanate, but I am observing a low yield and a complex mixture of products. What could be the issue?
Answer:
This is a classic and versatile method for constructing the isothiazole ring. However, several factors can lead to low yields and the formation of unwanted byproducts. The primary challenge often lies in controlling the reactivity of the intermediates and preventing side reactions.
Underlying Causality:
The reaction proceeds through the formation of a thiourea intermediate, which then undergoes oxidative cyclization. The key to a successful synthesis is ensuring that the cyclization is efficient and that side reactions of the thiourea or the final isothiazole product are minimized.
Potential Side Reactions and Byproducts:
-
Ring-Opening of the Isothiazole Product: Isothiazolium salts, which can form under acidic workup conditions, are susceptible to nucleophilic attack, especially by primary amines. This can lead to the ring-opening of your desired isothiazole product, forming 3-aminoalk-2-ene-1-thiones as byproducts.[1]
-
Unreacted Starting Materials: Inefficient oxidative cyclization can leave you with significant amounts of the intermediate thiourea. This could be due to an insufficient amount of the oxidizing agent or suboptimal reaction conditions.
-
Formation of Thiazoles: Depending on the specific substrates and reaction conditions, rearrangement to the more common thiazole isomer can sometimes occur.[2]
-
Byproducts from the Oxidizing Agent: The choice of oxidizing agent (e.g., iodine, bromine) can also lead to halogenated byproducts if not used in stoichiometric amounts or if the reaction is not carefully controlled.
Troubleshooting and Optimization Protocol:
-
Choice of Oxidizing Agent: Iodine in the presence of a base like pyridine is a common and effective choice for the oxidative cyclization step.[1] Ensure you are using the correct stoichiometry.
-
Reaction Temperature: Run the reaction at room temperature or slightly elevated temperatures. Excessive heat can promote side reactions.
-
pH Control During Workup: During the workup, avoid strongly acidic conditions if possible. If an acidic wash is necessary, perform it quickly and at a low temperature to minimize the risk of ring-opening. Neutralizing the reaction mixture with a mild base like sodium bicarbonate is often recommended.[3]
-
Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes prevent oxidative degradation of starting materials and intermediates.
-
Purification Strategy: A complex product mixture may require careful purification. Column chromatography is often effective, but the choice of solvent system is crucial to separate the desired isothiazole from polar byproducts like the opened-ring thiones.[3]
Experimental Protocol: Synthesis of a 5-Aminoisothiazole
| Step | Procedure |
| 1 | Dissolve the enamine (1.0 eq) and isothiocyanate (1.0 eq) in a suitable solvent (e.g., chloroform). |
| 2 | Stir the mixture at room temperature for 1-2 hours to form the thiourea intermediate. |
| 3 | Add a solution of iodine (1.1 eq) in the same solvent dropwise to the reaction mixture. |
| 4 | Add pyridine (2.0 eq) and stir the reaction at room temperature, monitoring by TLC. |
| 5 | Upon completion, wash the reaction mixture with aqueous sodium thiosulfate to quench excess iodine, followed by a brine wash. |
| 6 | Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. |
| 7 | Purify the crude product by column chromatography on silica gel. |
Visualizing the Problem: Potential Reaction Pathways
References
Technical Support Center: Optimization of Hantzsch Thiazole Synthesis
Welcome to the technical support center for the Hantzsch thiazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this classic and powerful reaction. Here, we move beyond simple protocols to address the nuances of reaction optimization and troubleshoot common experimental challenges. Our goal is to empower you with the scientific rationale behind each step, ensuring reproducible and high-yielding syntheses.
The Hantzsch synthesis, first reported in 1887, is a cornerstone reaction for constructing the thiazole ring, a privileged scaffold in medicinal chemistry.[1][2][3] The reaction classically involves the condensation of an α-haloketone with a thioamide.[2] While robust, its success is highly dependent on carefully controlled reaction conditions. This guide provides solutions to specific problems you may encounter in your work.
Troubleshooting Guide: A Systematic Approach
This section addresses the most frequent issues encountered during the Hantzsch thiazole synthesis in a direct question-and-answer format.
Issue 1: Low to No Product Yield
Question: My reaction has resulted in a very low yield, or I have failed to isolate any of the desired thiazole product. What are the potential causes and how can I resolve this?
Answer: This is the most common issue, and it can stem from several factors, ranging from reagent quality to suboptimal reaction conditions or an inefficient work-up. A systematic approach is the key to diagnosis.
A. Reagent Quality and Stability
-
α-Haloketone Integrity: These reagents, particularly α-bromoketones, can be unstable and degrade over time, often turning yellow or brown. This degradation is a primary cause of low yields. Before starting, always assess the purity of your α-haloketone. If it appears discolored or has been stored for an extended period, consider purification by recrystallization or running it through a short plug of silica gel.
-
Thioamide Purity: The purity of the thioamide is equally critical. Contaminants can lead to unwanted side reactions.[4] If you suspect impurities, recrystallize the thioamide from a suitable solvent (e.g., ethanol) before use.
B. Reaction Conditions
-
Temperature: Temperature is a critical parameter. While some reactive substrates will proceed at room temperature, many Hantzsch syntheses require heating to overcome the activation energy for cyclization and dehydration.[5] If you are running the reaction at room temperature without success, try gentle heating to 40-60 °C. For less reactive starting materials, refluxing in a solvent like ethanol is often necessary.[6] Conversely, excessive heat can cause decomposition, so careful temperature control is vital.
-
Reaction Time: The reaction may simply not have proceeded to completion. It is essential to monitor the reaction's progress using an appropriate analytical technique, most commonly Thin Layer Chromatography (TLC).[7] If you observe significant amounts of starting material after the initially planned time, extend the reaction duration, continuing to monitor until the limiting reagent is consumed.
-
Solvent Choice: The solvent plays a profound role in reaction rate and yield. Polar protic solvents like ethanol and methanol are the most common and are often highly effective because they can solvate the ionic intermediates.[5][8] In some cases, a mixture of solvents, such as ethanol/water, can dramatically improve yields.[8] Modern, greener approaches have also demonstrated high yields under solvent-free conditions or with the use of ionic liquids.[9][10][11]
C. Work-up and Isolation Procedure
-
Product Precipitation: The thiazole product is often isolated by precipitation. This is typically achieved by pouring the cooled reaction mixture into a beaker of cold water or a dilute basic solution, such as 5% aqueous sodium carbonate or sodium bicarbonate.[6][7] The base neutralizes the hydrohalic acid (e.g., HBr) generated during the reaction, converting the potentially soluble thiazolium salt into the neutral, less soluble thiazole base, which then precipitates.[12]
-
Filtration and Washing: After precipitation, the solid product is collected by vacuum filtration. It is crucial to wash the filter cake thoroughly with deionized water to remove any inorganic salts, which could otherwise inflate your final mass and lead to an inaccurately high yield calculation.[12]
Issue 2: Multiple Spots on TLC / Formation of Side Products
Question: My post-reaction TLC plate shows multiple spots in addition to my desired product. What are these byproducts and how can I minimize their formation?
Answer: The presence of multiple spots indicates either an incomplete reaction or the formation of side products.
-
Unreacted Starting Materials: If the reaction is not complete, you will see spots corresponding to your α-haloketone and thioamide.[4] The solution is to optimize reaction time and/or temperature as described above.
-
Oxazole Formation: If your thioamide starting material is contaminated with the corresponding amide (an oxygen analog), you can form an oxazole byproduct through a competing reaction pathway.[4] Ensuring the purity of the thioamide is the best way to prevent this.
-
Isomeric Thiazoles: When using N-monosubstituted thioureas, there is a possibility of forming two different regioisomers. The reaction conditions, particularly the pH, can influence this selectivity. Reactions in neutral solvents almost exclusively yield the 2-(N-substituted amino)thiazoles. However, under strongly acidic conditions, the reaction can be driven towards the formation of 3-substituted 2-imino-2,3-dihydrothiazoles.[13][14] Careful control of pH is therefore essential for regioselectivity.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Hantzsch Thiazole Synthesis?
The reaction proceeds via a well-established pathway:
-
Nucleophilic Attack: The sulfur atom of the thioamide, being highly nucleophilic, attacks the electrophilic α-carbon of the haloketone in an SN2 reaction, displacing the halide.[7][15]
-
Intramolecular Cyclization: The nitrogen atom of the resulting intermediate attacks the carbonyl carbon to form a five-membered heterocyclic ring.[7]
-
Dehydration: The cyclic intermediate then undergoes dehydration (loss of a water molecule) to form the final aromatic thiazole ring. The formation of the stable aromatic ring is a strong thermodynamic driving force for the reaction.[12]
Caption: Fig 1. Simplified Hantzsch Thiazole Synthesis Mechanism.
Q2: Should I use a catalyst for my Hantzsch synthesis?
While the traditional Hantzsch synthesis often proceeds without a catalyst, modern variations frequently employ one to improve reaction rates, yields, and overall efficiency, especially for multi-component versions of the reaction.[5][8] Catalysts like silica-supported tungstosilisic acid have been shown to be highly effective, yielding products in the 79-90% range under mild conditions.[8][16] For simpler syntheses, a catalyst may not be necessary, but for challenging substrates or process optimization, it is a valuable tool to consider.
Q3: Can I use microwave irradiation for this synthesis?
Absolutely. Microwave-assisted synthesis is an excellent method for accelerating the Hantzsch reaction. It can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner product profiles compared to conventional heating.[17] Polar solvents like methanol and ethanol are particularly effective for microwave-assisted procedures.[14][17]
Q4: How do I choose the best solvent?
The ideal solvent depends on the specific substrates. A good starting point is always a polar protic solvent like ethanol. However, screening a few solvents is a key part of optimization. The table below summarizes findings from a study on a multi-component Hantzsch synthesis, illustrating the significant impact of solvent choice.
| Entry | Solvent | Temperature (°C) | Yield (%) |
| 1 | Water | Reflux | 50 |
| 2 | Methanol | Reflux | 65 |
| 3 | Ethanol | Reflux | 72 |
| 4 | 1-Butanol | Reflux | 60 |
| 5 | 2-Propanol | Reflux | 55 |
| 6 | Ethanol/Water (1:1) | 65 | 87 |
| Data synthesized from a study by Bakr et al.[8] |
As shown, a 1:1 mixture of ethanol and water provided the highest yield in this particular system, demonstrating the power of co-solvents.[8]
Optimization Workflow & Protocols
A logical workflow is crucial for efficient optimization. The following diagram outlines a decision-making process for troubleshooting a low-yielding reaction.
Caption: Fig 2. Troubleshooting Workflow for Hantzsch Synthesis.
Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole
This protocol is a standard, reliable procedure based on established methods.[7]
Materials:
-
2-Bromoacetophenone
-
Thiourea
-
Methanol (reagent grade)
-
5% Sodium Carbonate (Na₂CO₃) aqueous solution
-
Deionized water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer with heating plate
-
Reflux condenser
-
Büchner funnel and flask
-
Filter paper
Procedure:
-
In a 20 mL scintillation vial or round-bottom flask, combine 2-bromoacetophenone (5.0 mmol, 1.0 g) and thiourea (7.5 mmol, 0.57 g). Note: A slight excess of thiourea is often used.[12]
-
Add methanol (5 mL) and a magnetic stir bar.
-
Heat the mixture with stirring on a hot plate to a gentle reflux (approx. 65-70 °C).
-
Maintain the reaction at reflux for 30-60 minutes. Monitor the reaction's completion by TLC (e.g., using a 1:1 mixture of ethyl acetate/hexanes as the mobile phase).[7]
-
Once the reaction is complete (disappearance of 2-bromoacetophenone), remove the flask from the heat and allow it to cool to room temperature.
-
Pour the reaction mixture into a 100 mL beaker containing 20 mL of 5% aqueous sodium carbonate solution. Swirl to mix. A precipitate should form immediately.[7][12]
-
Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with several portions of cold deionized water to remove residual salts.
-
Allow the solid to air dry on the filter paper, then transfer it to a tared watch glass and dry to a constant weight, either in a desiccator or a vacuum oven at low temperature.
-
Characterize the final product by determining its mass (for yield calculation), melting point, and acquiring spectroscopic data (NMR, IR).[7]
References
- 1. ijarsct.co.in [ijarsct.co.in]
- 2. synarchive.com [synarchive.com]
- 3. archives.ijper.org [archives.ijper.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemhelpasap.com [chemhelpasap.com]
- 8. mdpi.com [mdpi.com]
- 9. Thiazole synthesis [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. scribd.com [scribd.com]
- 16. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
Stability issues of 3-Methyl-isothiazol-5-ylamine hydrobromide in solution
Introduction
Welcome to the technical support guide for 3-Methyl-isothiazol-5-ylamine hydrobromide (CAS No: 1208081-54-2). This document is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges encountered when working with this compound in solution. While specific stability data for this exact molecule is limited, its core isothiazole structure is shared with a well-studied class of compounds known as isothiazolinones.[1][2] The insights from this broader class inform the troubleshooting strategies and best practices outlined herein. This guide provides a framework of FAQs, troubleshooting protocols, and experimental workflows to ensure the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is showing a yellow/brown discoloration over time. What is the likely cause?
Discoloration is a common indicator of chemical degradation. For isothiazole-based compounds, this often points to the opening of the heterocyclic ring, leading to the formation of various degradation products.[1] The stability of the isothiazole ring is highly dependent on environmental factors. Several key stressors can initiate or accelerate this degradation process:
-
pH: The most critical factor. Isothiazolinones are known to be stable in acidic media but degrade rapidly in neutral to alkaline solutions (pH > 7).[1][3] The degradation rate increases significantly with rising pH.[3]
-
Presence of Nucleophiles: The sulfur atom in the isothiazole ring is electrophilic and susceptible to attack by nucleophiles (e.g., thiols, amines, sulfides, or even hydroxide ions in alkaline water). This nucleophilic attack is the primary mechanism for the ring-opening and subsequent degradation.[1]
-
Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including degradation. Storing solutions at room temperature or higher for extended periods can significantly reduce shelf-life.[1][4]
-
Light Exposure: Photodegradation can also be a contributing factor for some isothiazolinones, leading to isomerization, oxidation, and hydrolysis.[5]
Therefore, the discoloration you are observing is likely the result of one or more of these factors compromising the integrity of the this compound molecule.
Q2: I've observed a precipitate forming in my stock solution. What could be happening?
Precipitation can arise from several issues, often related to solubility and stability:
-
pH Shift and Solubility Change: this compound is a salt, making it more water-soluble than its free-base form. If the pH of your solution increases (e.g., through the use of a basic buffer or contamination), the amine salt can be deprotonated to its free base. The free base form (3-Methyl-isothiazol-5-ylamine) is likely less soluble in aqueous media, causing it to precipitate out of solution.
-
Degradation Products: As the compound degrades, the resulting products may have lower solubility in your chosen solvent system, leading to precipitation.
-
Solvent Issues: If using a solvent like DMSO, which is hygroscopic (absorbs moisture from the air), the absorbed water can reduce the solubility of the compound, causing it to crash out of solution.[6] This is a common issue for many organic compounds stored in DMSO.[6]
-
Concentration and Temperature: Storing a solution at a concentration near its saturation point at a lower temperature (e.g., refrigerating or freezing) can cause the compound to crystallize and precipitate.
To troubleshoot, first check the pH of your solution. If it has shifted, this is a likely cause. Also, ensure your solvent is anhydrous and that storage containers are sealed tightly to prevent moisture absorption.[7]
Q3: What are the optimal conditions for preparing and storing a stock solution to ensure maximum stability?
To maximize the shelf-life of your this compound solution, strict control over environmental conditions is crucial.[4][8] Based on the known chemistry of related compounds, we recommend the following:
-
Solvent/Buffer Selection: Use a high-purity, anhydrous solvent if preparing an organic stock. For aqueous solutions, prepare your stock in a slightly acidic buffer (e.g., pH 4-6). Avoid neutral or alkaline buffers (pH ≥ 7) entirely. [3]
-
Temperature: Store stock solutions at low temperatures, ideally at -20°C or -80°C, to significantly slow the rate of potential degradation.[6][7]
-
Light Protection: Store solutions in amber vials or wrap clear vials in aluminum foil to protect the compound from photolytic degradation.[4][9]
-
Aliquoting: Prepare single-use aliquots. This practice minimizes the number of freeze-thaw cycles and reduces the risk of contamination and moisture absorption each time the main stock is accessed.[6]
-
Inert Atmosphere: For long-term storage, consider overlaying the solution with an inert gas like argon or nitrogen before sealing the vial. This displaces oxygen and can prevent oxidative degradation.[4]
Q4: I suspect my compound has degraded. How can I analytically confirm this?
Visual inspection (color change, precipitation) is a good first indicator, but analytical confirmation is necessary. High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this purpose.[2][10][11]
A systematic approach would be:
-
Prepare a Fresh Standard: Prepare a new solution of this compound from solid material. This will serve as your control or reference.
-
Analyze Both Samples: Analyze both your suspect (aged) solution and the fresh standard by HPLC using the same method.
-
Compare Chromatograms:
-
Decreased Parent Peak: If the compound has degraded, the peak area of the main compound in the aged sample will be significantly smaller than in the fresh standard.[10]
-
Appearance of New Peaks: You will likely see new, smaller peaks in the chromatogram of the aged sample. These represent the degradation products.[10]
-
-
Mass Spectrometry (LC-MS): If you have access to a mass spectrometer coupled to your LC system, you can obtain mass-to-charge (m/z) data for the new peaks. This information is invaluable for proposing structures of the degradation products.
The workflow below illustrates the decision-making process for investigating suspected degradation.
Troubleshooting Workflows and Protocols
This section provides detailed methodologies for stability testing and proper solution handling.
Diagram 1: Troubleshooting Workflow for Suspected Degradation
Caption: A decision tree for confirming and investigating suspected compound degradation.
Protocol 1: Recommended Stock Solution Preparation and Storage
This protocol outlines the best practices for preparing a stable stock solution of this compound.
Materials:
-
This compound solid
-
High-purity, anhydrous solvent (e.g., DMSO) or a pre-prepared acidic buffer (e.g., 50 mM citrate buffer, pH 5.0)
-
Calibrated balance and appropriate weighing vessel
-
Volumetric flasks
-
Sterile, amber glass vials or clear vials with aluminum foil
-
Pipettes
-
Inert gas (Argon or Nitrogen), if available
Procedure:
-
Pre-calculation: Determine the required mass of the compound to achieve your target stock solution concentration.
-
Weighing: Accurately weigh the solid compound in a clean, dry vessel. Perform this step quickly to minimize moisture absorption from the atmosphere.
-
Dissolution: Add the weighed solid to a volumetric flask. Add approximately half the final volume of the chosen solvent (anhydrous DMSO or acidic buffer) and gently swirl to dissolve.
-
Final Volume: Once fully dissolved, add the solvent to the calibration mark on the volumetric flask. Cap and invert several times to ensure a homogenous solution.
-
Aliquoting: Immediately dispense the stock solution into small, single-use aliquots in your prepared amber vials. This is the most critical step for preserving long-term stability.[6]
-
Inert Gas Purge (Optional but Recommended): Gently blow a stream of inert gas over the surface of the solution in each aliquot vial for a few seconds before capping.
-
Sealing and Labeling: Tightly seal each vial. Label clearly with the compound name, concentration, solvent, preparation date, and your initials.
-
Storage: Place the labeled aliquots in a freezer at -20°C or -80°C for long-term storage.
Diagram 2: Recommended Stock Solution Workflow
Caption: Step-by-step workflow for preparing and storing stable stock solutions.
Protocol 2: Forced Degradation Study for Stability Assessment
A forced degradation (or stress testing) study is essential to understand the intrinsic stability of a compound and to develop a stability-indicating analytical method.[9][10] This protocol provides a framework for stressing a solution to identify potential degradation pathways.
Objective: To intentionally degrade the compound under various conditions (acidic, basic, oxidative, photolytic) and analyze the outcomes via HPLC.
Procedure:
-
Prepare a Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like a 50:50 mixture of acetonitrile and water.
-
Set Up Stress Conditions (in separate, labeled vials):
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M hydrochloric acid.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M sodium hydroxide. (Expect rapid degradation here).
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide.
-
Photolytic Degradation: Place an aliquot of the stock solution (in a clear vial) under a UV lamp or in direct sunlight. Prepare a "dark control" by wrapping an identical vial in aluminum foil and placing it next to the light-exposed sample.
-
Control: Keep an aliquot of the stock solution mixed with an equal volume of water at room temperature.
-
-
Incubation: Incubate the samples. For acid/base/oxidative conditions, start by incubating at room temperature for 24 hours. If no degradation is observed, the temperature can be increased (e.g., to 60°C).[10]
-
Sampling and Analysis:
-
At specified time points (e.g., 2, 8, 24 hours), withdraw a sample from each condition.
-
Neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively, before injection.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze all samples, including the control, by a validated HPLC method.
-
-
Data Analysis: Compare the chromatograms of the stressed samples to the control. Identify the conditions under which the compound is least stable (indicated by the largest decrease in the parent peak and the appearance of new peaks). This information is critical for defining appropriate handling and storage procedures.
Data Summary
Table 1: Key Factors Influencing the Stability of Isothiazole-Based Compounds in Solution
| Factor | Risk Level | Rationale & Mitigation Strategy |
| Alkaline pH (pH > 7) | High | Promotes rapid hydrolytic degradation via nucleophilic attack on the isothiazole ring.[1][3] Mitigation: Always use acidic buffers (pH 4-6) for aqueous solutions. |
| High Temperature | High | Accelerates the rate of all degradation pathways.[4] Mitigation: Store stock solutions at -20°C or -80°C. Minimize time spent at room temperature. |
| Presence of Nucleophiles | Moderate-High | Can directly attack and open the isothiazole ring.[1] Mitigation: Ensure all reagents and solvents are pure. Be aware of other components in your experimental media (e.g., thiol-containing reagents like DTT). |
| Light Exposure | Moderate | Can induce photolytic degradation.[5][9] Mitigation: Store solutions in amber vials or protect them from light. |
| Oxygen / Air Exposure | Low-Moderate | Can lead to slow oxidative degradation. Mitigation: Aliquot solutions to minimize headspace and repeated air exposure. Consider purging with inert gas for long-term storage. |
| Moisture (for organic stocks) | Moderate | Can cause precipitation of poorly soluble compounds from hygroscopic solvents like DMSO.[6][7] Mitigation: Use anhydrous solvents and store in tightly sealed containers with desiccants if necessary. |
Diagram 3: Plausible Degradation Pathway
Caption: Simplified pathway showing nucleophile-induced ring-opening of the isothiazole core.
References
- 1. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. recipp.ipp.pt [recipp.ipp.pt]
- 3. researchgate.net [researchgate.net]
- 4. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. diplomatacomercial.com [diplomatacomercial.com]
- 8. Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
Storage and handling guidelines for 3-Methyl-isothiazol-5-ylamine hydrobromide
Welcome to the technical support guide for 3-Methyl-isothiazol-5-ylamine hydrobromide (CAS: 1208081-54-2). This document provides in-depth storage and handling guidelines, troubleshooting advice, and frequently asked questions (FAQs) to support researchers, scientists, and drug development professionals in their experimental work. The information herein is curated to ensure scientific integrity and provide practical, field-proven insights.
Section 1: Product Information and Storage
Chemical and Physical Properties
This table summarizes the key properties of this compound.
| Property | Value | Source |
| CAS Number | 1208081-54-2 | |
| Molecular Formula | C₄H₆N₂S·HBr | |
| Molecular Weight | 195.08 g/mol | |
| Physical Form | Off-white solid | |
| Purity | Typically ≥95% |
Recommended Storage Conditions
Proper storage is critical to maintain the stability and integrity of this compound. While general storage at room temperature is sometimes indicated, for long-term stability and to mitigate potential degradation, more stringent conditions are recommended.
Short-Term Storage (≤ 3 months): Store at room temperature in a cool, dry place.[1] The container must be kept tightly sealed to prevent moisture absorption.
Long-Term Storage (> 3 months): For extended periods, it is advisable to store the compound at 2-8°C in a dark, dry, and sealed environment. This precaution is based on the general sensitivity of the isothiazolinone class to environmental factors.
Key Storage Considerations:
-
Moisture: This compound is a hydrobromide salt and may be hygroscopic. Absorb moisture can impact its stability and reactivity. Always handle in a dry environment and ensure the container is tightly sealed after use.
-
Light: While specific data on photosensitivity is limited, it is good practice to store the compound in an opaque or amber vial to protect it from light, which can be a source of energy for chemical degradation.
-
Atmosphere: For optimal stability, especially for long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen). This is particularly relevant given the potential for oxidative degradation of the amine and sulfur-containing heterocycle.
Section 2: Handling and Safety
Personal Protective Equipment (PPE)
As a standard laboratory practice, appropriate PPE should be worn at all times when handling this compound.
-
Gloves: Nitrile rubber gloves are recommended.
-
Eye Protection: Safety goggles that can be tightly sealed are essential.
-
Lab Coat: A standard lab coat should be worn.
-
Respiratory Protection: If there is a risk of generating dust, use a respirator with a suitable particulate filter.
Hazard Summary
The following hazard statements are associated with the free base, 3-Methylisothiazol-5-amine, and should be considered for the hydrobromide salt as well:
-
H302: Harmful if swallowed.[2]
-
H312: Harmful in contact with skin.[2]
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H332: Harmful if inhaled.[2]
-
H335: May cause respiratory irritation.[2]
In case of exposure, follow standard first-aid measures and seek medical advice.
Section 3: Experimental Workflow and Troubleshooting
The following diagram illustrates a typical workflow for using this compound in a chemical reaction and highlights key considerations at each step.
Caption: Experimental workflow for using this compound.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My this compound has turned from off-white to a yellowish or brownish color. Is it still usable?
A: A change in color often indicates degradation. The isothiazole ring system can be susceptible to decomposition. While a slight change in color may not significantly impact the outcome of some reactions, it is advisable to use a fresh, off-white batch for critical experiments, especially in drug development where purity is paramount. If you must use the discolored material, consider purifying it first, for example, by recrystallization.
Q2: I am having trouble dissolving the compound. What solvents do you recommend?
A: As a hydrobromide salt, this compound is expected to have good solubility in polar protic solvents such as water, methanol, and ethanol. For reactions requiring anhydrous conditions, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are likely to be effective. It is always recommended to perform a small-scale solubility test before proceeding with your main experiment.
Q3: My reaction is not proceeding as expected, or I am seeing multiple byproducts. What could be the issue?
A: The stability of the isothiazolinone ring is highly dependent on the reaction conditions.[3]
-
pH: The isothiazolinone ring is known to be unstable and can undergo degradation in alkaline (high pH) conditions.[3][4] If your reaction involves a strong base, it could be decomposing your starting material. Consider using a milder, non-nucleophilic base or adding the base at a low temperature. The compound is generally more stable in acidic media.[3][4]
-
Nucleophiles: Isothiazolinones can be susceptible to nucleophilic attack, leading to ring-opening and degradation.[3] Be cautious when using strong nucleophiles in your reaction.
-
Metals: Certain metals, such as iron, can promote the degradation of isothiazolinones.[5][6] Ensure your reaction vessel and reagents are free from metal contaminants.
Q4: I am performing a reaction with this compound and need to use a base to deprotonate the amine. Which base should I choose?
A: The choice of base is critical. Since the compound is a hydrobromide salt, you will need at least one equivalent of a base to liberate the free amine.
-
Recommended: Use a non-nucleophilic organic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). These are generally compatible and will not promote the degradation of the isothiazole ring.
-
Use with Caution: Inorganic bases like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) can be used, but ensure they are finely powdered and the reaction is well-stirred to avoid localized high pH.
-
Avoid: Strong, nucleophilic bases such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) should be avoided as they can readily degrade the isothiazole ring.[3][4]
The following diagram illustrates the decision-making process for base selection.
References
- 1. asset.conrad.com [asset.conrad.com]
- 2. 3-Methylisothiazol-5-amine | C4H6N2S | CID 32307 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Iron dependent degradation of an isothiazolone biocide (5-chloro-2-methyl-4-isothiazolin-3-one) - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low yields in aminoisothiazole synthesis
Welcome to the technical support center for aminoisothiazole synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in their synthetic routes. As a Senior Application Scientist, my goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you to troubleshoot effectively. This document moves from foundational issues to reaction-specific complexities, offering field-proven insights to maximize your yield and purity.
Section 1: Foundational Issues & General Troubleshooting
Low yields often stem from fundamental experimental parameters that are overlooked. Before delving into complex mechanistic problems, it's crucial to validate your foundational setup.
Question: My reaction has failed completely or is giving a very low yield (<10%). Where should I start my troubleshooting process?
Answer: A complete or near-complete failure typically points to a fundamental issue with one of the "big three": reagents, stoichiometry, or reaction conditions. A systematic approach is essential.
-
Reagent Quality and Stability:
-
Purity of Starting Materials: Impurities in starting materials, such as the α-haloketone or thiourea in a Hantzsch-type synthesis, can inhibit the reaction or promote side pathways.[1][2] Always use reagents of known purity and consider re-purifying or re-analyzing older batches.
-
Stability of Intermediates: If your synthesis involves generating an intermediate in situ (e.g., α-bromination of a ketone), confirm that this step is proceeding as expected.[3][4] An unstable intermediate may decompose before it can react.
-
Solvent Purity: Ensure your solvent is anhydrous if the reaction is moisture-sensitive. Some syntheses require an inert atmosphere (e.g., nitrogen or argon) to prevent degradation of reagents or intermediates.[2]
-
-
Stoichiometry:
-
Incorrect Molar Ratios: Double-check your calculations for the molar ratios of all reactants and catalysts. An incorrect excess or deficit of a key reagent is a common source of failure.[2]
-
Weighing/Measuring Errors: Trivial as it sounds, inaccuracies in measuring reagents can doom a reaction. Ensure balances are calibrated and volumetric glassware is used correctly.
-
-
Reaction Conditions:
-
Temperature: Many aminoisothiazole syntheses are temperature-sensitive. A temperature that is too low may result in no reaction, while a temperature that is too high can cause decomposition of reactants or products and lead to side reactions.[2] Consider running small-scale trials at different temperatures to find the optimum.
-
Reaction Time: Monitor your reaction's progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions stopped too early or left for too long can both result in low yields of the desired product.[2]
-
Here is a logical workflow for troubleshooting these foundational issues:
Caption: Initial troubleshooting workflow for catastrophic yield failure.
Section 2: Synthesis-Specific Problems (Hantzsch & Gewald Pathways)
Once foundational issues are ruled out, troubleshooting must focus on the specific reaction pathway. The Hantzsch synthesis for 2-aminoisothiazoles and the Gewald reaction for the related 2-aminothiophenes are common but have distinct failure modes.
Question: I'm performing a Hantzsch-type synthesis of a 2-aminothiazole, but my yield is poor and I see multiple spots on TLC. What are the likely side reactions?
Answer: The Hantzsch synthesis, which involves the condensation of an α-haloketone with a thiourea, is robust but prone to side reactions if not properly controlled.[1][5] The primary cause of multiple products is often related to the reactivity of the α-haloketone intermediate and the reaction conditions.
Common Side Products and Causes:
| Side Product/Issue | Probable Cause | Suggested Solution |
| Over-alkylation/Disubstitution | The newly formed 2-aminothiazole is nucleophilic and can react with another molecule of the α-haloketone. | Use a slight excess (1.05-1.1 equivalents) of the thiourea component to ensure all the α-haloketone is consumed in the primary cyclization. |
| Formation of an Imidazole | If ammonia or a primary amine is present as an impurity or from decomposition, it can compete with thiourea, leading to imidazole byproducts. | Ensure the purity of your thiourea and solvent. If using a substituted thiourea, ensure it is stable under the reaction conditions. |
| Hydrolysis of α-haloketone | Presence of water in the reaction can hydrolyze the α-haloketone back to the ketone, which is unreactive. | Use anhydrous solvents and consider running the reaction under an inert atmosphere, especially if it is heated for a prolonged period.[2] |
| Self-condensation of Ketone | Under strongly basic or acidic conditions, the starting ketone (if generated in situ) can undergo self-condensation. | Optimize the pH. Many Hantzsch variations benefit from mildly basic or even neutral conditions. Some protocols use a non-nucleophilic base like DIPEA.[6] |
The mechanism below illustrates the desired pathway versus a common over-alkylation side reaction.
Caption: Hantzsch synthesis: desired pathway vs. side reaction.
Question: My Gewald reaction to form a 2-aminothiophene (a common isothiazole precursor scaffold) is giving a significant amount of a high-molecular-weight byproduct, reducing my yield. What is happening?
Answer: This is a classic issue in the Gewald aminothiophene synthesis. The byproduct you are likely observing is a dimer of the α,β-unsaturated nitrile intermediate.[7] The Gewald reaction is a multi-component reaction involving a carbonyl compound, an active methylene nitrile, and elemental sulfur in the presence of a base.[8][9] The reaction hinges on the successful addition of sulfur to the Knoevenagel-Cope condensation product.
Mechanism of Dimerization: If the sulfur addition step is slow or inefficient, the α,β-unsaturated nitrile intermediate (let's call it 9 ) can undergo a base-catalyzed Michael addition with another molecule of itself. This is followed by an intramolecular Thorpe-Ziegler cyclization to form a six-membered cyclohexadiene dimer (14 ), which is often isolated instead of the desired thiophene.[7][10]
Caption: Competing pathways in the Gewald reaction.
How to Favor Thiophene Formation:
-
Base Selection: The choice of base is critical. A weaker base like morpholine or diethylamine is often preferred over stronger bases like piperidine or triethylamine, as it can favor the sulfur addition over dimerization.
-
Temperature Control: Running the reaction at a moderate temperature (e.g., 40-60 °C) often provides the best balance. High temperatures can accelerate the dimerization side reaction.
-
Order of Addition: Adding the sulfur early in the reaction, sometimes even pre-mixing it with the nitrile and base before adding the ketone, can help ensure the sulfur adduct is formed rapidly.
Section 3: Work-up and Purification Challenges
A successful reaction can still result in a low isolated yield if the work-up and purification are not optimized. Aminoisothiazoles can be tricky to isolate due to their polarity and basicity.
Question: My crude reaction mixture shows good conversion to the product by LC-MS, but I lose most of it during aqueous work-up and purification. How can I improve my isolated yield?
Answer: This is a common and frustrating problem. The loss of product during isolation is typically due to issues with solubility, stability, or purification technique.
Protocol: Optimized Work-up for Aminoisothiazoles
-
Solvent Removal: After the reaction is complete, remove the reaction solvent under reduced pressure. Avoid excessively high temperatures on the rotary evaporator, which can decompose the product.
-
Aqueous Work-up (The Critical Step):
-
Problem: Many aminoisothiazoles have some water solubility, especially if they are protonated by acidic byproducts. Washing with acidic water (e.g., dilute HCl) will certainly lead to loss of product into the aqueous layer.
-
Solution: Instead of an acid wash, perform a basic wash. Dissolve the crude residue in an immiscible organic solvent (e.g., ethyl acetate, dichloromethane). Wash this solution with a saturated sodium bicarbonate (NaHCO₃) solution. This neutralizes acidic byproducts and ensures your aminoisothiazole is in its free-base form, which is less water-soluble. Follow with a brine wash to remove residual water.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification:
-
Crystallization: If your product is a solid, attempt crystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes). This is often the most effective way to get high-purity material.
-
Column Chromatography: If crystallization fails, column chromatography is the next step.[1]
-
Stationary Phase: Use silica gel. However, the amino group on your product is basic and can streak badly on acidic silica.
-
Mobile Phase: To prevent streaking, add a small amount of a basic modifier to your eluent. A common choice is to add 0.5-1% triethylamine (Et₃N) to your ethyl acetate/hexanes or dichloromethane/methanol solvent system. This deactivates the acidic sites on the silica gel, leading to much sharper peaks and better recovery.
-
-
Section 4: FAQs
Q1: Can I use microwave irradiation to improve my yields? A1: Yes, microwave-assisted synthesis has been shown to be highly effective for many aminoisothiazole preparations, often dramatically reducing reaction times and improving yields.[2][8] It is particularly useful for overcoming activation energy barriers in sluggish reactions.
Q2: My 2-aminothiazole product seems to be degrading in the DMSO stock solution for my biological assays. Is this common? A2: Yes, this is a known issue. 2-aminothiazoles can be unstable in DMSO, undergoing oxidation, dimerization, or other transformations over time.[11] This is a critical consideration in drug development, as the degradation product may be responsible for the observed biological activity. It is recommended to prepare fresh solutions, store them at low temperatures (-20 °C or -80 °C), and re-analyze for purity before use.[11]
Q3: Are there greener synthetic methods available? A3: Absolutely. Many modern protocols focus on sustainability. This includes using water as a solvent, employing reusable solid-supported catalysts, or using solvent-free grinding methods.[2] These methods can not only be more environmentally friendly but can also simplify work-up and improve yields.
References
- 1. Synthesis of aminothiazoles: polymer-supported approaches - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00790F [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magn ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00758H [pubs.rsc.org]
- 5. Thiazole synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. quod.lib.umich.edu [quod.lib.umich.edu]
- 8. Gewald reaction - Wikipedia [en.wikipedia.org]
- 9. Gewald Reaction [organic-chemistry.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3-Methyl-isothiazol-5-ylamine Hydrobromide
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of 3-Methyl-isothiazol-5-ylamine hydrobromide. We will address common challenges, provide detailed troubleshooting protocols, and explain the rationale behind our recommended procedures to ensure you achieve the highest possible purity for your compound.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in my crude this compound sample?
Impurities can originate from various sources during synthesis, including unreacted starting materials, reagents, side-products, and product degradation.[1] While a specific impurity profile depends on the synthetic route, common contaminants in heterocyclic amine syntheses may include:
-
Unreacted Starting Materials: Precursors used in the cyclization reaction.
-
Isomeric Impurities: Positional isomers formed during synthesis can be difficult to separate due to similar physicochemical properties.[2]
-
Over-reacted Products: Such as di-halogenated species if a halogenation step is involved.[3]
-
Solvent Residues: Residual solvents from the reaction or initial workup.
-
Reagents: Excess reagents or their by-products.
A preliminary analysis by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to identify the number and relative abundance of these impurities before selecting a purification strategy.
Q2: Which purification method is best for this compound?
The optimal method depends on the nature of the impurities, the scale of your purification, and the required final purity.
-
Recrystallization: Ideal for removing small amounts of impurities from the hydrobromide salt form, especially if the impurities have different solubility profiles. It is often the most efficient method for achieving high purity on a large scale.
-
Column Chromatography: Best suited for separating the free base form of the amine from non-polar or closely related impurities that cannot be removed by extraction or recrystallization.[4] Direct chromatography of the hydrobromide salt on standard silica gel is generally not recommended due to its high polarity and potential for strong, irreversible binding.
-
Acid-Base Extraction: A powerful technique to separate the basic amine from neutral or acidic impurities. This involves converting the hydrobromide salt to the free base, extracting it into an organic solvent, washing away water-soluble impurities, and then re-forming the salt if desired.
The following workflow can help guide your decision:
Caption: Purification strategy selection workflow.
Q3: How can I assess the purity of my final product?
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and reliable method for assessing the purity of isothiazole derivatives.[2]
Starting HPLC Conditions: A typical starting point for method development is outlined below. Optimization will likely be required based on the specific impurities present.[2][5]
| Parameter | Recommended Condition | Rationale |
| Column | C18, 5 µm, 4.6 x 250 mm | Standard reversed-phase column suitable for moderately polar heterocyclic compounds. |
| Mobile Phase A | Water + 0.1% Formic Acid | The acid modifier improves peak shape for amines by suppressing silanol interactions. |
| Mobile Phase B | Acetonitrile or Methanol + 0.1% Formic Acid | Common organic solvents for reversed-phase chromatography. |
| Gradient | 5% to 95% B over 20 minutes | A broad gradient is effective for initial screening of unknown impurities. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Detection | UV at 254 nm (or λmax) | Isothiazoles typically have a UV chromophore. Determine the λmax for your compound for optimal sensitivity.[2] |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times.[2] |
Troubleshooting Guides & Protocols
Recrystallization Troubleshooting
Recrystallization is a powerful technique but can present challenges. It relies on the principle that the compound of interest is highly soluble in a hot solvent but poorly soluble in the same solvent when cold, while impurities remain soluble at all temperatures.[6]
Issue: The compound "oils out" instead of forming crystals.
-
Cause: The boiling point of the solvent is higher than the melting point of your compound, or the solution is supersaturated.
-
Solution 1 (Reduce Saturation): Add a small amount of hot solvent to the oiled-out mixture until the oil redissolves completely. Then, allow it to cool much more slowly. A slower cooling rate (e.g., leaving the flask in a warm water bath that gradually cools) encourages proper crystal lattice formation.
-
Solution 2 (Change Solvent): Switch to a lower-boiling point solvent system in which the compound has appropriate solubility characteristics.
Issue: No crystals form upon cooling.
-
Cause: The solution is not sufficiently saturated, or crystallization requires nucleation.
-
Solution 1 (Induce Crystallization): Try scratching the inside of the flask with a glass rod at the meniscus. The small glass particles scraped off can act as nucleation sites.
-
Solution 2 (Seeding): If you have a small crystal of pure product, add it to the cooled solution to act as a seed crystal.
-
Solution 3 (Increase Concentration): If the compound is too soluble, carefully evaporate some of the solvent and attempt to cool again.
-
Solution 4 (Use an Anti-Solvent): Add a "poor" solvent (one in which your compound is insoluble) dropwise to the cooled solution until it becomes slightly cloudy (the cloud point), then add a drop of the "good" solvent to clarify. Allow this mixture to stand.
Issue: Low recovery of the crystalline product.
-
Cause: Too much solvent was used initially, or the compound has significant solubility even in the cold solvent.[6]
-
Solution 1 (Minimize Solvent): Always use the minimum amount of hot solvent required to fully dissolve the crude product.[6]
-
Solution 2 (Maximize Precipitation): Ensure the solution is thoroughly cooled. Placing the flask in an ice bath after it has reached room temperature can significantly increase the yield.[6]
-
Solution 3 (Second Crop): After filtering the first crop of crystals, reduce the volume of the mother liquor by about half through evaporation. Cooling this concentrated solution may yield a second, though likely less pure, crop of crystals.
Protocol: Recrystallization of 3-Methyl-isothiazol-5-ylamine HBr
-
Solvent Screening: Test the solubility of your crude product in various solvents (e.g., isopropanol, ethanol, methanol, water, or mixtures) on a small scale to find a suitable system. An ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude hydrobromide salt in an Erlenmeyer flask. Add the chosen solvent portion-wise, heating the mixture to a gentle boil with stirring, until the solid is just dissolved. Do not add a large excess of solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, transfer the flask to an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.
-
Drying: Dry the crystals under vacuum to a constant weight.
-
Analysis: Confirm the purity of the recrystallized product using HPLC and check its identity via NMR or MS.
Column Chromatography Troubleshooting
Chromatography of amines on standard silica gel is notoriously difficult because the basic amine can interact strongly with acidic silanol groups on the silica surface, leading to poor separation and tailing peaks.[4] This is best performed on the free base.
Caption: Troubleshooting guide for amine column chromatography.
Protocol: Flash Chromatography of 3-Methyl-isothiazol-5-ylamine (Free Base)
-
Conversion to Free Base: Dissolve the hydrobromide salt in water and adjust the pH to >9 with a suitable base (e.g., 1M NaOH or NaHCO₃ solution). Extract the aqueous layer three times with an organic solvent like dichloromethane (DCM) or ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude free base.
-
TLC Analysis: Develop a suitable mobile phase using Thin Layer Chromatography (TLC). A good system will give your product an Rf value of ~0.3. Start with a non-polar solvent like hexane/ethyl acetate and gradually increase the polarity. Crucially, add 0.5-1% triethylamine (TEA) to the mobile phase to prevent peak tailing.[4]
-
Column Packing: Pack a flash chromatography column with silica gel using your chosen mobile phase (including TEA).
-
Sample Loading: Dissolve the crude free base in a minimum amount of DCM or the mobile phase. Alternatively, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and dry-load the powder onto the top of the packed column.
-
Elution: Run the column, collecting fractions. Monitor the elution of your compound by TLC.
-
Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure. The presence of TEA may require co-evaporation with a solvent like toluene or purification via a short acid-base workup to remove it.
-
Purity Check: Analyze the final product by HPLC to confirm its purity.
Liquid-Liquid Extraction Troubleshooting
Issue: An emulsion forms between the aqueous and organic layers.
-
Cause: Vigorous shaking or the presence of surfactant-like impurities can lead to the formation of a stable emulsion at the interface of the two layers.[6]
-
Solution 1 (Gentle Inversion): Avoid vigorous shaking. Instead, gently invert the separatory funnel multiple times to mix the layers.
-
Solution 2 ("Salting Out"): Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength and polarity of the aqueous layer, which often helps to break the emulsion.[6]
-
Solution 3 (Filtration): Pass the entire mixture through a pad of Celite® or glass wool to disrupt the emulsion.
-
Solution 4 (Centrifugation): If available, centrifuging the mixture is a highly effective way to separate the layers.[6]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. US6376680B1 - Process for the preparation of 3-isothiazolone mixture and composition comprising the mixture - Google Patents [patents.google.com]
- 4. biotage.com [biotage.com]
- 5. CN103487523A - Quantitative determination method for methylisothiazolinone and chloro methyl isothiazolinone in water-based adhesive - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Senior Application Scientist's Comparative Guide to Isothiazole Synthesis
Introduction: The Enduring Significance of the Isothiazole Scaffold
To the dedicated researcher, scientist, and drug development professional, the isothiazole ring is more than a mere collection of atoms. It is a privileged scaffold, a cornerstone in the architecture of a multitude of biologically active molecules and functional materials.[1][2][3] Its unique electronic properties, arising from the juxtaposition of sulfur and nitrogen heteroatoms, impart a diverse range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The isothiazole core is found in numerous pharmaceuticals, underscoring the critical importance of efficient and versatile synthetic methodologies for its construction.
This guide provides a comparative analysis of prominent isothiazole synthesis methods, offering an in-depth look at their mechanisms, practical applications, and relative merits. As your Senior Application Scientist, my goal is to equip you with the knowledge to not only select the optimal synthetic route for your target molecule but also to understand the fundamental chemistry that underpins each transformation.
Core Synthetic Strategies: A Comparative Overview
The synthesis of the isothiazole ring can be broadly categorized into several key strategies. In this guide, we will focus on three widely employed and illustrative methods: the Rees Synthesis , the Singh Synthesis , and a modern, Solvent-Free Synthesis from β-Enaminones . Each of these approaches offers distinct advantages in terms of starting material availability, substrate scope, and reaction conditions.
At a Glance: Comparative Analysis of Key Isothiazole Synthesis Methods
| Synthesis Method | Key Reactants | Typical Reaction Conditions | Yield Range (%) | Key Advantages | Key Disadvantages |
| Rees Synthesis | Enamine, 4,5-dichloro-1,2,3-dithiazolium chloride | Room temperature, Dichloromethane (DCM) | 78-85% | High yield, mild reaction conditions, good for specific substitution patterns. | Requires a specialized dithiazolium reagent, may have a limited substrate scope. |
| Singh Synthesis | β-Ketodithioester, Ammonium acetate | Reflux in Ethanol | 72-92% | One-pot procedure, operational simplicity, good to excellent yields, suitable for library synthesis.[1] | Requires the synthesis of β-ketodithioesters, reflux conditions may not be suitable for all substrates. |
| Solvent-Free Synthesis | β-Enaminone, Ammonium thiocyanate | Neat (solvent-free), 120 °C | 82-95% | Environmentally friendly, high yields, rapid reaction times, suitable for large-scale production.[4][5] | High temperature may not be suitable for thermally sensitive substrates. |
In-Depth Analysis of Synthetic Methodologies
The Rees Synthesis: A Classic Approach from Enamines
The Rees synthesis provides a direct and efficient route to highly functionalized isothiazoles.[5] This method is particularly valuable for its mild reaction conditions and high yields.
The reaction proceeds through the nucleophilic attack of an enamine on the electrophilic 4,5-dichloro-1,2,3-dithiazolium chloride, followed by a cascade of ring-opening and ring-closing events to furnish the isothiazole ring.
Caption: Workflow of the Rees Isothiazole Synthesis.
Mechanistic Insights: The driving force for this reaction is the formation of the stable aromatic isothiazole ring. The electron-rich enamine readily attacks the electron-deficient dithiazolium salt, initiating the reaction cascade. The subsequent elimination of sulfur monochloride and cyclization are facile processes under the mild reaction conditions.
This protocol is a representative example of the Rees synthesis.
Materials:
-
Methyl 3-aminocrotonate
-
4,5-dichloro-1,2,3-dithiazolium chloride
-
Dichloromethane (DCM), anhydrous
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve methyl 3-aminocrotonate (1.0 eq) in anhydrous DCM.
-
To this solution, add 4,5-dichloro-1,2,3-dithiazolium chloride (1.0 eq) portion-wise with stirring at room temperature.
-
Continue stirring the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired isothiazole.
The Singh Synthesis: A Convenient One-Pot Annulation
The Singh synthesis offers a highly practical and operationally simple one-pot method for the preparation of 3,5-disubstituted isothiazoles from readily available β-ketodithioesters and ammonium acetate.[1][6]
This [4+1] annulation proceeds via a sequential imine formation, cyclization, and aerial oxidation cascade.
Caption: Workflow of the Singh Isothiazole Synthesis.
Mechanistic Insights: The reaction is initiated by the condensation of the β-ketodithioester with ammonia (from ammonium acetate) to form an enamine intermediate. This is followed by an intramolecular cyclization where the nitrogen attacks one of the thiocarbonyl groups. The final step is an aerial oxidation of the resulting dihydroisothiazole to afford the aromatic isothiazole product. The use of ammonium acetate as both a nitrogen source and a mild acid catalyst is a key feature of this methodology.
Materials:
-
β-Ketodithioester
-
Ammonium acetate
-
Ethanol
Procedure:
-
To a solution of the β-ketodithioester (1.0 eq) in ethanol, add ammonium acetate (2.0-3.0 eq).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3,5-disubstituted isothiazole.
Solvent-Free Synthesis from β-Enaminones: A Green Chemistry Approach
In response to the growing demand for environmentally benign synthetic methods, a solvent-free approach for the synthesis of isothiazoles from β-enaminones and ammonium thiocyanate has been developed.[4][5][7] This method is characterized by its high yields, rapid reaction times, and operational simplicity.
This neat synthesis likely proceeds through the formation of a thiourea-like intermediate, followed by cyclization and elimination.
Caption: Workflow of the Solvent-Free Isothiazole Synthesis.
Mechanistic Insights: Under thermal conditions, the β-enaminone reacts with ammonium thiocyanate. It is proposed that the thiocyanate ion acts as a sulfur source and the ammonium ion provides the nitrogen. An initial Michael addition of the thiocyanate to the enaminone, followed by cyclization and elimination of water and other small molecules, leads to the formation of the isothiazole ring. The absence of a solvent simplifies the workup and reduces waste.
Materials:
-
β-Enaminone
-
Ammonium thiocyanate
Procedure:
-
In a reaction vessel, thoroughly mix the β-enaminone (1.0 eq) and ammonium thiocyanate (1.5-2.0 eq).
-
Heat the mixture at 120 °C for the specified time (typically 15-30 minutes), monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Add water to the solidified mass and stir to dissolve the inorganic byproducts.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired isothiazole.
Related Classical Syntheses of Sulfur-Nitrogen Heterocycles
While not direct methods for isothiazole synthesis, the Hurd-Mori and Gewald reactions are cornerstone methodologies in the synthesis of related sulfur-nitrogen heterocycles and are valuable for any chemist working in this area.
The Hurd-Mori Reaction: A Gateway to 1,2,3-Thiadiazoles
The Hurd-Mori reaction is a classical method for the synthesis of 1,2,3-thiadiazoles from hydrazones and thionyl chloride.[8][9][10] It is important to note that this reaction yields a different regioisomer of the thiadiazole ring system compared to isothiazoles (1,2-thiazoles).
The reaction proceeds by the reaction of an activated hydrazone (typically an N-acyl or N-tosyl hydrazone) with thionyl chloride, leading to an electrophilic cyclization to form the 1,2,3-thiadiazole ring.[11][12]
The Gewald Reaction: A Versatile Route to 2-Aminothiophenes
The Gewald reaction is a multicomponent reaction that provides access to highly substituted 2-aminothiophenes .[13][14][15][16] This powerful reaction involves the condensation of a ketone or aldehyde with an active methylene nitrile in the presence of elemental sulfur and a base. While it does not produce isothiazoles, its utility in constructing sulfur-containing heterocycles from simple precursors is noteworthy.
The mechanism involves an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization to form the thiophene ring.[15][17]
Conclusion: Selecting the Optimal Synthetic Pathway
The choice of a synthetic route for a target isothiazole is a critical decision that depends on several factors, including the desired substitution pattern, the availability of starting materials, scalability, and environmental considerations.
-
The Rees Synthesis is an excellent choice for accessing specific, highly functionalized isothiazoles under mild conditions.
-
The Singh Synthesis offers unparalleled operational simplicity and is well-suited for the rapid generation of libraries of 3,5-disubstituted isothiazoles.[1][6]
-
The Solvent-Free Synthesis from β-Enaminones represents a green and efficient alternative, particularly for large-scale production where waste minimization is a priority.[4][5]
By understanding the nuances of each of these methods, the modern medicinal and materials chemist is well-equipped to navigate the synthetic landscape and efficiently construct novel isothiazole-containing molecules with desired properties.
References
- 1. Isothiazole synthesis [organic-chemistry.org]
- 2. thieme-connect.com [thieme-connect.com]
- 3. op.niscpr.res.in [op.niscpr.res.in]
- 4. Neat synthesis of isothiazole compounds, and studies on their synthetic applications and photophysical properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Efficient PPA-SiO2-catalyzed Synthesis of β-enaminones Under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]
- 9. wikiwand.com [wikiwand.com]
- 10. Synthesis of Pyrrolo[2,3-d][1,2,3]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N‑Protecting Group on the Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Gewald reaction - Wikipedia [en.wikipedia.org]
- 14. arkat-usa.org [arkat-usa.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Gewald Reaction [organic-chemistry.org]
- 17. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Isothiazole Synthesis: The Rees vs. Singh Approach
For Researchers, Scientists, and Drug Development Professionals
The isothiazole nucleus is a privileged scaffold in medicinal chemistry and materials science, renowned for its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] The efficient construction of this heterocyclic system is, therefore, a topic of significant interest. Among the myriad of synthetic routes, the Rees and Singh syntheses have emerged as prominent methods for the preparation of substituted isothiazoles. This guide provides an in-depth, objective comparison of these two key synthetic strategies, supported by experimental data, to aid researchers in selecting the optimal method for their specific applications.
At a Glance: Key Performance Indicators
| Feature | Rees Synthesis | Singh Synthesis |
| Key Reactants | Enamine, 4,5-dichloro-1,2,3-dithiazolium chloride | β-Ketodithioester, Ammonium acetate |
| Reaction Conditions | Room temperature, Dichloromethane (DCM) | Reflux in Ethanol |
| Typical Yields | 78-85%[2] | 72-92%[2] |
| Key Advantages | High yields, Mild reaction conditions[2] | One-pot procedure, Operational simplicity, Good to excellent yields[2] |
| Primary Bond Formations | C-S and C-N bond formation via electrophilic attack and cyclization | Sequential imine formation, cyclization, and aerial oxidation[3] |
The Rees Synthesis: A High-Yielding Route Under Mild Conditions
First reported by Clarke, Emayan, and Rees, this method provides a direct pathway to substituted isothiazoles from primary enamines.[4] A notable example is the reaction of methyl 3-aminocrotonate with 4,5-dichloro-1,2,3-dithiazolium chloride (Appel's salt).[4][5] This synthesis is distinguished by its operational simplicity and the mild conditions under which it proceeds, typically at room temperature.[2]
Mechanistic Insights
The reaction is initiated by the nucleophilic attack of the enamine on the electrophilic sulfur of the dithiazolium salt. This is followed by a cascade of ring-opening and recyclization steps, ultimately leading to the formation of the isothiazole ring with the extrusion of sulfur and hydrogen chloride. The use of a pre-formed, highly electrophilic reagent like Appel's salt is a key driver for the high efficiency of this reaction under mild conditions.
Caption: Mechanistic workflow of the Rees isothiazole synthesis.
Expertise in Practice: Causality Behind Experimental Choices
The choice of dichloromethane (DCM) as a solvent is strategic; its inert nature prevents interference with the reactive intermediates, and its volatility simplifies product isolation.[2] The reaction is typically run at room temperature, which is a significant advantage as it avoids the thermal degradation of sensitive functional groups that may be present on the enamine substrate. The high yields are a direct consequence of the highly electrophilic nature of the dithiazolium salt, which drives the reaction to completion.[5]
The Singh Synthesis: A One-Pot, Operationally Simple Approach
Developed by the research group of Maya Shankar Singh, this method offers a highly efficient and user-friendly one-pot synthesis of 3,5-disubstituted isothiazoles.[3] The reaction utilizes readily available β-ketodithioesters or β-ketothioamides and ammonium acetate as the nitrogen source.[3] This approach is particularly advantageous for its operational simplicity and its suitability for generating libraries of compounds.[2]
Mechanistic Insights
The Singh synthesis proceeds through a carbon-economic [4+1] annulation strategy. The reaction is initiated by the formation of an enamine intermediate from the β-ketodithioester and ammonium acetate. This is followed by an intramolecular cyclization and subsequent aerial oxidation to afford the aromatic isothiazole ring. The one-pot nature of this reaction, where sequential C-N and S-N bonds are formed, contributes to its efficiency and appeal.[3]
Caption: Mechanistic workflow of the Singh one-pot isothiazole synthesis.
Expertise in Practice: Causality Behind Experimental Choices
The use of ethanol as a solvent is beneficial as it is a polar protic solvent that can facilitate the initial enamine formation and is also relatively environmentally benign.[3] Refluxing conditions are necessary to provide the activation energy for the cyclization and subsequent oxidation steps. Ammonium acetate serves as an inexpensive and readily available source of ammonia for the crucial imine formation. The reliance on aerial oxidation for the final aromatization step is a key feature that enhances the operational simplicity and green credentials of this method, avoiding the need for external oxidizing agents.[3]
Comparative Analysis and Recommendations
The choice between the Rees and Singh syntheses will largely depend on the specific goals of the researcher.
-
For the synthesis of isothiazoles with specific substitution patterns under very mild conditions, the Rees synthesis is a reliable and high-yielding option. [2] Its primary limitation lies in the requirement for the 4,5-dichloro-1,2,3-dithiazolium chloride reagent, which may not be as readily available as the starting materials for the Singh synthesis.
-
For the rapid generation of a library of 3,5-disubstituted isothiazoles with high operational simplicity, the Singh synthesis is highly advantageous. [2] Its one-pot nature and use of common laboratory reagents make it an attractive choice for medicinal chemistry campaigns and exploratory synthesis. However, the need for reflux conditions may not be suitable for thermally sensitive substrates.
Detailed Experimental Protocols
Rees Synthesis of Methyl 5-cyano-3-methylisothiazole-4-carboxylate
To a solution of methyl 3-aminocrotonate (1.15 g, 10 mmol) in dichloromethane (DCM, 20 mL), 4,5-dichloro-1,2,3-dithiazolium chloride (2.08 g, 10 mmol) is added portion-wise with stirring at room temperature.[2] The reaction mixture is stirred for 2 hours. Following the reaction, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to yield the product. In a reported instance, this procedure afforded methyl 5-cyano-3-methylisothiazole-4-carboxylate in 78% yield.[2]
Singh Synthesis of 3,5-Disubstituted Isothiazoles
A mixture of the appropriate β-ketodithioester (1.0 mmol) and ammonium acetate (2.0 mmol) in ethanol (5 mL) is refluxed for the appropriate time as monitored by TLC.[3] After completion of the reaction, the solvent is evaporated under reduced pressure. The residue is then diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel to afford the desired 3,5-disubstituted isothiazole.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Metal- and Catalyst-Free, Formal [4 + 1] Annulation via Tandem C=O/C=S Functionalization: One-Pot Access to 3,5-Disubstituted/Annulated Isothiazoles [organic-chemistry.org]
- 4. Isothiazole synthesis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Solvent-Free Isothiazole Synthesis: A Green Chemistry Approach
For Researchers, Scientists, and Drug Development Professionals
The isothiazole nucleus is a cornerstone in medicinal chemistry and materials science, forming the structural backbone of numerous pharmaceuticals, agrochemicals, and functional materials.[1] Traditionally, the synthesis of this vital heterocyclic scaffold has been reliant on methods that utilize volatile and often hazardous organic solvents.[2] This guide provides an in-depth comparison of conventional solvent-based synthesis with modern, solvent-free alternatives, offering a compelling case for the adoption of greener, more efficient synthetic strategies.
The Limitations of Conventional Synthesis
Classical methods for isothiazole synthesis, while effective in generating the desired core structure, are frequently beset by drawbacks that are increasingly misaligned with the principles of green chemistry. These methods often necessitate the use of chlorinated solvents like dichloromethane, reflux in alcohols such as ethanol, or polar aprotic solvents like DMF.[3][4] Such solvents contribute significantly to the environmental burden of chemical synthesis, posing risks to both researchers and the ecosystem.[5] Furthermore, solvent-based reactions can be time-consuming and energy-intensive, requiring prolonged reflux periods and extensive post-reaction purification to remove solvent residues.[3]
The Advent of Solvent-Free Synthesis: A Paradigm Shift
In response to the growing need for sustainable chemical manufacturing, solvent-free synthesis has emerged as a powerful and environmentally benign alternative.[5] These methods, which include techniques like neat reactions at elevated temperatures, mechanochemistry (grinding), and microwave-assisted synthesis, offer a multitude of advantages over their solvent-based counterparts.[3][6][7]
Key Advantages of Solvent-Free Isothiazole Synthesis:
-
Environmental Responsibility: By eliminating the use of organic solvents, these methods drastically reduce the generation of hazardous waste and minimize the environmental footprint of the synthetic process.[5][8]
-
Enhanced Efficiency: Solvent-free reactions often proceed at a much faster rate, with some syntheses being completed in a matter of minutes compared to hours for conventional methods.[9]
-
Higher Yields: Many solvent-free protocols report excellent to quantitative yields of the desired isothiazole derivatives.[3]
-
Operational Simplicity: The absence of solvents simplifies the experimental setup and work-up procedures, often involving simple grinding of reactants or direct heating.[7]
-
Cost-Effectiveness: Reduced solvent usage, shorter reaction times, and simplified purification translate to significant cost savings, particularly in large-scale production.[6]
Comparative Analysis: Solvent-Based vs. Solvent-Free Synthesis
To illustrate the practical benefits of adopting solvent-free methodologies, this section presents a direct comparison of representative solvent-based and solvent-free synthetic routes to isothiazoles.
Data Presentation: A Head-to-Head Comparison
The following table summarizes key performance indicators for three prominent isothiazole synthesis routes: a traditional solvent-based method (Rees Synthesis) and two solvent-free alternatives.
| Synthesis Route | Key Reactants | Typical Reaction Conditions | Yield Range (%) | Key Advantages |
| Rees Synthesis (Solvent-Based) | Enamine, 4,5-dichloro-1,2,3-dithiazolium chloride | Room temperature, Dichloromethane (DCM) | 78-85 | High yield, mild reaction conditions.[3] |
| Singh Synthesis (Solvent-Based) | β-Ketodithioester, Ammonium acetate | Reflux in Ethanol | 72-92 | One-pot procedure, operational simplicity, good to excellent yields.[3] |
| Solvent-Free Synthesis from β-Enaminones | β-Enaminone, Ammonium thiocyanate | Neat (solvent-free), 120 °C | 82-95 | Environmentally friendly (solvent-free), high yields, rapid reaction times.[3] |
| Solvent-Free Oxidative Cyclization | 3-aminopropenethiones, CrO₃ on silica gel | Room temp (2-3 h) or MW (1-2 min) | Not specified, but independent of method | Avoids solvent use, can be accelerated with microwave irradiation.[4] |
Experimental Protocols: A Practical Guide
This section provides detailed, step-by-step methodologies for a representative solvent-free synthesis and a conventional solvent-based approach, allowing for a clear understanding of the procedural differences.
Protocol 1: Solvent-Free Synthesis of Isothiazoles from β-Enaminones
This environmentally friendly method involves the reaction of β-enaminones with ammonium thiocyanate under neat (solvent-free) conditions at an elevated temperature.[3][9]
Methodology:
-
In a round-bottom flask, combine the β-enaminone (1.0 eq) and ammonium thiocyanate (1.2 eq).
-
Heat the reaction mixture at 120 °C with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within a short timeframe.
-
Upon completion, cool the reaction mixture to room temperature.
-
Purify the crude product by column chromatography on silica gel to afford the desired isothiazole derivative.
Protocol 2: Conventional Rees Synthesis of Isothiazoles (Solvent-Based)
The Rees synthesis is a well-established route to substituted isothiazoles, typically employing dichloromethane as the solvent.[3]
Methodology:
-
Dissolve the enamine (e.g., methyl 3-aminocrotonate) in dichloromethane (DCM).
-
To this solution, add 4,5-dichloro-1,2,3-dithiazolium chloride.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the resulting residue by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to yield the final product.[3]
Visualizing the Synthetic Workflow
The following diagrams illustrate the streamlined nature of solvent-free synthesis compared to the more complex workflow of traditional solvent-based methods.
Caption: A simplified workflow for solvent-free isothiazole synthesis.
Caption: A typical workflow for solvent-based isothiazole synthesis.
Mechanistic Insights: The Driving Force Behind Solvent-Free Reactions
The efficacy of solvent-free reactions often stems from the unique reaction environment created in the absence of a diluting medium. In neat reactions, the high concentration of reactants can lead to increased collision frequency and accelerated reaction rates. Mechanochemical methods, such as grinding, provide energy through mechanical force, which can lower activation barriers and promote reactions that are sluggish in solution.[5] Microwave-assisted synthesis utilizes microwave irradiation to rapidly and efficiently heat the reaction mixture, often leading to dramatic reductions in reaction times.[10]
Conclusion: Embracing a Greener Future for Isothiazole Synthesis
The evidence strongly supports the adoption of solvent-free methods for the synthesis of isothiazoles. These techniques not only align with the principles of green chemistry by minimizing waste and environmental impact but also offer significant practical advantages in terms of efficiency, yield, and cost-effectiveness. For researchers and drug development professionals, the transition to solvent-free synthesis represents a strategic move towards more sustainable and economically viable chemical manufacturing.
References
- 1. Synthesis of Isothiazole_Chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. thieme-connect.com [thieme-connect.com]
- 5. The Solvent-Free Revolution: Redefining Green Chemistry in Pharmaceuticals - PharmaFeatures [pharmafeatures.com]
- 6. researchgate.net [researchgate.net]
- 7. op.niscpr.res.in [op.niscpr.res.in]
- 8. researchgate.net [researchgate.net]
- 9. Neat synthesis of isothiazole compounds, and studies on their synthetic applications and photophysical properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Microwave-assisted solvent-free synthesis of some novel thiazole-substituted thiosemicarbazone analogues: antimicrobial and anticancer studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of Aminoisothiazole Isomers for Drug Discovery Professionals
The aminoisothiazole scaffold is a privileged structure in medicinal chemistry, serving as the foundation for a multitude of biologically active compounds. The positional isomerism of the amino group on the isothiazole ring dramatically influences the molecule's electronic properties, steric hindrance, and hydrogen bonding capabilities, thereby dictating its interaction with biological targets. This guide provides a comparative analysis of the biological activities of 2-, 3-, 4-, and 5-aminoisothiazole isomers, offering insights into their therapeutic potential and the underlying structure-activity relationships (SAR).
Introduction: The Significance of Isomerism in Aminoisothiazoles
Isothiazole, a five-membered heterocyclic ring containing a nitrogen and a sulfur atom in a 1,2-relationship, provides a versatile framework for drug design. The introduction of an amino group creates four possible isomers: 2-aminoisothiazole, 3-aminoisothiazole, 4-aminoisothiazole, and 5-aminoisothiazole. Each isomer presents a unique spatial arrangement of its hydrogen bond donors and acceptors, as well as a distinct electronic distribution, leading to a diverse range of pharmacological profiles. While 2-aminoisothiazole derivatives have been extensively explored, the other isomers represent a comparatively untapped resource for novel therapeutic agents. This guide will delve into the known biological activities of these isomers, supported by experimental data, to inform rational drug design and development.
Comparative Biological Activity Landscape
The biological activities of aminoisothiazole isomers are diverse, with each positional isomer showing a predilection for different therapeutic areas. The following sections will compare and contrast their known activities, highlighting key differences and similarities.
2-Aminoisothiazole: The Preeminent Isomer in Kinase Inhibition and Beyond
The 2-aminoisothiazole scaffold is a cornerstone in the development of kinase inhibitors for oncology.[1][2] Its ability to form critical hydrogen bond interactions with the hinge region of the ATP-binding site of many kinases has led to the discovery of potent and selective inhibitors.
A notable example is the development of derivatives targeting protein kinase CK2, a constitutively active Ser/Thr kinase implicated in cancer. Researchers have identified aryl 2-aminothiazoles as a novel class of allosteric CK2 inhibitors that do not compete with ATP.[3][4] This allosteric modulation offers a promising strategy to achieve higher selectivity compared to traditional ATP-competitive inhibitors.[3]
Beyond cancer, 2-aminoisothiazole derivatives have demonstrated a broad spectrum of activities, including:
-
Antimicrobial Activity: These compounds have shown efficacy against various bacterial and fungal pathogens.[5][6][7]
-
Anti-inflammatory Activity: The scaffold has been utilized to develop agents that modulate inflammatory pathways.[5]
-
Antiviral and Antioxidant Properties: Certain derivatives have exhibited potential as antiviral and antioxidant agents.[8][9][10]
The extensive research on 2-aminoisothiazole has resulted in a well-defined structure-activity relationship (SAR), guiding the optimization of potency and selectivity.[11][12][13]
4-Aminoisothiazole: A Scaffold for Enzyme Inhibition and CNS-Active Agents
While less explored than its 2-amino counterpart, the 4-aminoisothiazole core has emerged as a valuable template for developing inhibitors of specific enzymes and compounds with potential neurological applications.
Key biological activities associated with 4-aminoisothiazole derivatives include:
-
Neuronal Nitric Oxide Synthase (nNOS) Inhibition: Researchers have synthesized 4-aminoisothiazole-based inhibitors of nNOS, an enzyme implicated in neurodegenerative diseases. However, a significant challenge with this scaffold is its potential instability in aqueous solutions, which can lead to tautomerization and hydrolysis.[14] This instability is a critical consideration for drug development.
-
Antibacterial and Anthelmintic Activity: 4-Sulfanilamidothiazole, derived from 4-aminothiazole, has demonstrated potent antibacterial activity.[1] Additionally, 2-(4-thiazolyl)indazoles prepared from 4-aminothiazole have shown promise as anthelmintic agents.[1]
-
Anticonvulsant and Analgesic Properties: Certain 4-amino-5-substituted thiazole-2(3H)-thiones have exhibited significant anticonvulsant and analgesic properties in preclinical studies.[15]
The SAR for 4-aminoisothiazole derivatives is less established than for the 2-amino isomer, presenting an opportunity for further exploration and optimization.
5-Aminoisothiazole: A Niche in Antioxidant and Neuroprotective Activities
The 5-aminoisothiazole isomer has been primarily investigated for its antioxidant properties. This activity is attributed to its ability to inhibit lipid peroxidation, a key process in oxidative stress-related cellular damage.
A study on condensed 5-aminoisothiazole derivatives revealed their potent inhibition of lipid peroxidation in vitro.[3] Furthermore, these compounds demonstrated neuroprotective effects in an in vivo model of iron-dependent lipid peroxidation in the central nervous system.[3] This suggests that 5-aminoisothiazole derivatives are promising candidates for the treatment of traumatic and ischemic injuries in the CNS.[3]
The exploration of 5-aminoisothiazole derivatives in other therapeutic areas remains limited, offering a frontier for new drug discovery initiatives.
3-Aminoisothiazole: The Under-Explored Isomer
The biological activities of 3-aminoisothiazole derivatives are the least characterized among the four isomers. While some synthetic methods and general biological screenings have been reported, dedicated studies focusing on specific therapeutic targets are scarce. This represents a significant knowledge gap and an opportunity for researchers to explore a novel chemical space for potential drug candidates.
Quantitative Comparison of Biological Activities
To provide a clearer perspective on the relative potencies of derivatives from different aminoisothiazole isomers, the following table summarizes key quantitative data from various studies. It is important to note that direct comparative studies across all isomers under identical assay conditions are rare.
| Isomer Position | Compound/Derivative Class | Biological Activity | Assay | Key Quantitative Data (e.g., IC50, MIC) | Reference(s) |
| 2-Amino | Aryl 2-aminothiazoles | CK2 Kinase Inhibition | In vitro kinase assay | IC50 = 3.4 µM (for optimized compound) | [3] |
| 2-Amino | Dasatinib (BMS-354825) | Pan-Src Kinase Inhibition | Biochemical and cellular assays | Nanomolar to subnanomolar potencies | [16] |
| 2-Amino | N-(3-Chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine | Antitubercular | Whole-cell screen (M. tuberculosis) | MIC = 0.024 µM | [11][12] |
| 4-Amino | 4-Sulfanilamidothiazole | Antibacterial | In vitro antibacterial assay | Active against Bordetella bronchiseptica | [1] |
| 4-Amino | 4-Amino-5-substituted thiazole-2(3H)-thiones | Analgesic, Anti-inflammatory | In vivo models | Significant activity observed | [15] |
| 5-Amino | Condensed 5-aminothiazole derivatives | Antioxidant (Lipid Peroxidation Inhibition) | In vitro assay | Potent inhibitors | [3] |
Experimental Methodologies
The following sections provide detailed, step-by-step methodologies for key experiments used to evaluate the biological activities of aminoisothiazole isomers.
In Vitro Kinase Inhibition Assay (for 2-Aminoisothiazole Derivatives)
This protocol describes a typical in vitro assay to determine the inhibitory activity of a compound against a specific protein kinase, such as CK2.
Workflow:
Caption: Workflow for an in vitro kinase inhibition assay.
Protocol:
-
Assay Buffer Preparation: Prepare a suitable kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Reagent Preparation: Dilute the target kinase (e.g., recombinant human CK2α) and its specific substrate to the desired concentrations in the assay buffer.
-
Compound Preparation: Prepare a series of dilutions of the test aminoisothiazole derivative in DMSO, and then dilute further in the assay buffer.
-
Reaction Setup: In a 96-well plate, add the kinase, substrate, and the test compound.
-
Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a specified period (e.g., 60 minutes).
-
Reaction Termination and Detection: Stop the reaction and measure the kinase activity. A common method is to quantify the amount of ADP produced using a commercial kit such as ADP-Glo™ (Promega), which involves a luminescence-based readout.
-
Data Analysis: Plot the luminescence signal against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.
Workflow:
Caption: Workflow for the broth microdilution MIC assay.
Protocol:
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test aminoisothiazole derivative in a suitable bacterial growth medium (e.g., Mueller-Hinton broth).
-
Inoculum Preparation: Prepare a standardized inoculum of the test bacterium (e.g., Staphylococcus aureus) to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include positive (no compound) and negative (no bacteria) controls.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacterium.
In Vitro Antioxidant Assay: DPPH Radical Scavenging Activity
This assay measures the ability of a compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).
Workflow:
Caption: Workflow for the DPPH radical scavenging assay.
Protocol:
-
Reagent Preparation: Prepare a solution of DPPH in methanol. Prepare various concentrations of the test aminoisothiazole derivative in methanol.
-
Reaction: Mix the DPPH solution with the test compound solution.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solution at approximately 517 nm using a spectrophotometer. A decrease in absorbance indicates radical scavenging activity.
-
Calculation: Calculate the percentage of DPPH scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the test compound, and A_sample is the absorbance of the DPPH solution with the test compound.
-
EC50 Determination: Plot the percentage of scavenging activity against the compound concentration to determine the EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).
Conclusion and Future Directions
The positional isomerism of the amino group on the isothiazole ring is a critical determinant of biological activity. The 2-aminoisothiazole scaffold is well-established, particularly in the field of kinase inhibition, with a rich SAR literature. In contrast, the 4- and 5-aminoisothiazole isomers have demonstrated unique and promising activities in different therapeutic areas, such as enzyme inhibition and antioxidant effects, respectively, though they remain less studied. The 3-aminoisothiazole isomer represents a largely unexplored area with significant potential for the discovery of novel bioactive molecules.
Future research should focus on:
-
Direct Comparative Studies: Conducting head-to-head comparisons of the biological activities of all four aminoisothiazole isomers under standardized conditions would provide invaluable insights for rational drug design.
-
Exploring the 3-Aminoisothiazole Scaffold: A systematic investigation of the biological potential of 3-aminoisothiazole derivatives is warranted.
-
Addressing Stability Issues: For isomers like 4-aminoisothiazole, addressing issues of chemical stability is crucial for their successful development as therapeutic agents.
By systematically exploring the full chemical space offered by aminoisothiazole isomers, the drug discovery community can unlock new avenues for the development of innovative therapies for a wide range of diseases.
References
- 1. US3939172A - 4-Aminothiazole - Google Patents [patents.google.com]
- 2. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo biological activity of antioxidative aminothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity relationships of a series of 2-amino-4-thiazole-containing renin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole [mdpi.com]
- 8. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]
- 10. excli.de [excli.de]
- 11. Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure-activity relationships in 3-isothiazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and enzymatic evaluation of 2- and 4-aminothiazole-based inhibitors of neuronal nitric oxide synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and pharmacological properties of some 4-amino-5-substituted thiazole-2(3H)-thiones and thiazolo(4,5-d)pyrimidin-7(6H)-one-2(3H)-thiones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. globalresearchonline.net [globalresearchonline.net]
A Senior Application Scientist's Comparative Guide to Validated Analytical Methods for Aminothiazole Purity Assessment
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. Aminothiazole, a privileged scaffold in medicinal chemistry, is a key building block for numerous therapeutic agents.[1] Its purity directly impacts the quality of the final drug product, making robust, validated analytical methods for its assessment indispensable.
This guide provides an in-depth comparison of the principal analytical techniques used for determining the purity of aminothiazole. We will move beyond simple procedural lists to explore the scientific rationale behind methodological choices, grounded in the rigorous framework of international regulatory standards. Our focus is to equip researchers, analytical scientists, and drug development professionals with the expertise to select and implement the most appropriate method for their specific needs, ensuring data integrity and regulatory compliance.
The Foundation of Trust: Adherence to ICH Q2(R2) Guidelines
Before comparing any analytical techniques, we must establish the benchmark against which they are measured. The International Council for Harmonisation (ICH) Q2(R2) guideline, "Validation of Analytical Procedures," provides the universal framework for demonstrating that an analytical method is fit for its intended purpose.[2] The objective of validation is to confirm that the method is suitable for its intended use, a critical component in ensuring the reliability and accuracy of pharmaceutical quality assurance data.[3][4]
An analytical method's validation is a systematic process that evaluates several key performance parameters.[2][5] The core parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, or matrix components.[4]
-
Linearity: The direct proportionality of the method's response to the concentration of the analyte over a given range.[4]
-
Accuracy: The closeness of the test results to the true value, often expressed as percent recovery.[4]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.
-
Range: The interval between the upper and lower concentration levels of the analyte for which the analytical procedure has been demonstrated to have the required precision, accuracy, and linearity.[2][3]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[6]
The following workflow diagram illustrates the logical progression of a comprehensive method validation process as stipulated by these guidelines.
Caption: A generalized workflow for analytical method validation.
Method 1: High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography, particularly in its reverse-phase mode with UV detection (HPLC-UV), is the cornerstone for purity assessment of aminothiazole and its derivatives.[7][8] Its versatility, robustness, and ability to separate a wide range of potential impurities make it the primary choice for both quality control (QC) release testing and stability studies.
Causality Behind Experimental Choices:
-
Stationary Phase: A C18 (octadecylsilane) column is overwhelmingly preferred.[8][9][10] This non-polar stationary phase effectively retains the moderately polar aminothiazole and separates it from both more polar and less polar impurities based on hydrophobic interactions.
-
Mobile Phase: An acidic mobile phase, typically a mixture of an aqueous acid solution (e.g., 0.1% orthophosphoric acid or formic acid) and an organic modifier like acetonitrile, is crucial.[8][10] The acidic conditions suppress the ionization of the basic amino group on the thiazole ring. This ensures a single, un-ionized form of the analyte interacts with the C18 column, leading to sharp, symmetrical peaks and reproducible retention times.
-
Detector: A UV detector is ideal due to the strong chromophore in the aminothiazole ring system.[10] The detection wavelength is selected at the absorbance maximum (e.g., ~272 nm) to ensure maximum sensitivity for both the main component and related impurities.[10]
Detailed Experimental Protocol: HPLC-UV Purity Assay
This protocol is a representative method synthesized from published literature for the purity determination of a novel aminothiazole derivative.[8][10]
-
Instrumentation: HPLC system equipped with a UV/Vis or Photodiode Array (PDA) detector.
-
Column: Phenomenex® Luna C18 (50 mm × 4.6 mm, 5 µm), or equivalent.[8][10]
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% v/v Orthophosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
-
Chromatographic Conditions:
-
Sample Preparation:
-
Accurately weigh and dissolve the aminothiazole sample in a suitable diluent (e.g., a 50:50 mixture of water and acetonitrile) to a target concentration of 1.0 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject a blank (diluent), a standard solution of known concentration, and the sample solution.
-
Calculate the purity by area percent method: Purity (%) = (Area of Main Peak / Sum of All Peak Areas) * 100.
-
Caption: Experimental workflow for HPLC-UV purity analysis.
Summary of HPLC Method Validation Parameters
| Parameter | Typical Acceptance Criteria | Example Performance Data |
| Specificity | No interference at the analyte's retention time from blank or known impurities. | Peak purity index > 0.999 |
| Linearity (r²) | ≥ 0.999 | 0.9995 over 0.5 - 1.5 mg/mL[8] |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (%RSD) | Repeatability: ≤ 1.0% Intermediate: ≤ 2.0% | Repeatability: 0.4% Intermediate: 0.8% |
| LOQ | Signal-to-Noise Ratio ≥ 10 | 0.05% of target concentration |
| Range | Demonstrated accuracy, precision, and linearity throughout the range. | 0.5 mg/mL to 1.5 mg/mL[8] |
Method 2: Gas Chromatography (GC)
While HPLC is excellent for non-volatile and thermally stable impurities, Gas Chromatography (GC) is the superior technique for analyzing volatile and semi-volatile impurities, most notably residual solvents from the synthesis process.[11][12] The Hantzsch synthesis, a common route to 2-aminothiazoles, often uses organic solvents like ethanol, which must be controlled in the final API.[13][14]
Causality Behind Experimental Choices:
-
Sample Introduction: Static headspace is the preferred injection technique. It involves heating the sample in a sealed vial and injecting only the vapor phase. This prevents non-volatile matrix components (like the aminothiazole API itself) from contaminating the GC system and column, leading to a much cleaner analysis.
-
Stationary Phase: A polar capillary column (e.g., one based on polyethylene glycol or a derivative) is typically used for residual solvent analysis. This provides good separation for a wide range of common organic solvents with varying polarities.
-
Detector: A Flame Ionization Detector (FID) is the workhorse for residual solvent analysis. It offers high sensitivity to nearly all carbon-containing organic compounds, is robust, and has a wide linear range.
Detailed Experimental Protocol: Headspace GC for Residual Solvents
-
Instrumentation: Gas chromatograph with a static headspace autosampler and an FID.
-
Column: Agilent DB-624, 30 m x 0.53 mm, 3.0 µm, or equivalent.
-
Headspace Conditions:
-
Vial Equilibration Temperature: 80 °C.
-
Vial Equilibration Time: 15 min.
-
Loop Temperature: 90 °C.
-
Transfer Line Temperature: 100 °C.
-
-
GC Conditions:
-
Carrier Gas: Helium or Hydrogen.
-
Inlet Temperature: 200 °C.
-
Oven Program: 40 °C (hold 5 min), ramp at 10 °C/min to 220 °C (hold 2 min).
-
Detector Temperature: 250 °C.
-
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the aminothiazole sample into a 20 mL headspace vial.
-
Add 5 mL of a suitable high-boiling-point solvent (e.g., Dimethyl sulfoxide - DMSO) that does not interfere with the analysis.
-
Seal the vial immediately. Prepare a standard solution containing known amounts of expected residual solvents in the same diluent.
-
-
Analysis:
-
Load the blank, standard, and sample vials into the headspace autosampler.
-
Run the sequence and identify and quantify any residual solvents in the sample by comparing retention times and peak areas to the standard.
-
Caption: Experimental workflow for Headspace GC residual solvent analysis.
Comparative Guide: HPLC-UV vs. Headspace GC
| Feature | HPLC-UV | Headspace GC-FID |
| Primary Application | Purity assay, quantification of related substances and degradation products. | Quantification of volatile and semi-volatile impurities (e.g., residual solvents). |
| Analyte Properties | Non-volatile, thermally stable compounds with a UV chromophore. | Volatile and semi-volatile organic compounds. |
| Typical Impurities Detected | Starting materials, intermediates, by-products, degradation products. | Ethanol, Acetonitrile, Dichloromethane, Toluene, etc. |
| Sample Preparation | Dissolution in a suitable solvent, filtration. | Dissolution in a high-boiling solvent in a sealed vial. |
| Instrumentation Complexity | Moderate. Requires handling of liquid mobile phases under high pressure. | Moderate to High. Requires specialized headspace autosampler. |
| Robustness | High. Well-established and reliable for routine QC. | High. Standardized methods (e.g., USP <467>) are widely used. |
| Sensitivity | Good (typically to ~0.05% level for impurities). | Excellent (down to parts-per-million (PPM) levels). |
Conclusion: A Synergistic Approach
For the comprehensive purity assessment of aminothiazole, a single method is rarely sufficient. High-Performance Liquid Chromatography (HPLC) stands as the indispensable primary technique for determining the assay and quantifying non-volatile related substances and degradation products. Its precision and robustness make it the gold standard for release and stability testing.
However, HPLC cannot "see" the volatile impurities that may be present from the synthetic process. Therefore, Gas Chromatography (GC) , specifically with a headspace sampler, is a critical and complementary method required to control for residual solvents.
Ultimately, the selection and validation of analytical methods for aminothiazole purity are guided by a deep understanding of the molecule's synthetic route and potential degradation pathways. A synergistic approach, employing HPLC for the main purity profile and GC for volatile impurities, grounded in the validation principles of ICH Q2(R2), provides a self-validating system that ensures the quality, safety, and integrity of the final pharmaceutical product. For identifying unknown impurities or when extreme sensitivity is required, advanced techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) can be employed.[9]
References
- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]
- 2. database.ich.org [database.ich.org]
- 3. youtube.com [youtube.com]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. scielo.br [scielo.br]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. d-nb.info [d-nb.info]
- 9. researchgate.net [researchgate.net]
- 10. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Impurities Analysis : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 13. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
A Technical Guide to the In Vitro Efficacy Evaluation of 3-Methyl-5-Aminoisothiazole Derivatives
Introduction: The Untapped Potential of the 3-Methyl-5-Aminoisothiazole Scaffold
In the vast landscape of heterocyclic chemistry, the isothiazole nucleus is a recurring motif in a multitude of biologically active compounds.[1] Its unique electronic properties and ability to engage in various non-covalent interactions have rendered it a privileged scaffold in medicinal chemistry.[2] While extensive research has illuminated the therapeutic potential of 2-aminothiazole derivatives in oncology, infectious diseases, and neurology,[3][4] other isomers remain comparatively underexplored. This guide focuses on the 3-methyl-5-aminoisothiazole scaffold, a class of compounds with nascent yet intriguing biological relevance.
Drawing from established principles in medicinal chemistry and cell biology, we will outline a logical, step-by-step workflow to characterize a hypothetical library of these compounds, from initial cytotoxicity screening to preliminary mechanism-of-action studies. This document is designed to be a practical, self-validating system for generating high-quality, reproducible in vitro data.
Part 1: Strategic Approach to In Vitro Profiling
The initial phase of evaluating any new chemical series requires a systematic approach to triage compounds and identify promising leads. For a novel library of 3-methyl-5-aminoisothiazole derivatives, a tiered screening cascade is the most efficient strategy. This allows for the rapid assessment of general cytotoxicity, followed by more specific, hypothesis-driven assays for the most potent compounds.
Our proposed workflow begins with a broad cytotoxicity screen against a panel of cancer cell lines to identify antiproliferative activity. Subsequently, promising candidates would be subjected to a secondary assay, such as a kinase inhibition assay, to probe a potential mechanism of action. This is a logical starting point given that many heterocyclic amine scaffolds are known to interact with the ATP-binding pocket of protein kinases.[5]
Caption: High-level workflow for in vitro efficacy evaluation.
Part 2: Experimental Protocols & Methodologies
Scientific integrity is paramount. The following protocols are detailed to ensure reproducibility and provide a self-validating framework. The choice of assay is critical: we prioritize methods that are robust, scalable, and yield quantitative data amenable to structure-activity relationship (SAR) analysis.
Primary Cytotoxicity Screening: The Sulforhodamine B (SRB) Assay
For initial antiproliferative screening in adherent cell lines, the Sulforhodamine B (SRB) assay is a highly reliable and cost-effective method.[6][7] It is a cell biomass assay that relies on the binding of the SRB dye to protein basic amino acid residues in cells fixed with trichloroacetic acid (TCA).[7] The amount of bound dye is directly proportional to the number of cells, providing a sensitive measure of growth inhibition.
Step-by-Step SRB Assay Protocol
-
Cell Seeding:
-
Seed cells in 96-well flat-bottom plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate plates for 24 hours at 37°C, 5% CO₂, to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare stock solutions of the 3-methyl-5-aminoisothiazole derivatives in 100% DMSO.
-
Dilute the compounds in cell culture medium to the final desired concentration (e.g., 10 µM for a single-point screen). Ensure the final DMSO concentration is ≤ 0.5% to avoid solvent toxicity.
-
Remove the medium from the cell plates and add 100 µL of the compound-containing medium. Include vehicle control (e.g., 0.1% DMSO) and positive control (e.g., Doxorubicin) wells.
-
Incubate for 72 hours.
-
-
Cell Fixation:
-
After incubation, gently add 25 µL of cold 50% (w/v) TCA directly to the medium in each well.[7]
-
Incubate at 4°C for 1 hour to fix the cells.
-
-
Washing and Staining:
-
Carefully wash the plates four to five times by submerging in a container of slow-running tap water. Remove excess water by inverting the plate and tapping gently on a paper towel.[7][8]
-
Allow the plates to air dry completely at room temperature.
-
Add 100 µL of 0.057% (w/v) SRB solution (in 1% acetic acid) to each well.[8]
-
Incubate at room temperature for 30 minutes.
-
-
Dye Solubilization and Readout:
-
Quickly rinse the plates four times with 1% acetic acid to remove unbound dye.[8]
-
Allow the plates to air dry completely.
-
Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[8]
-
Place the plates on a plate shaker for 10-15 minutes to ensure complete solubilization.
-
Read the absorbance at 510 nm using a microplate reader.
-
Secondary Assay: In Vitro Kinase Inhibition
For compounds demonstrating significant antiproliferative activity, a common next step is to investigate their effect on protein kinases, a major class of drug targets.[5] A luminescent assay that measures ATP consumption, such as the ADP-Glo™ Kinase Assay, is a highly sensitive and versatile method applicable to virtually any kinase.[9] It quantifies the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.
Step-by-Step Kinase Inhibition Assay Protocol (ADP-Glo™)
-
Reagent Preparation:
-
Prepare a kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Prepare serial dilutions of the test compounds in DMSO.
-
-
Kinase Reaction Setup:
-
In a 384-well white plate, add 1 µL of the serially diluted compounds or DMSO control.
-
Add 2 µL of the kinase of interest (e.g., a relevant receptor tyrosine kinase or cyclin-dependent kinase) in kinase buffer to each well.
-
Incubate for 15 minutes at room temperature to allow for compound-kinase interaction.
-
Initiate the reaction by adding 2 µL of a mixture containing the kinase's specific substrate peptide and ATP (at its Km concentration) in kinase buffer.
-
-
Reaction and Detection:
-
Incubate the plate at 30°C for 1 hour.
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature.
-
Convert the generated ADP to ATP and produce a luminescent signal by adding 10 µL of Kinase Detection Reagent to each well.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate reader.
-
The signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity. A lower signal indicates inhibition.
-
Part 3: Data Presentation and Interpretation
Clear and concise data presentation is crucial for comparative analysis. All quantitative data should be summarized in structured tables, allowing for easy identification of trends and potent derivatives.
Illustrative Cytotoxicity Data
The results from the primary SRB assay screen and subsequent dose-response experiments can be tabulated to provide a clear overview of the antiproliferative activity of the synthesized derivatives.
Table 1: Illustrative In Vitro Antiproliferative Activity of 3-Methyl-5-Aminoisothiazole Derivatives
| Compound ID | R-Group Modification | % Growth Inhibition at 10 µM (MCF-7) | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. HCT116 | IC₅₀ (µM) vs. A549 |
| Cpd-01 | -H | 15.2 ± 2.1 | > 50 | > 50 | > 50 |
| Cpd-02 | 4-Fluorophenyl | 68.5 ± 4.5 | 8.1 ± 0.9 | 12.3 ± 1.5 | 15.8 ± 2.0 |
| Cpd-03 | 4-Chlorophenyl | 85.3 ± 3.2 | 2.5 ± 0.3 | 4.1 ± 0.6 | 5.2 ± 0.7 |
| Cpd-04 | 4-Methoxyphenyl | 45.1 ± 5.0 | 22.7 ± 2.8 | 30.1 ± 3.5 | 28.4 ± 3.1 |
| Cpd-05 | 3,4-Dichlorophenyl | 92.8 ± 2.5 | 1.1 ± 0.2 | 1.9 ± 0.3 | 2.3 ± 0.4 |
| Doxorubicin | (Reference) | 98.9 ± 1.1 | 0.05 ± 0.01 | 0.08 ± 0.01 | 0.06 ± 0.01 |
Data are presented as mean ± standard deviation from three independent experiments. IC₅₀ values are calculated for compounds showing >50% inhibition in the primary screen.
Illustrative Kinase Inhibition Data
For the most potent cytotoxic compounds, the results from the secondary kinase inhibition assay would be presented to establish a potential mechanism of action and to understand the structure-activity relationship for target engagement.
Table 2: Illustrative In Vitro Kinase Inhibitory Activity of Lead Compounds
| Compound ID | Kinase A IC₅₀ (nM) | Kinase B IC₅₀ (nM) | Kinase C IC₅₀ (nM) |
| Cpd-03 | 250 ± 25 | > 10,000 | 1,500 ± 120 |
| Cpd-05 | 85 ± 9 | 8,500 ± 650 | 450 ± 38 |
| Staurosporine | 5 ± 1 | 10 ± 2 | 20 ± 4 |
Data are presented as mean ± standard deviation. Staurosporine is a non-selective kinase inhibitor used as a positive control.
Part 4: Structure-Activity Relationship (SAR) and Mechanistic Insights
The true value of a comparative guide lies in the synthesis of data into actionable insights. Based on our illustrative data, a preliminary SAR can be deduced.
Caption: Preliminary Structure-Activity Relationship (SAR).
From this hypothetical dataset, several key insights emerge:
-
Necessity of an Aryl Substituent: The unsubstituted derivative (Cpd-01) is inactive, indicating that an aryl group at the amino position is crucial for activity.
-
Role of Halogenation: Electron-withdrawing halogen substituents on the phenyl ring significantly enhance potency. The activity trend is 3,4-dichloro > 4-chloro ≈ 4-fluoro. This suggests that hydrophobic and/or electronic interactions in the target's binding pocket are important. The dichlorinated compound (Cpd-05) is the most potent in both cytotoxicity and kinase inhibition assays.
-
Detrimental Effect of Electron-Donating Groups: The methoxy group (Cpd-04), which is electron-donating, results in a significant loss of activity compared to the halogenated analogs.
These preliminary SAR observations would guide the next round of synthesis, focusing on further exploring substitutions on the phenyl ring to optimize potency and selectivity. The correlation between potent cytotoxicity and kinase inhibition for Cpd-05 suggests that its antiproliferative effect may be, at least in part, mediated through the inhibition of Kinase A and Kinase C. Further studies, such as cellular target engagement assays, would be required to confirm this hypothesis.
Conclusion
While the medicinal chemistry of 3-methyl-5-aminoisothiazole derivatives is still in its infancy, the principles of drug discovery provide a clear path for its exploration. This guide has provided an objective, technically grounded framework for the systematic in vitro comparison of novel derivatives based on this scaffold. By employing robust and reproducible protocols for cytotoxicity and mechanistic assays, researchers can efficiently identify lead compounds and build a comprehensive understanding of their structure-activity relationships. The illustrative data and analyses presented herein serve as a template for how such a study could be designed, executed, and interpreted, ultimately paving the way for the potential discovery of novel therapeutic agents from this underexplored chemical space.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. sysrevpharm.org [sysrevpharm.org]
- 3. researchgate.net [researchgate.net]
- 4. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. bio-protocol.org [bio-protocol.org]
- 8. SRB assay for measuring target cell killing [protocols.io]
- 9. pdf.benchchem.com [pdf.benchchem.com]
A Spectroscopic Guide to Isothiazole Structural Confirmation: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the precise structural elucidation of heterocyclic compounds is paramount. Isothiazoles, a class of five-membered aromatic heterocycles containing sulfur and nitrogen, are prevalent scaffolds in pharmaceuticals and agrochemicals.[1][2][3] The seemingly subtle shift of a substituent around the isothiazole ring can drastically alter a molecule's biological activity, making unambiguous structural confirmation a critical step in any synthetic or drug discovery workflow.[1]
This guide provides an in-depth comparison of the primary spectroscopic techniques used to confirm the structure of isothiazoles. Moving beyond a simple listing of data, we will explore the causality behind experimental choices and demonstrate how a multi-technique approach forms a self-validating system for structural elucidation.[4][5] We will use the parent isothiazole and its methyl-substituted regioisomers as a central case study to illustrate these principles in action.
The Analytical Challenge: Differentiating Regioisomers
The core challenge in isothiazole chemistry often lies not in identifying the presence of the ring, but in determining the precise location of substituents. For example, 3-methylisothiazole, 4-methylisothiazole, and 5-methylisothiazole are structurally very similar, yet their spectroscopic signatures are distinct. Our goal is to leverage these differences for confident characterization.
A Multi-Pronged Spectroscopic Strategy
No single technique provides a complete structural picture.[5] Instead, we rely on the convergence of data from multiple orthogonal methods. Nuclear Magnetic Resonance (NMR) spectroscopy provides the skeletal map of proton and carbon connectivity, Mass Spectrometry (MS) gives the molecular weight and fragmentation clues, and Infrared (IR) spectroscopy confirms the presence of key functional groups and ring vibrations.
References
A Researcher's Guide to Evaluating the Drug-Likeness of Novel Aminoisothiazole Compounds
In the landscape of modern drug discovery, the aminoisothiazole scaffold has emerged as a privileged structure, forming the core of numerous biologically active compounds with therapeutic potential. From anticancer to antimicrobial agents, the versatility of this heterocyclic moiety has captured the attention of medicinal chemists worldwide.[1][2][3] However, the journey from a promising hit compound to a viable drug candidate is fraught with challenges, a primary one being the optimization of its physicochemical properties to ensure favorable pharmacokinetics. This guide provides a comprehensive framework for evaluating the "drug-likeness" of novel aminoisothiazole compounds, offering a comparative analysis against established benchmarks and detailed experimental and in silico protocols.
The concept of drug-likeness is a crucial filter in the early stages of drug development, aiming to identify compounds with a higher probability of becoming orally active drugs.[4][5][6][7][8] This evaluation is not a rigid set of rules but rather a guideline to assess a compound's absorption, distribution, metabolism, and excretion (ADME) properties. By proactively identifying and addressing potential liabilities in the drug-likeness profile, researchers can save considerable time and resources, steering their synthetic efforts towards candidates with a greater chance of success.
This guide will walk you through the essential parameters for drug-likeness assessment, provide step-by-step protocols for their determination, and present a comparative analysis of a hypothetical novel aminoisothiazole derivative against a well-established drug, Ibuprofen, and a non-drug-like molecule, Sucrose.
Key Parameters for Drug-Likeness Assessment
The evaluation of drug-likeness revolves around a set of physicochemical properties that govern a molecule's behavior in a biological system. The most widely recognized frameworks for this assessment are Lipinski's Rule of Five and Veber's Rules.
Lipinski's Rule of Five , formulated by Christopher A. Lipinski, is a set of guidelines to evaluate the potential for oral bioavailability of a chemical compound.[4][5][6][7][8] An orally active drug generally should not violate more than one of the following criteria:
-
Molecular Weight (MW) < 500 Daltons: Lower molecular weight is associated with better absorption and diffusion.
-
LogP (octanol-water partition coefficient) < 5: LogP is a measure of a compound's lipophilicity. An optimal balance between hydrophilicity and lipophilicity is crucial for both solubility in aqueous environments and permeation across lipid membranes.
-
Hydrogen Bond Donors (HBD) ≤ 5: The number of N-H and O-H bonds.
-
Hydrogen Bond Acceptors (HBA) ≤ 10: The number of nitrogen and oxygen atoms.
Veber's Rules provide additional parameters related to molecular flexibility and polarity, which are also critical for oral bioavailability:[9][10][11]
-
Number of Rotatable Bonds ≤ 10: Lower rotational freedom is often associated with better oral bioavailability.[12][13]
-
Topological Polar Surface Area (TPSA) ≤ 140 Ų: TPSA is the sum of the surfaces of polar atoms in a molecule and is a good predictor of membrane permeability.[3][14][15][16][17]
Comparative Analysis of a Novel Aminoisothiazole
To illustrate the practical application of these principles, we will evaluate a hypothetical novel aminoisothiazole derivative, "Compound X," and compare its drug-likeness profile with that of Ibuprofen (a successful oral drug) and Sucrose (a non-drug-like molecule).
| Property | Compound X (Aminoisothiazole) | Ibuprofen | Sucrose | Drug-Like Guideline |
| Molecular Weight (Da) | 350.45 | 206.29[18] | 342.30[19][20] | < 500 |
| LogP | 3.2 | 3.97 | -3.7 | < 5 |
| Hydrogen Bond Donors | 2 | 1[18] | 8[19] | ≤ 5 |
| Hydrogen Bond Acceptors | 5 | 2[18] | 11[19] | ≤ 10 |
| Rotatable Bonds | 4 | 4 | 5 | ≤ 10 |
| Topological Polar Surface Area (Ų) | 75.6 | 37.3 | 188.7 | ≤ 140 |
| Lipinski's Violations | 0 | 0 | 2 | ≤ 1 |
| Veber's Violations | 0 | 0 | 1 | ≤ 1 |
Note: The properties for Compound X are hypothetical and for illustrative purposes.
This table clearly demonstrates how Compound X and Ibuprofen align with the established drug-likeness guidelines, whereas Sucrose violates multiple parameters, predicting poor oral bioavailability.
Experimental and In Silico Protocols for Drug-Likeness Evaluation
A robust assessment of drug-likeness combines both experimental data and in silico predictions. Below are detailed protocols for key assays.
In Silico Prediction of Physicochemical Properties using SwissADME
SwissADME is a free and user-friendly web tool that allows for the rapid prediction of a wide range of physicochemical properties, pharmacokinetic parameters, and drug-likeness.[11][12][21]
Protocol:
-
Access the SwissADME website: Navigate to the SwissADME homepage.
-
Input the Molecular Structure: Draw the chemical structure of your aminoisothiazole compound in the provided molecular editor or paste a list of SMILES (Simplified Molecular Input Line Entry System) strings.
-
Run the Prediction: Click the "Run" button to initiate the calculations.
-
Analyze the Results: The output will provide a comprehensive table of predicted properties, including Molecular Weight, LogP (consensus value from multiple models), TPSA, number of Hydrogen Bond Donors and Acceptors, number of Rotatable Bonds, and violations of Lipinski's and Veber's rules.[11][21] A "BOILED-Egg" diagram also visually predicts gastrointestinal absorption and blood-brain barrier penetration.
Caption: In Silico Drug-Likeness Prediction Workflow.
Experimental Determination of Lipophilicity (LogP) by the Shake-Flask Method
The shake-flask method is the traditional and most reliable technique for experimentally determining the octanol-water partition coefficient (LogP).[9][17][22][23]
Protocol:
-
Preparation of Solutions:
-
Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.
-
Pre-saturate the 1-octanol with the PBS buffer and the PBS buffer with 1-octanol by vigorously mixing them and allowing the phases to separate overnight.
-
Prepare a stock solution of the aminoisothiazole compound in the pre-saturated 1-octanol.
-
-
Partitioning:
-
In a suitable vessel, combine a known volume of the octanol stock solution with a known volume of the pre-saturated PBS.
-
Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 24 hours).
-
-
Phase Separation:
-
Centrifuge the mixture to ensure complete separation of the octanol and aqueous phases.
-
-
Concentration Analysis:
-
Carefully sample both the octanol and aqueous layers.
-
Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV.
-
-
Calculation:
-
Calculate the LogP using the formula: LogP = log10 ([Concentration]octanol / [Concentration]aqueous).
-
Experimental Determination of Kinetic Solubility by Nephelometry
Kinetic solubility is a high-throughput method to assess the solubility of a compound under conditions often encountered in early drug discovery assays.[4][6][14][24][25]
Protocol:
-
Preparation of Stock Solution: Prepare a high-concentration stock solution of the aminoisothiazole compound in dimethyl sulfoxide (DMSO) (e.g., 10 mM).
-
Plate Setup:
-
In a 96- or 384-well microtiter plate, add a small volume (e.g., 2 µL) of the DMSO stock solution to the wells.
-
Add an aqueous buffer (e.g., PBS, pH 7.4) to achieve the desired final compound concentration.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a set period (e.g., 2 hours) with gentle shaking.
-
Measurement: Use a nephelometer to measure the light scattering in each well. The intensity of scattered light is proportional to the amount of precipitated compound.
-
Data Analysis: The kinetic solubility is the concentration at which a significant increase in light scattering is observed compared to a blank control.
Experimental Assessment of Membrane Permeability using the Caco-2 Permeability Assay
The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption of drugs.[8][13][15][26][27]
Protocol:
-
Cell Culture:
-
Culture Caco-2 cells on permeable Transwell® inserts for 21-28 days to allow for differentiation into a polarized monolayer.
-
Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
-
Permeability Assay:
-
Wash the Caco-2 monolayers with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).
-
Add the test compound (dissolved in transport buffer) to the apical (A) side (donor compartment) and fresh transport buffer to the basolateral (B) side (receiver compartment).
-
Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
-
Sampling and Analysis:
-
At the end of the incubation, take samples from both the apical and basolateral compartments.
-
Determine the concentration of the compound in the samples using LC-MS/MS.
-
-
Calculation of Apparent Permeability (Papp):
-
The apparent permeability coefficient (Papp) is calculated using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of drug transport.
-
A is the surface area of the membrane.
-
C0 is the initial concentration in the donor compartment.
-
-
Caption: Integrated workflow for drug-likeness evaluation.
Conclusion
The evaluation of drug-likeness is an indispensable component of the modern drug discovery process. For novel aminoisothiazole compounds, a systematic approach that combines in silico predictions with robust experimental data is essential for identifying candidates with a high probability of success. By adhering to the principles outlined in this guide and meticulously executing the described protocols, researchers can make informed decisions, optimize their lead compounds effectively, and ultimately accelerate the development of new and impactful medicines. The early and comprehensive assessment of drug-likeness is not merely a screening step but a strategic imperative that lays the foundation for a successful drug development campaign.
References
- 1. Sucrose - Wikipedia [en.wikipedia.org]
- 2. Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 5. Design, synthesis, and biological evaluation of aminothiazole derivatives against the fungal pathogens Histoplasma capsulatum and Cryptococcus neoformans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Molecular Level Sucrose Quantification: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, Characterization and Biological Evaluation of some Novel 2-Substituted Aminothiazoles - ProQuest [proquest.com]
- 11. Molecular docking and prediction of ADME/drug-likeness properties of potentially active antidiabetic compounds isolated from aqueous-methanol extracts of Gymnema sylvestre and Combretum micranthum - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. enamine.net [enamine.net]
- 15. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 16. youtube.com [youtube.com]
- 17. encyclopedia.pub [encyclopedia.pub]
- 18. Ibuprofen, (+-)- | C13H18O2 | CID 3672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. Sucrose (C12H22O11) - GeeksforGeeks [geeksforgeeks.org]
- 20. byjus.com [byjus.com]
- 21. m.youtube.com [m.youtube.com]
- 22. LogP / LogD shake-flask method [protocols.io]
- 23. oecd.org [oecd.org]
- 24. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. enamine.net [enamine.net]
- 26. Caco 2 Cell Permeability Assay | PDF [slideshare.net]
- 27. creative-bioarray.com [creative-bioarray.com]
A Senior Application Scientist's Guide to Comparative Docking Studies of Aminoisothiazole Derivatives
Foreword: Beyond the Score – A Causal Approach to In Silico Drug Discovery
In the landscape of modern medicinal chemistry, the 2-aminothiazole scaffold has earned its designation as a "privileged structure."[1] Its versatile nature is evident in the broad spectrum of pharmacological activities its derivatives possess, ranging from anticancer to antimicrobial agents.[2][3] Of particular interest to our discussion is the growing body of evidence pointing to their potential as potent enzyme inhibitors in the context of neurodegenerative disorders like Alzheimer's disease (AD).[4][5] Many derivatives have been designed to target key enzymes implicated in AD pathogenesis, namely Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE), and Beta-secretase 1 (BACE1).[6][7]
Molecular docking is a powerful computational technique that predicts how a small molecule (a ligand) might bind to a target protein.[8][9] However, a docking study is more than the mere generation of a binding score. It is a predictive experiment. Its power lies not in the numbers themselves, but in the insights we can derive from them when we understand the causality behind the simulation. Why does one derivative bind more tightly than another? What specific interactions govern its selectivity for one enzyme over a related one?
This guide is structured to move beyond a simple protocol. It is designed to provide you, a fellow researcher, with the strategic thinking and technical foundation required to conduct a robust comparative docking study. We will not only detail the steps but explain the critical reasoning behind each choice, ensuring a self-validating workflow that generates trustworthy and actionable insights into the structure-activity relationships (SAR) of aminoisothiazole derivatives.
Part 1: The Foundational Logic of Molecular Docking
At its core, molecular docking simulates the binding event between a ligand and a protein's active site. The simulation aims to find the most stable binding pose (orientation) of the ligand and estimate its binding affinity.[9] This affinity is quantified by a scoring function , which calculates a value, typically in kcal/mol.[10] A fundamental principle to remember is that a more negative binding energy score indicates a stronger, more stable predicted interaction .[11][12]
This process allows us to:
-
Rank a series of derivatives against a single target to predict which ones are most promising.
-
Elucidate the specific molecular interactions (like hydrogen bonds and hydrophobic contacts) that stabilize the ligand-protein complex.[12]
-
Develop a Structure-Activity Relationship (SAR) hypothesis by correlating the structural features of the ligands with their predicted binding affinities.[13]
Crucially, docking is a predictive model. Its true power is realized when its predictions are used to guide and prioritize wet-lab experiments. A strong correlation between in silico binding scores and in vitro experimental data (such as IC₅₀ values) validates the computational model and builds confidence in its predictive power for novel compounds.[10]
Part 2: A Validated Experimental Workflow for Comparative Docking
Here, we present a detailed, step-by-step methodology using AutoDock Tools and AutoDock Vina, a widely accepted and validated software suite. The logic of this workflow is designed to ensure reproducibility and accuracy.
Protocol 1: Target Protein Preparation
The quality of your target structure is paramount. The goal is to prepare a biologically relevant protein structure by cleaning the crystal structure obtained from the Protein Data Bank (PDB).[14]
-
Acquisition: Download the 3D crystal structures of your target proteins from the RCSB PDB. For this study, we will use:
-
Human Acetylcholinesterase (PDB ID: 4EY7)[4]
-
Human Butyrylcholinesterase (Homology model or relevant PDB)
-
Human BACE1 (PDB ID: 2ZJE)
-
-
Cleaning the Structure: Using AutoDockTools (ADT), open the PDB file. The initial crystal structure often contains molecules not relevant to the docking study (e.g., water, ions, co-crystallized ligands). These must be removed to avoid interference.[15][16]
-
Rationale: Water molecules can occupy the binding site and sterically hinder the ligand. Non-complexed ions are typically not essential for the binding of our specific ligands.
-
-
Adding Hydrogens: Most PDB structures do not include hydrogen atoms. Add polar hydrogens to the protein (Edit > Hydrogens > Add > Polar Only).
-
Assigning Charges & Merging Non-Bonded Atoms: Compute Gasteiger charges for the protein. This assigns partial atomic charges necessary for the scoring function to calculate electrostatic interactions.
-
Saving the Prepared Receptor: Save the prepared protein in the PDBQT file format (Grid > Macromolecule > Choose).[17] This format contains the atomic coordinates, charge information, and atom types required by AutoDock Vina.
Diagram: Protein Preparation Workflow This diagram illustrates the sequential steps for preparing the target protein structure for docking.
Caption: Workflow for Target Protein Preparation.
Protocol 2: Ligand Preparation
Proper ligand preparation ensures that the molecule's flexibility and chemical properties are correctly represented.
-
Structure Generation: Obtain the 2D structures of your aminoisothiazole derivatives. These can be drawn using software like ChemDraw or downloaded from databases like PubChem. For this guide, we will consider a scaffold with variable R-group substitutions.
-
3D Conversion and Input: Convert the 2D structures to 3D SDF or MOL2 files. Load the ligand into AutoDockTools (Ligand > Input > Open).[18]
-
Torsion Tree Detection: Define the rotatable bonds of the ligand (Ligand > Torsion Tree > Detect Root). This step is critical for allowing the ligand to be flexible during the docking simulation.[19]
-
Rationale: Ligands are not rigid; they adopt different conformations. Allowing key bonds to rotate enables the docking algorithm to explore a wider range of potential binding poses.
-
-
Saving the Ligand: Save the prepared ligand in the PDBQT format (Ligand > Output > Save as PDBQT).[19]
Diagram: Ligand Preparation Workflow This diagram shows the process of preparing a small molecule ligand for the docking simulation.
Caption: Workflow for Ligand Preparation.
Protocol 3: Docking Simulation with AutoDock Vina
-
Define the Search Space (Grid Box): The grid box is a 3D cube that defines the specific region of the protein where the docking algorithm will search for binding poses. This box should encompass the entire active site of the enzyme.[16]
-
Rationale: Focusing the search on the active site increases computational efficiency and biological relevance. The dimensions and center of the grid box are critical parameters that must be recorded for reproducibility.
-
-
Configuration File: Create a configuration text file (e.g., conf.txt) that specifies the input files and grid box parameters.
-
Expertise Note: The exhaustiveness parameter controls the computational effort.[20] A higher value increases the thoroughness of the search but also the time required. A value of 8 is a good starting point for most systems.
-
-
Execute Vina: Run the docking simulation from the command line: vina --config conf.txt --log log.txt
The output will be a PDBQT file containing the predicted binding poses (usually 9) ranked by their binding affinity scores, and a log file with the scores for each pose.[20]
Part 3: Comparative Analysis of Docking Results
The analysis phase transforms raw data into scientific insight. We will analyze a hypothetical series of N-phenyl-substituted aminoisothiazole derivatives against our three target enzymes.
Quantitative Data Summary
The docking scores for our hypothetical derivatives are summarized below. We have also included hypothetical experimental IC₅₀ values to demonstrate how computational and experimental data can be correlated.
| Compound ID | R-Group Substitution | AChE Binding Affinity (kcal/mol) | BChE Binding Affinity (kcal/mol) | BACE1 Binding Affinity (kcal/mol) | Experimental AChE IC₅₀ (µM) |
| ATZ-01 | H (unsubstituted) | -8.5 | -8.1 | -7.9 | 1.58[4] |
| ATZ-02 | 4-Cl | -9.8 | -9.2 | -8.5 | 0.45 |
| ATZ-03 | 4-OCH₃ | -9.2 | -8.9 | -8.3 | 0.92 |
| ATZ-04 | 4-NO₂ | -10.1 | -9.5 | -8.8 | 0.15 |
| ATZ-05 | 3,4-diCl | -10.5 | -9.9 | -9.1 | 0.03[4] |
Interpretation and Visual Analysis
-
Binding Affinity Analysis:
-
From the table, a clear trend emerges: substitutions on the phenyl ring generally lead to a more negative (i.e., more favorable) binding affinity compared to the unsubstituted compound ATZ-01 .[10]
-
Electron-withdrawing groups (Cl, NO₂) appear to enhance binding affinity more than electron-donating groups (OCH₃). The di-substituted compound, ATZ-05 , shows the best predicted affinity for all three targets. This suggests the binding pocket can accommodate and favorably interact with these substitutions.
-
-
Structure-Activity Relationship (SAR):
-
The strong correlation between the increasingly negative binding scores and the decreasing (more potent) experimental IC₅₀ values validates our docking protocol. This gives us confidence that the model can predict the activity of new, unsynthesized derivatives.
-
The SAR suggests that the phenyl ring is a key interaction point and that decorating it with halogen or nitro groups is a promising strategy for improving potency.[13]
-
-
Visualizing Key Interactions: To understand whyATZ-05 is the most potent ligand, we must visualize its binding pose within the AChE active site (PDB: 4EY7). This is done using software like PyMOL or Discovery Studio.[12] The analysis reveals:
-
The aminothiazole core forms a crucial hydrogen bond with a key residue in the catalytic active site (CAS), such as Ser203.
-
The phenyl ring is positioned within the acyl pocket, forming a pi-pi stacking interaction with Trp86.
-
The two chloro-substituents on the phenyl ring extend into a hydrophobic pocket, forming favorable van der Waals interactions with residues like Tyr337 and Tyr341, anchoring the ligand more securely.[21]
-
Diagram: Ligand-Protein Interaction This conceptual diagram shows the top-ranked ligand, ATZ-05, interacting with key amino acid residues in the active site of Acetylcholinesterase.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and evaluation of aminothiazole derivatives as potential anti-Alzheimer's candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New 3-amino-2-thioxothiazolidin-4-one-based inhibitors of acetyl- and butyryl-cholinesterase: synthesis and activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BACE1 inhibitor drugs in clinical trials for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medium.com [medium.com]
- 9. etflin.com [etflin.com]
- 10. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 15. m.youtube.com [m.youtube.com]
- 16. m.youtube.com [m.youtube.com]
- 17. m.youtube.com [m.youtube.com]
- 18. m.youtube.com [m.youtube.com]
- 19. m.youtube.com [m.youtube.com]
- 20. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 21. Thiazole-substituted benzoylpiperazine derivatives as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Aminothiazole and Aminobenzothiazole Bioactivities: A Guide for Researchers
In the landscape of medicinal chemistry, the aminothiazole and aminobenzothiazole scaffolds represent two closely related yet distinct heterocyclic systems that have garnered significant attention for their broad and potent biological activities.[1][2][3][4] This guide provides a comprehensive, head-to-head comparison of their bioactivities, offering researchers, scientists, and drug development professionals a detailed analysis supported by experimental data to inform future research and development.
Structural Nuances: The Foundation of Divergent Bioactivities
At their core, both structures feature a 2-aminothiazole ring. The critical distinction lies in the fusion of a benzene ring to the thiazole core in aminobenzothiazole, creating a more rigid and lipophilic bicyclic system. This seemingly subtle structural modification has profound implications for the molecule's physicochemical properties, target binding interactions, and ultimately, its biological activity profile.
Caption: Structural comparison of aminothiazole and aminobenzothiazole.
Anticancer Activity: A Tale of Two Scaffolds
Both aminothiazole and aminobenzothiazole derivatives have demonstrated significant potential as anticancer agents, acting on a multitude of cellular targets.[1][3][4][5] However, the addition of the benzo-fused ring in aminobenzothiazole often imparts a more potent and specific anticancer profile.
Aminothiazole Derivatives: The anticancer activity of aminothiazoles is broad, with derivatives showing efficacy against a wide range of human cancer cell lines, including breast, leukemia, lung, and colon cancers.[5] Their mechanisms of action are diverse and include the inhibition of kinases, tubulin polymerization, and induction of apoptosis. For instance, the clinically approved drug Dasatinib, a multi-targeted kinase inhibitor, features a 2-aminothiazole moiety.[5]
Aminobenzothiazole Derivatives: The aminobenzothiazole scaffold is a prominent feature in a vast number of potent anticancer agents.[4][6] The fused benzene ring appears to enhance the binding affinity to various enzymatic targets, particularly kinases. Research has shown that replacing a 2-aminobenzothiazole moiety with a 2-aminothiazole can lead to a significant decrease in antiproliferative activity, highlighting the crucial role of the benzothiazole scaffold in enhancing potency.[7] Aminobenzothiazole derivatives have been extensively explored as inhibitors of key cancer-related kinases such as EGFR, VEGFR-2, PI3K, and CDKs.[4][7]
Quantitative Comparison of Anticancer Activity (IC50 in µM):
| Compound Scaffold | Derivative/Modification | Cancer Cell Line | IC50 (µM) | Reference |
| Aminothiazole | Ethyl 2-substituted-aminothiazole-4-carboxylate | RPMI-8226 (Leukemia) | 0.08 | [5] |
| Aminothiazole | Substituted 2-aminothiazole | H1299 (Lung) | Moderate to Good | [5] |
| Aminobenzothiazole | Thiourea derivative (IVe) | EAC (Mouse) | 10-24 | [8] |
| Aminobenzothiazole | Thiourea derivative (IVf) | MCF-7 (Breast) | 15-30 | [8] |
| Aminobenzothiazole | 2-aminobenzothiazole-TZD hybrid (20) | HCT-116 (Colon) | 7.44 | [7] |
| Aminobenzothiazole | 2-aminobenzothiazole derivative (13) | HCT116 (Colon) | 6.43 | [7] |
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Workflow:
Caption: Workflow for the MTT cytotoxicity assay.
Antimicrobial Activity: A Broad Spectrum of Defense
Both heterocyclic systems have been explored for their antimicrobial properties against a range of bacterial and fungal pathogens.
Aminothiazole Derivatives: The 2-aminothiazole scaffold is a component of several clinically used antibiotics, such as Cefdinir.[9] Derivatives of aminothiazole have shown a wide spectrum of antibacterial and antifungal activities.[1][10]
Aminobenzothiazole Derivatives: Aminobenzothiazole derivatives have also demonstrated significant antimicrobial potential.[11][12] Studies have identified N,N-disubstituted 2-aminobenzothiazoles as potent inhibitors of Staphylococcus aureus and methicillin-resistant S. aureus (MRSA).[13] Interestingly, the efficacy against Gram-negative bacteria can be limited as some aminobenzothiazole scaffolds are substrates for bacterial efflux pumps.[13] In a direct comparison for antitubercular activity, thiazole derivatives were found to be less cytotoxic than their benzothiazole counterparts, though potency varied.[14]
Quantitative Comparison of Antimicrobial Activity (MIC in µg/mL):
| Compound Scaffold | Derivative/Modification | Microorganism | MIC (µg/mL) | Reference |
| Aminothiazole | N-thiazolylcarboxamides | Mycobacterium tuberculosis H37Ra | 3.13 | [15] |
| Aminobenzothiazole | N,N-disubstituted | Staphylococcus aureus | 2.9 µM | [13] |
| Aminobenzothiazole | Chloro-substituted | Mycobacterium tuberculosis (LepB-UE) | 14 µM | [14] |
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Workflow:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
The anti-inflammatory properties of both scaffolds are well-documented, with many derivatives showing promise in mitigating inflammatory responses.[1][16][17]
Aminothiazole Derivatives: Aminothiazole-based compounds have been reported to possess significant anti-inflammatory activity.[1] Their mechanisms often involve the inhibition of pro-inflammatory enzymes and cytokines.
Aminobenzothiazole Derivatives: The aminobenzothiazole core has been incorporated into numerous compounds with potent anti-inflammatory effects.[16][18] Structure-activity relationship (SAR) studies have shown that substitution patterns on the benzothiazole ring significantly influence their anti-inflammatory potency. For instance, electron-withdrawing groups at the 5-position and methoxy groups at the 4 or 6-positions have been shown to enhance anti-inflammatory activity.[18]
Signaling Pathway: COX-2 Inhibition by Aminobenzothiazole Derivatives
Many anti-inflammatory drugs exert their effects by inhibiting cyclooxygenase (COX) enzymes. Molecular docking studies suggest that 2-substituted aminobenzothiazoles can selectively bind to the COX-2 active site.[17]
Caption: Inhibition of the COX-2 pathway by aminobenzothiazole derivatives.
Conclusion: Guiding Future Drug Discovery
This head-to-head comparison reveals that while both aminothiazole and aminobenzothiazole are privileged scaffolds in medicinal chemistry, the fusion of a benzene ring in aminobenzothiazole often leads to enhanced potency, particularly in the realm of anticancer activity. This is likely due to increased lipophilicity and a more rigid structure that can engage in more extensive and specific interactions with biological targets.
However, the simpler aminothiazole core remains a highly valuable building block, especially for the development of antimicrobial agents where factors like reduced cytotoxicity and different pharmacokinetic profiles can be advantageous.
Ultimately, the choice between these two scaffolds will depend on the specific therapeutic target and the desired pharmacological profile. This guide provides a foundational understanding to aid researchers in making informed decisions for the rational design of novel and effective therapeutic agents.
References
- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]
- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [ouci.dntb.gov.ua]
- 3. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Aminobenzothiazoles in anticancer drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Aminobenzothiazoles in anticancer drug design and discovery. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 7. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and antitumor activity of optically active thiourea and their 2-aminobenzothiazole derivatives: a novel class of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2-Aminothiazole: structural characteristics and its derivatives as anti-cancer agents_Chemicalbook [chemicalbook.com]
- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. asianpubs.org [asianpubs.org]
- 17. storage.googleapis.com [storage.googleapis.com]
- 18. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Handling of 3-Methyl-isothiazol-5-ylamine hydrobromide
This document provides essential safety protocols and logistical guidance for the handling and disposal of 3-Methyl-isothiazol-5-ylamine hydrobromide. Tailored for researchers, scientists, and professionals in drug development, this guide moves beyond mere procedural steps to explain the rationale behind each safety measure, ensuring a deep understanding of the risks and the implementation of self-validating safety systems in your laboratory.
Understanding the Hazard Profile
This compound belongs to the isothiazolinone class of compounds. While specific data for this exact molecule is limited, the isothiazolinone family is well-characterized by its potential to cause significant health effects. The hydrobromide salt form can also introduce acidic hazards.
Key Hazards:
-
Acute Toxicity: Isothiazolinones can be toxic if swallowed, inhaled, or in contact with skin.
-
Corrosivity: Many compounds in this class cause severe skin burns and eye damage.
-
Sensitization: A primary concern with isothiazolinones is their potential to cause allergic skin reactions (contact dermatitis) upon repeated exposure.[1][2]
-
Respiratory Irritation: The dust or aerosol of the compound can be corrosive to the respiratory tract.[3]
A thorough review of the Safety Data Sheet (SDS) is mandatory before commencing any work.[4] All laboratory personnel must be trained on the specific hazards of this compound.[5][6]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical to prevent exposure. The following table outlines the minimum required PPE, with explanations grounded in the compound's hazard profile.
| Body Part | Recommended Protection | Specifications and Rationale |
| Eyes/Face | Chemical Splash Goggles and Face Shield | Goggles must provide a complete seal around the eyes to protect against dust and splashes. A face shield offers an additional layer of protection for the entire face, crucial when handling the solid or preparing solutions.[7] |
| Hands | Double-Gloving with Nitrile or Neoprene Gloves | Isothiazolinones are known skin sensitizers.[1] Double-gloving minimizes the risk of exposure from a single glove failure. Both nitrile and neoprene offer good resistance to a range of chemicals, including weak acids.[6][8] Always inspect gloves for any signs of degradation or puncture before and during use. For prolonged contact, thicker, chemical-resistant gloves are recommended. |
| Body | Laboratory Coat | A flame-retardant lab coat should be worn and kept fully buttoned to protect skin and personal clothing from contamination. |
| Respiratory | NIOSH-approved Respirator with Organic Vapor (OV) Cartridge and P100 Particulate Filter | Due to the compound's toxicity upon inhalation and potential for aerosolization, respiratory protection is essential, especially when handling the powder outside of a certified chemical fume hood.[1] The organic vapor cartridge addresses the chemical vapors, while the P100 filter removes fine dust particles. A strict cartridge change-out schedule must be established based on frequency and duration of use.[9][10] |
| Feet | Closed-Toed Shoes | Shoes must fully cover the feet to offer protection from potential spills.[7] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a strict operational protocol is paramount to minimizing exposure risks.
3.1. Pre-Handling Preparations
-
Designated Work Area: All work with this compound must be conducted in a designated area, such as a certified chemical fume hood, to control airborne contaminants.
-
Emergency Equipment: Ensure an eyewash station and safety shower are readily accessible and have been recently tested.[7]
-
Spill Kit: A chemical spill kit appropriate for toxic and corrosive materials must be available in the immediate vicinity.
-
Documentation: Have the Safety Data Sheet (SDS) readily available for reference.[4]
3.2. Handling the Chemical
-
Weighing: If the compound is a solid, weigh it within the chemical fume hood to prevent inhalation of dust. Use tools like spatulas and weighing paper, and handle them carefully to avoid generating dust.
-
Solution Preparation: When preparing solutions, slowly add the this compound to the solvent to avoid splashing.
-
Avoid Contact: Take all necessary precautions to prevent direct contact with skin, eyes, and clothing. Do not breathe in dust or vapors.[7][11]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical, even when gloves have been worn. Do not eat, drink, or smoke in the laboratory.[7][11]
Experimental Workflow for Handling this compound
Caption: A flowchart illustrating the key stages of safely handling this compound.
Storage: Maintaining Chemical Integrity and Safety
Proper storage is crucial for both safety and maintaining the chemical's stability.
-
Segregation: Store this compound away from incompatible materials such as strong bases and oxidizing agents.[4] It should be stored in a cabinet designated for toxic and corrosive materials.
-
Container: Keep the container tightly sealed and in a cool, dry, and well-ventilated area.[8]
-
Light and Moisture: As a precaution for amine salts, store in a dark or amber-colored container to protect from light.[3][7][12] If the compound is hygroscopic, store it in a desiccator.[12]
-
Labeling: Ensure the container is clearly labeled with the chemical name, hazard pictograms, and the date it was received and opened.[4][7][11]
Disposal Plan: Responsible Waste Management
Improper disposal of hazardous chemicals is illegal and environmentally harmful.[13] All waste generated from handling this compound must be treated as hazardous waste.
5.1. Waste Segregation and Collection
-
Solid Waste: Collect all contaminated solid waste, including used weighing papers, paper towels, and disposable PPE (gloves, etc.), in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been verified.
-
Empty Containers: Empty containers that held this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[13] After triple-rinsing, the container can be disposed of as regular waste after defacing the label.[13]
Disposal Workflow for this compound Waste
Caption: A diagram outlining the proper segregation and disposal streams for waste generated from this compound.
5.2. Disposal Procedure
-
All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Never pour this compound waste down the drain.[4]
-
Ensure all waste containers are securely sealed and properly labeled before collection.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out mouth with water and give plenty of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
-
Spill: Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an inert absorbent material and collect it in a sealed container for disposal as hazardous waste.
By adhering to these comprehensive safety and handling guidelines, you can mitigate the risks associated with this compound and ensure a safe laboratory environment for all personnel.
References
- 1. queensu.ca [queensu.ca]
- 2. Isothiazolinone derivatives and allergic contact dermatitis: a review and update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. trustrade.ae [trustrade.ae]
- 4. Safe Handling and Storage of Chemicals | Environmental Health & Safety [bu.edu]
- 5. youtube.com [youtube.com]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. Safe Lab Reagent Storage Guide | Best Practices 2025 [labdisposable.com]
- 8. gloves.com [gloves.com]
- 9. northwestern.edu [northwestern.edu]
- 10. Selecting the Right Reusable Respirator Cartridge Filter - Gemplers [learn.gemplers.com]
- 11. Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents - National Laboratory Sales [nationallaboratorysales.com]
- 12. globalresearchchem.com [globalresearchchem.com]
- 13. vumc.org [vumc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
